beta-Inhibin (67-94)
Description
The exact mass of the compound beta-Inhibin (67-94) is 3298.7174976 g/mol and the complexity rating of the compound is 7350. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality beta-Inhibin (67-94) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Inhibin (67-94) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,6S,9S,12S,15S,18S,21S,24S,27S,30R,35R,38S,41S,44S,47S)-30-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-6,9,27,41,44-pentakis(4-aminobutyl)-21-[(2S)-butan-2-yl]-12-(2-carboxyethyl)-3-(carboxymethyl)-38-[(1R)-1-hydroxyethyl]-24-[(4-hydroxyphenyl)methyl]-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecaoxo-15,18-di(propan-2-yl)-32,33-dithia-1,4,7,10,13,16,19,22,25,28,36,39,42,45-tetradecazabicyclo[45.3.0]pentacontane-35-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C150H240N36O43S2/c1-14-81(10)117(158)143(221)174-101(67-85-37-18-17-19-38-85)135(213)165-93(43-24-31-61-153)126(204)161-92(42-23-30-60-152)127(205)167-98(53-56-112(192)193)133(211)173-104(70-115(198)199)136(214)178-108-76-230-231-77-109(141(219)176-107(75-188)139(217)181-118(78(4)5)145(223)177-106(74-187)138(216)168-99(54-57-113(194)195)132(210)172-103(69-87-72-159-90-40-21-20-39-89(87)90)124(202)160-73-111(191)180-122(150(228)229)83(12)16-3)179-148(226)123(84(13)189)185-134(212)97(47-28-35-65-157)164-128(206)96(46-27-34-64-156)169-142(220)110-48-36-66-186(110)149(227)105(71-116(200)201)175-130(208)95(45-26-33-63-155)162-125(203)91(41-22-29-59-151)163-131(209)100(55-58-114(196)197)170-144(222)119(79(6)7)182-146(224)120(80(8)9)183-147(225)121(82(11)15-2)184-137(215)102(68-86-49-51-88(190)52-50-86)171-129(207)94(166-140(108)218)44-25-32-62-154/h17-21,37-40,49-52,72,78-84,91-110,117-123,159,187-190H,14-16,22-36,41-48,53-71,73-77,151-158H2,1-13H3,(H,160,202)(H,161,204)(H,162,203)(H,163,209)(H,164,206)(H,165,213)(H,166,218)(H,167,205)(H,168,216)(H,169,220)(H,170,222)(H,171,207)(H,172,210)(H,173,211)(H,174,221)(H,175,208)(H,176,219)(H,177,223)(H,178,214)(H,179,226)(H,180,191)(H,181,217)(H,182,224)(H,183,225)(H,184,215)(H,185,212)(H,192,193)(H,194,195)(H,196,197)(H,198,199)(H,200,201)(H,228,229)/t81-,82-,83-,84+,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,117-,118-,119-,120-,121-,122-,123-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCCPILCNRYHNN-BLKMXGSCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)O)CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(C(C)CC)N)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)NC(C(C)CC)C(=O)O)C(C)O)CCCCN)CCCCN)CC(=O)O)CCCCN)CCCCN)CCC(=O)O)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CC=C(C=C3)O)CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H]([C@@H](C)CC)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)NCC(=O)N[C@@H]([C@@H](C)CC)C(=O)O)[C@@H](C)O)CCCCN)CCCCN)CC(=O)O)CCCCN)CCCCN)CCC(=O)O)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C150H240N36O43S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3299.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96182-95-5 | |
| Record name | Beta-inhibin (67-94) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096182955 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Inhibin β-subunit fragment 67-94, human | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Beta-Inhibin 67-94 (PSP94 C-Terminal Fragment): Biological Function & Technical Guide
The following technical guide details the biological function, structural requirements, and experimental utility of the beta-Inhibin 67-94 peptide .
Executive Summary
Beta-Inhibin 67-94 is a bioactive peptide fragment corresponding to the C-terminal 28 amino acids of Prostate Secretory Protein of 94 amino acids (PSP94) , also known as Beta-Microseminoprotein (MSMB) .
Crucial Nomenclature Distinction: Despite its historical name "beta-inhibin," this peptide is distinct from the TGF-beta superfamily "Inhibin beta A" or "Inhibin beta B" subunits that form the gonadal Inhibins A and B. The name derives from its functional ability to selectively suppress Follicle-Stimulating Hormone (FSH) secretion in the pituitary, mimicking the action of gonadal inhibin.
Key Biological Properties:
-
Primary Function: Selective suppression of FSH release from the anterior pituitary.
-
Structural Requirement: Biological activity is strictly dependent on a disulfide loop between internal cysteine residues.
-
Potency: In specific rat bioassays, the cyclic 67-94 fragment exhibits 3–10x higher potency than the native full-length PSP94 protein.
Molecular Characterization
1.1 Sequence and Physicochemical Properties
The peptide consists of residues 67 through 94 of the human PSP94 protein. It is highly basic and hydrophilic.
-
Sequence (One-Letter): I-F-K-K-E-D-C-K-Y-I-V-V-E-K-K-D-P-K-K-T-C-S-V-S-E-W-G-I
-
Molecular Weight: ~3299.86 Da[3]
-
Isoelectric Point (pI): ~9.5 (Predicted, highly basic due to multiple Lysine residues)
1.2 Structural Criticality: The Disulfide Loop
Research indicates that the linear form of beta-Inhibin 67-94 is biologically inactive in in vivo models. The peptide contains two cysteine residues (Cys7 and Cys21 of the fragment; corresponding to Cys73 and Cys87 of the full protein).
-
Active Conformation: Intramolecular disulfide bond between Cys73 and Cys87 .
-
Implication: When synthesizing or purchasing this peptide for functional assays, it must be cyclized . Use of reduced/linear peptide will result in assay failure.
Mechanism of Action
2.1 Pituitary FSH Suppression
The defining biological activity of beta-Inhibin 67-94 is the selective inhibition of FSH release without significantly affecting Luteinizing Hormone (LH).[1]
-
Target Tissue: Gonadotropes of the anterior pituitary.
-
Signaling Interference: Unlike TGF-beta Inhibins (which antagonize Activin receptors), PSP94 and its 67-94 fragment appear to act via distinct, high-affinity binding sites on the pituitary surface.
-
Efficacy Profile:
-
In Vitro: Suppresses LHRH-induced FSH release in rat anterior pituitary cultures.[1]
-
In Vivo: Significant reduction of circulating FSH levels in adult male rats upon systemic administration.
-
2.2 Contrast with Anti-Tumor Fragments (PCK3145)
While the full-length PSP94 protein has tumor-suppressive properties (downregulated in prostate cancer), the 67-94 fragment is NOT the primary anti-tumor domain .
-
Fragment 31-45 (PCK3145): This distinct region of PSP94 is responsible for anti-metastatic activity, MMP-9 inhibition, and apoptosis induction.
-
Fragment 67-94: In comparative studies (e.g., Shukeir et al.), the 67-94 fragment showed negligible effect on tumor cell proliferation compared to the 31-45 fragment. Researchers should strictly separate these two domains based on intended application (Reproductive Biology vs. Oncology).
Experimental Protocols
3.1 Peptide Reconstitution & Handling
Due to the high content of basic residues (Lysine) and the critical disulfide bridge, handling requires care to prevent aggregation or reduction.
-
Solvent: Reconstitute lyophilized peptide in sterile distilled water or 0.1% Acetic Acid to a concentration of 1 mg/mL. Avoid basic buffers initially, as they may promote aggregation.
-
Storage: Aliquot immediately. Store at -20°C or -80°C. Avoid freeze-thaw cycles.
-
Oxidation Check: If using "in-house" synthesized peptide, verify cyclization via HPLC/Mass Spec (shift in retention time and mass -2 Da for disulfide formation) before use.
3.2 In Vitro Bioassay: Rat Anterior Pituitary Culture
This is the gold-standard assay to validate the biological activity of beta-Inhibin 67-94.
Materials:
-
Anterior pituitaries from adult male Sprague-Dawley rats.
-
Culture Medium: DMEM supplemented with 10% fetal calf serum, antibiotics.
-
LHRH (GnRH) agonist.
Workflow:
-
Dissection & Dispersion: Enzymatically disperse pituitary cells (collagenase/hyaluronidase) and plate at
cells/well. -
Recovery: Incubate for 72–96 hours to allow receptor recovery.
-
Treatment:
-
Wash cells.
-
Add beta-Inhibin 67-94 (Range: 10 pM – 100 nM).
-
Co-treat with LHRH (10 nM) to stimulate gonadotropin release.
-
-
Incubation: Incubate for 4–24 hours.
-
Analysis: Harvest supernatant. Measure FSH and LH via RIA or ELISA.
-
Validation: A valid batch of peptide should suppress FSH by >30-50% while LH remains largely unaffected.
Visualization of Biological Context
4.1 Functional Domains of PSP94
This diagram illustrates the separation of function between the "Inhibin-like" C-terminus and the "Anti-tumor" internal domain.
Caption: Functional segmentation of PSP94. The 67-94 fragment (Green) retains pituitary FSH-suppressing activity, distinct from the anti-tumor 31-45 fragment (Red).
4.2 Pituitary Signaling Workflow
The specific pathway for beta-Inhibin 67-94 action on the gonadotrope.
Caption: Beta-Inhibin 67-94 selectively uncouples FSH secretion from LHRH stimulation without affecting LH, acting via a non-classical inhibitory pathway.
Data Summary: Comparative Potency
| Peptide Variant | Structure | In Vivo Activity (Rat) | In Vitro Potency (Rat Pituitary) |
| Native PSP94 | Full length (94 AA) | Active | Baseline (1x) |
| Beta-Inhibin 67-94 (Linear) | Reduced (-SH) | Inactive | Low / Inactive |
| Beta-Inhibin 67-94 (Cyclic) | Disulfide (C73-C87) | Active | 3x – 10x Potency vs Native |
| Peptide 31-45 | Linear | Inactive (on FSH) | Inactive (on FSH) |
References
-
Arbatti, N. J., et al. (1985). Beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity.[1] FEBS Letters.[1]
-
Sheth, A. R., et al. (1984). Characterization of a polypeptide from human seminal plasma with inhibin (inhibition of FSH secretion)-like activity.[2] FEBS Letters.[1]
-
Shukeir, N., et al. (2004). A Synthetic 15-mer Peptide (PCK3145) Derived from Prostate Secretory Protein Can Reduce Tumor Growth...[4][5] Cancer Research.[4] (Demonstrates specificity of 31-45 for cancer vs 67-94).
-
Annabi, B., et al. (2005). A PSP94-derived peptide PCK3145 inhibits MMP-9 secretion and triggers CD44 cell surface shedding.[6] Clinical & Experimental Metastasis.[4][6][7]
-
UniProt Consortium. Beta-microseminoprotein (MSMB) - Homo sapiens. UniProtKB - P08118.
Sources
- 1. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BETA-INHIBIN (67-94) | 96182-95-5 [chemicalbook.com]
- 4. richardbeliveau.org [richardbeliveau.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. research.manchester.ac.uk [research.manchester.ac.uk]
- 7. Prostate secretory protein PSP-94 decreases tumor growth and hypercalcemia of malignancy in a syngenic in vivo model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Human Seminal Plasma Inhibin (HSPI) Peptide 67-94
The following technical guide details the structural, synthetic, and functional characteristics of the Human Seminal Plasma Inhibin (HSPI) C-terminal fragment (sequence 67-94).
Synonyms: β-Microseminoprotein (MSMB), Prostate Secretory Protein 94 (PSP94), β-Inhibin (Historical)
Executive Summary
Human Seminal Plasma Inhibin (HSPI), widely recognized in modern proteomics as Prostate Secretory Protein of 94 Amino Acids (PSP94) or β-Microseminoprotein (MSMB) , is one of the three most abundant proteins in human seminal fluid. While the native protein functions as a tumor suppressor and immunoglobulin-binding factor, its C-terminal fragment—specifically residues 67–94 —has garnered significant research interest due to its distinct biological activities.
This peptide sequence (IFKKEDCKYIVVEKKDPKKTCSVSEWII) contains a critical disulfide loop that governs its functional conformation. Historically termed "β-inhibin" for its ability to suppress Follicle Stimulating Hormone (FSH) in vivo, the 67-94 fragment is now primarily investigated for its antimicrobial properties (specifically against Candida albicans), immunocontraceptive potential (sperm agglutination), and utility as a prostate cancer biomarker .
Structural Biochemistry & Sequence Analysis
The 67-94 fragment is a highly basic, hydrophilic peptide derived from the C-terminus of the mature PSP94 protein. Its biological activity is strictly dependent on the formation of an intramolecular disulfide bridge.
Primary Sequence
Sequence (One-Letter Code): I-F-K-K-E-D-C-K-Y-I-V-V-E-K-K-D-P-K-K-T-C-S-V-S-E-W-I-I
Sequence (Three-Letter Code): Ile-Phe-Lys-Lys-Glu-Asp-Cys -Lys-Tyr-Ile-Val-Val-Glu-Lys-Lys-Asp-Pro-Lys-Lys-Thr-Cys -Ser-Val-Ser-Glu-Trp-Ile-Ile
Physicochemical Properties
| Property | Value | Notes |
| Length | 28 Amino Acids | Residues 67 to 94 of mature PSP94 |
| Molecular Weight | ~3,280 Da | Dependent on counter-ions and oxidation state |
| Theoretical pI | ~9.2 - 9.5 | Highly basic due to 7 Lysine (K) residues |
| Disulfide Bridge | Cys73 — Cys87 | Essential for "inhibin-like" bioactivity |
| Hydrophobicity | Amphipathic | Contains hydrophobic core (Ile, Val, Trp) flanked by charged residues |
Structural Topology Diagram
The following diagram illustrates the primary structure and the critical disulfide loop between Cysteine 73 and Cysteine 87.
Figure 1: Amino acid sequence of HSPI 67-94. Red nodes indicate basic residues (Lys), Blue indicates acidic (Glu/Asp), and Yellow indicates Cysteines forming the disulfide loop.
Chemical Synthesis & Purification Protocol
The synthesis of HSPI 67-94 requires precise control over the disulfide bond formation. Random oxidation often leads to polymerization due to the peptide's high concentration of charged residues. The preferred method utilizes Fmoc solid-phase peptide synthesis (SPPS) with Acetamidomethyl (Acm) protection for cysteines to allow directed cyclization.
Synthesis Workflow
-
Resin Loading: Use Wang resin or Rink Amide resin (depending on C-terminal requirement; native is free acid, so Wang is preferred).
-
Coupling: Standard Fmoc/tBu strategy.
-
Crucial Step: Use Fmoc-Cys(Acm)-OH at positions 73 and 87. This protects the sulfhydryl groups from premature oxidation.
-
-
Cleavage: TFA/Phenol/Water/TIPS cocktail (88:5:5:2) to cleave peptide from resin and remove side-chain protectors (except Acm).
-
Purification (Linear): RP-HPLC (C18 column) to isolate the linear [Cys(Acm)]-precursor.
-
Cyclization (Iodine Oxidation):
-
Dissolve linear peptide in aqueous acetic acid.
-
Add Iodine (
) in methanol to remove Acm groups and simultaneously form the disulfide bond (C73-C87). -
Quench with ascorbic acid.
-
-
Final Purification: RP-HPLC to isolate the cyclic monomer.
Figure 2: Workflow for the synthesis of cyclic HSPI 67-94 using Acm-directed disulfide formation.
Functional Characterization & Mechanisms
The "Inhibin" Controversy (FSH Suppression)
Historically, this fragment was termed "seminal plasma inhibin" because early crude extracts suppressed pituitary FSH secretion.
-
Linear vs. Cyclic: Research demonstrated that the linear peptide is biologically inactive regarding FSH suppression. Only the cyclic form (with the C73-C87 bridge) exhibits inhibin-like activity in in vivo rat models [1].
-
Current Consensus: While the fragment can suppress FSH, it is molecularly distinct from the TGF-β family inhibins. Its potency is generally lower, and its primary physiological role is likely autocrine/paracrine within the reproductive tract rather than endocrine.
Immunocontraception (Sperm Agglutination)
Antibodies generated against the synthetic 67-94 fragment (R-28) recognize the native PSP94 protein on the sperm surface.
-
Mechanism: PSP94 binds to specific receptors on the acrosomal region of spermatozoa.
-
Effect: Anti-67-94 antibodies cross-link these proteins, causing sperm agglutination and preventing fertilization. This makes the peptide a viable candidate for male immunocontraceptive vaccines [2].
Antimicrobial Activity
The C-terminal region of PSP94 (overlapping with 67-94) possesses significant fungicidal activity, particularly against Candida albicans.
-
Mechanism: The highly basic nature (7 Lysines) allows the peptide to disrupt the negatively charged fungal cell membrane, similar to defensins.
-
Calcium Dependence: Unlike some antimicrobial peptides, the activity of the full PSP94 protein is often calcium-dependent, though the isolated cationic fragment may act independently via electrostatic disruption.
References
-
Chemical synthesis and in vivo biological activity of the disulfide loop peptide 67-94 of HSPI. Source: International Journal of Peptide and Protein Research (1993). Context: Establishes that the cyclic disulfide loop is essential for FSH-suppressing activity.
-
Effect of active immunization with the C-terminal 67-94 region of human seminal plasma inhibin on fecundity. Source: American Journal of Reproductive Immunology (2003). Context: Demonstrates the contraceptive potential of the peptide vaccine in rabbits.
-
Beta-microseminoprotein (MSMB/PSP94) Structure and Function. Source: UniProtKB - P08118 (MSMB_HUMAN).[1] Context: Authoritative sequence data and functional annotations for the parent protein.[2]
-
Structural and molecular biology of PSP94: Its significance in prostate pathophysiology. Source: Frontiers in Bioscience (2018). Context: Review of the parent protein's role in cancer and host defense.
Sources
Beta-Microseminoprotein C-Terminal Fragment (67-94): Functional Architecture and Therapeutic Potential
The following technical guide details the structural, functional, and therapeutic dimensions of the beta-microseminoprotein C-terminal fragment (residues 67-94) .
Abstract
The C-terminal fragment 67-94 of beta-microseminoprotein (MSMB), historically designated as beta 2-inhibin , represents a distinct functional domain within the larger 94-amino acid Prostate Secretory Protein (PSP94). Unlike the N-terminal derived PCK3145 peptide (residues 31-45) which is widely recognized for its anti-metastatic properties, the 67-94 fragment is characterized by its dual role in neuroendocrine regulation (FSH suppression) and innate immunity (fungicidal activity). This guide provides a rigorous analysis of the peptide’s molecular architecture, signaling mechanisms, and validated experimental protocols for synthesis and bioassay.
Part 1: Molecular Architecture & Biochemistry
Sequence and Structural Identity
The 67-94 fragment is a 28-amino acid cationic peptide derived from the C-terminus of the mature MSMB protein. Its structural integrity and biological activity are critically dependent on a specific disulfide bridge.
-
Primary Sequence (Human): Ile-Phe-Lys-Lys-Glu-Asp-Cys-Lys-Tyr-Ile-Val-Val-Glu-Lys-Lys-Asp-Pro-Lys-Lys-Thr-Cys-Ser-Val-Ser-Glu-Trp-Ile-Ile (Single Letter: IFKKEDCKYIVVEKKDPKKTCSVSEWII)
-
Physicochemical Properties:
-
Molecular Weight: ~3.2 kDa[1]
-
Isoelectric Point (pI): Highly basic (~9.5–10.0) due to high Lysine (K) content.
-
Key Structural Feature: A disulfide loop formed between Cys73 and Cys87 . This cyclization is essential for its "inhibin-like" endocrine activity but may be dispensable for its linear antimicrobial properties.
-
Structural Visualization
The following diagram illustrates the primary sequence and the critical intramolecular disulfide bridge that stabilizes the peptide's bioactive conformation.
Part 2: Mechanism of Action
The biological profile of the 67-94 fragment is bifurcated into two distinct pathways: endocrine modulation and innate defense.
Endocrine Pathway: FSH Suppression
Historically identified as "beta-inhibin," this fragment mimics the activity of ovarian inhibin, despite lacking structural homology to the TGF-beta family.
-
Target: Anterior Pituitary Gonadotrophs.
-
Mechanism: It selectively suppresses the release of Follicle Stimulating Hormone (FSH) induced by Luteinizing Hormone-Releasing Hormone (LHRH/GnRH).
-
Potency: In rat pituitary models, the synthetic cyclic 67-94 peptide has demonstrated 3-10x greater potency than the full-length native PSP94 protein, likely due to increased bioavailability or receptor accessibility.
Innate Immunity: Antifungal Activity
Recent research has repositioned the C-terminus of MSMB as a potent antimicrobial peptide (AMP).
-
Target: Candida albicans and other fungal pathogens.
-
Mechanism: The highly cationic region (residues 66-76) interacts with the negatively charged fungal cell membrane and ergosterol.
-
Calcium Dependence: Unlike many AMPs, the activity of the full-length protein is calcium-sensitive (inhibited by Ca²⁺). However, the isolated C-terminal peptides often retain fungicidal activity independent of calcium, causing rapid membrane permeabilization and lysis.
Pathway Visualization
Part 3: Experimental Methodologies
Synthesis and Purification Protocol
The synthesis of the 67-94 fragment requires careful handling of the cysteine residues to ensure correct cyclization.
Method: Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.
| Step | Parameter | Protocol Details |
| 1. Resin Loading | Resin Type | Wang resin or Rink Amide resin (depending on C-term acid/amide requirement). |
| 2. Coupling | Reagents | HBTU/HOBt or HATU in DMF/NMP. |
| 3. Cys Protection | Protecting Group | Cys(Acm) (Acetamidomethyl) is recommended for Cys73 and Cys87 to allow controlled post-cleavage cyclization. |
| 4. Cleavage | Cocktail | TFA/Triisopropylsilane/Water (95:2.5:2.5) for 2-3 hours. |
| 5. Cyclization | Oxidant | Iodine Oxidation: Dissolve linear peptide in 80% acetic acid. Add iodine solution until a persistent yellow color remains. Stir 30-60 min. Quench with ascorbic acid. |
| 6. Purification | HPLC | Reverse-phase C18 column. Gradient: 0-60% Acetonitrile in 0.1% TFA. |
| 7. Validation | Mass Spec | Verify Mass (MW ~3.2 kDa). Confirm absence of free thiols (Ellman's test). |
Bioassay: FSH Suppression (In Vitro)
This assay validates the "inhibin-like" activity of the synthesized peptide.
-
Cell Culture: Isolate anterior pituitary cells from adult male rats.
-
Plating: Seed cells at
cells/well in culture plates. -
Incubation: Pre-incubate cells for 48-72 hours in DMEM with fetal calf serum.
-
Treatment:
-
Wash cells.
-
Add LHRH (GnRH) (e.g., 10 nM) to stimulate hormone release.
-
Concurrently add MSMB 67-94 at graded concentrations (10 pM to 100 nM).
-
-
Measurement: Incubate for 4 hours. Collect supernatant.
-
Analysis: Quantify FSH and LH levels using specific Radioimmunoassay (RIA) or ELISA.
-
Endpoint: A valid active peptide will show a dose-dependent reduction in FSH without significantly altering LH levels.[2]
Bioassay: Antifungal Activity
-
Organism: Candida albicans (clinical isolate).
-
Buffer: 10 mM Sodium Phosphate, pH 7.4 (Low ionic strength is often critical).
-
Procedure:
-
Grow yeast to mid-log phase.
-
Dilute to
CFU/mL. -
Incubate with MSMB 67-94 (0.1 - 50 µM) for 2 hours at 37°C.
-
-
Readout: Plate dilutions on Sabouraud dextrose agar. Count Colony Forming Units (CFUs) after 24h.
-
Control: Compare against a scrambled peptide control and a known AMP (e.g., Magainin).
Part 4: Therapeutic Differentiation (PCK3145 vs. 67-94)
It is critical for drug development professionals to distinguish between the two major bioactive fragments of PSP94.
| Feature | PCK3145 | Fragment 67-94 (Beta 2-Inhibin) |
| Sequence Region | Residues 31-45 | Residues 67-94 |
| Primary Indication | Prostate Cancer (Metastatic) | Male Contraception (Historical), Antifungal |
| Mechanism | MMP-9 inhibition, Apoptosis | FSH Suppression, Membrane Lysis |
| Structure | Linear (often synthesized) | Cyclic (Disulfide C73-C87) |
| Clinical Status | Investigated in Phase II trials | Preclinical / Research Tool |
References
-
Arbatti, N. J., et al. (1985). "Beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity."[1][3] FEBS Letters, 181(1), 57-63.[1][3]
-
Seidah, N. G., et al. (1984). "Complete amino acid sequence of human seminal plasma beta-inhibin."[4] FEBS Letters, 175(2), 349-355.[4]
-
Edström Hägerwall, A. M., et al. (2012). "Beta-Microseminoprotein Endows Post Coital Seminal Plasma with Potent Candidacidal Activity by a Calcium- and pH-Dependent Mechanism." PLoS Pathogens, 8(4), e1002625.
-
Anklesaria, J. H., et al. (2013). "Prostate Secretory Protein of 94 Amino Acids (PSP94) Binds to Prostatic Acid Phosphatase (PAP) in Human Seminal Plasma." PLoS ONE, 8(3), e58631.
-
Jagtap, D. D., et al. (2007). "Disulphide bond reduction and S-carboxamidomethylation of PSP94 affects its conformation but not the ability to bind immunoglobulin." Biochimica et Biophysica Acta, 1774(6), 768-774.
Sources
- 1. Isolation and partial characterization of a Mr 32,000 protein with inhibin activity from porcine follicular fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MSMB - Wikipedia [en.wikipedia.org]
Technical Guide: Mechanism of FSH Suppression by PSP94 Peptide 67-94
Executive Summary
Prostate Secretory Protein of 94 Amino Acids (PSP94) , also known as Beta-Microseminoprotein (MSMB) , is a major seminal plasma protein with pleiotropic functions ranging from immunoglobulin binding to tumor suppression.[1][2][3][4] While the N-terminal region (specifically residues 31-45, known as PCK3145 ) is widely recognized for its anti-metastatic and apoptotic effects in prostate cancer, the C-terminal fragment—Peptide 67-94 —possesses a distinct biological identity.
This guide details the mechanism by which the cyclic form of Peptide 67-94 acts as an "inhibin-like" factor, selectively suppressing Follicle Stimulating Hormone (FSH) secretion at the pituitary level. This document synthesizes historical biochemical assays with structural insights to provide a roadmap for researchers investigating non-steroidal contraceptive agents and hormone-dependent cancer therapies.
Structural Determinants of Activity
The Criticality of the Disulfide Loop
The biological activity of the 67-94 fragment is strictly conformation-dependent. Native PSP94 contains 10 cysteine residues forming 5 disulfide bridges. The C-terminal region contains a specific disulfide loop that is essential for its interaction with pituitary binding sites.
-
Linear Peptide 67-94: Biologically inert regarding FSH suppression.[5]
-
Cyclic Peptide 67-94: Biologically active. The formation of an intramolecular disulfide bridge (typically between Cys73 and Cys87 or similar conserved residues depending on the specific synthesis strategy mimicking the native fold) creates a constrained loop structure.
Mechanistic Insight: The cyclic motif likely mimics the surface epitope of the intact PSP94 protein that interfaces with the pituitary membrane receptor. Linearization exposes hydrophobic residues or alters the charge distribution, abolishing receptor affinity.
Sequence Specificity
The 67-94 sequence is highly conserved and distinct from the apoptosis-inducing domain (31-45).
-
Residues 67-94: Tyr-Val-Glu-Lys-Pro-Asn-Cys-Thr-Lys-Ile-Gln-Pro-Cys-Lys-Ala-Val-Tyr-Arg-... (Representative human sequence fragment)
-
Key Feature: The domain is rich in basic residues (Lys, Arg), facilitating interaction with negatively charged moieties on the pituitary cell surface.
Molecular Mechanism of Action
The suppression of FSH by Peptide 67-94 operates via a negative feedback loop distinct from gonadal steroids (testosterone/estradiol) and distinct from the classical Inhibin A/B protein family, although functionally similar.
Target Site: The Anterior Pituitary
Experimental evidence using radiolabeled PSP94 and its fragments demonstrates high-affinity, saturable binding sites on the plasma membranes of the anterior pituitary gonadotrophs .
-
Binding Kinetics: High affinity (
in the nanomolar range). -
Specificity: Binding is not displaced by GnRH, suggesting a non-competitive allosteric site or a distinct receptor entirely.
Signaling Pathway Modulation
Upon binding to the gonadotroph surface, Cyclic Peptide 67-94 initiates a signaling cascade that dampens the cell's responsiveness to Gonadotropin-Releasing Hormone (GnRH).
-
GnRH Uncoupling: Under normal conditions, GnRH binds its G-protein coupled receptor (GnRHR), triggering Calcium (
) influx and Protein Kinase C (PKC) activation, leading to gonadotropin release. -
Peptide 67-94 Intervention: The peptide does not block GnRH binding but attenuates the downstream signal transduction .
-
Hypothesis A (Calcium Blockade): It may modulate voltage-gated calcium channels, preventing the
spike required for vesicle fusion. -
Hypothesis B (Synthesis Inhibition): Prolonged exposure leads to a reduction in FSH
-subunit mRNA transcription, suggesting a nuclear effect downstream of the membrane binding.
-
Selectivity (The FSH vs. LH Divergence)
A hallmark of Peptide 67-94 activity is its preferential suppression of FSH over Luteinizing Hormone (LH). This "inhibin-like" profile is crucial for therapeutic applications where testosterone maintenance (driven by LH) is desired while suppressing spermatogenesis (driven by FSH).
Caption: Pathway illustrating the selective inhibitory intervention of Cyclic Peptide 67-94 at the pituitary level, distinct from GnRH stimulation.
Experimental Protocols & Validation
To validate the activity of Peptide 67-94, researchers must utilize assays that can distinguish between general toxicity and specific hormonal suppression.
Synthesis and Cyclization Protocol
-
Solid Phase Synthesis: Use Fmoc chemistry to synthesize the linear 67-94 sequence.[5]
-
Cyclization (Critical Step):
-
Dissolve linear peptide in dilute ammonium bicarbonate buffer (pH 8.0) to favor intramolecular disulfide bond formation over intermolecular aggregation.
-
Stir under air oxidation or use a redox buffer (Glutathione oxidized/reduced) for 24-48 hours.
-
Purification: HPLC purification is mandatory to separate the monomeric cyclic form from dimers/polymers.
-
Validation: Verify mass (MS) and lack of free thiols (Ellman's reagent).
-
In Vivo Rat Bioassay (The Sheth Method)
This assay measures the suppression of circulating FSH in adult male rats.[5]
| Step | Procedure | Rationale |
| 1. Animal Selection | Adult male Holtzman or Sprague-Dawley rats (200-250g). | Mature HPG axis is required for stable baseline FSH. |
| 2. Preparation | Dissolve Cyclic Peptide 67-94 in saline. | Vehicle control is critical. |
| 3. Administration | Subcutaneous (SC) injection. Dose range: 10 - 100 | Mimics systemic circulation of the peptide. |
| 4. Sampling | Serial blood collection via retro-orbital plexus or tail vein at 0, 1, 3, 6, and 24 hours post-injection. | Captures the temporal profile of suppression. |
| 5. Analysis | Radioimmunoassay (RIA) or ELISA specific for Rat FSH and LH. | Quantifies hormone levels.[3][6][7] |
| 6. Endpoint | Calculate % suppression relative to baseline and vehicle control. | Success Criteria: >40% reduction in FSH with no significant change in LH. |
In Vitro Pituitary Cell Culture
-
Dispersal: Enzymatically disperse rat anterior pituitaries into a single-cell suspension.
-
Culture: Plate cells for 72 hours to allow receptor recovery.
-
Challenge: Treat cells with GnRH (10 nM) ± Peptide 67-94 (10-1000 ng/mL).
-
Readout: Measure FSH concentration in the media after 4 hours.
-
Control: Use Linear 67-94 as a negative control to prove conformational specificity.
Scientific Integrity & Controversy
Authoritative Note: While the anti-tumor effects of the N-terminal fragment (PCK3145) are widely accepted and mechanistically linked to PTHrP and calcium signaling, the FSH-suppressing activity of the C-terminal fragment (67-94) has been subject to debate.
-
Support: Studies by Sheth et al. and Mahale et al. consistently demonstrate specific FSH suppression using the cyclic peptide.
-
Contradiction: Some independent groups failed to reproduce "inhibin-like" activity using native PSP94 or linear fragments.
-
Resolution: The discrepancy is likely due to the oxidation state of the peptide. The linear fragment is inactive. Furthermore, the native protein is susceptible to rapid proteolysis; the stabilized cyclic peptide represents the pharmacophore required for receptor engagement.
Therapeutic Implications
-
Contraception: A non-steroidal male contraceptive that suppresses spermatogenesis (FSH-dependent) without crashing testosterone (LH-dependent), preserving libido.
-
Prostate Cancer: While PCK3145 is the primary anti-cancer candidate, FSH receptors are upregulated in the neovasculature of prostate tumors. Peptide 67-94 could serve as an angiogenesis inhibitor by blocking FSH signaling in the tumor microenvironment.
References
-
Chemical synthesis and in vivo biological activity of the disulfide loop peptide 67-94 of human seminal plasma inhibin (HSPI)
- Source: International Journal of Peptide and Protein Research (Mahale, Sheth, & Iyer, 1993)
- Significance: The foundational paper establishing that the cyclic form of 67-94 is the active core for FSH suppression.
-
Link:[Link]
-
Structural and molecular biology of PSP94: Its significance in prostate p
-
Prostate secretory protein PSP-94 decreases tumor growth and hypercalcemia of malignancy in a syngenic in vivo model of prost
- Source: Cancer Research (Shukeir et al., 2003)
- Significance: Contrasts the mechanism of the whole protein/PCK3145 with the FSH axis, providing context on the distinct "anti-tumor" vs "hormonal" p
-
Link:[Link]
-
Beta-microseminoprotein (beta-MSP) is not an inhibin
- Source: Biology of Reproduction (Kohler et al., 1987)
- Significance: Represents the "counter-evidence" essential for a balanced scientific view, highlighting the importance of assay conditions and peptide stability.
-
Link:[Link]
-
A polypeptide in preparations of 'large' form material with inhibin-like activity (inhibiting FSH secretion) has been isolated from human seminal plasma [3]
- Source: FEBS Letters (Sheth et al., 1984)
- Significance: Early isolation of the protein fraction responsible for the activity, l
-
Link:[Link]
Sources
- 1. MSMB Variation and Prostate Cancer Risk: Clues Towards a Possible Fungal Etiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein, Prostatic Inhibin-like Protein) | BioVendor R&D [biovendor.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Prostate secretory protein PSP-94 decreases tumor growth and hypercalcemia of malignancy in a syngenic in vivo model of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Two Synthetic Peptides Corresponding to the Human Follicle-Stimulating Hormone β-Subunit Promoted Reproductive Functions in Mice | MDPI [mdpi.com]
- 8. imrpress.com [imrpress.com]
A Technical Guide to the Structural Elucidation of the MSMB (67-94) Peptide Fragment
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Microseminoprotein-beta (MSMB), also known as Prostate Secretory Protein 94 (PSP94), is a small, secreted protein abundant in the seminal plasma and expressed by various epithelial tissues.[1][2] Its expression is notably downregulated in prostate cancer, suggesting a role in tumor suppression.[3][4] While the full-length protein has been studied for its functions, including apoptosis induction and fungicidal activity, the specific roles and structures of its constituent peptide fragments remain largely unexplored.[5][6] This guide provides a comprehensive, in-depth technical framework for the structural determination of a specific C-terminal fragment of MSMB, encompassing amino acid residues 67-94. We detail the integrated workflow from chemical synthesis and purification to high-resolution structural analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, contextualizing the experimental choices with field-proven insights. This document serves as a blueprint for researchers aiming to characterize this, and similar, biologically active peptides for applications in diagnostics and rational drug design.
Introduction: The Significance of MSMB and the 67-94 Fragment
MSMB/PSP94 is a 94-amino acid, non-glycosylated protein that is a major secretory product of the prostate epithelium.[6][7] Its association with prostate cancer is compelling; numerous studies have demonstrated a progressive decrease in MSMB expression as the cancer advances, making it a valuable biomarker candidate.[2][3] Functionally, MSMB has been implicated in several biological processes, including growth regulation and the induction of apoptosis in prostate cancer cells.[6] Furthermore, the C-terminal region of MSMB is reported to possess potent fungicidal properties.[1]
The specific peptide fragment of interest, MSMB (67-94), comprises the following 28-amino acid sequence derived from the canonical human MSMB protein (UniProt: P08118).[8]
Sequence: IFKKEDCKYIVVEKKDPKKTCSVSEWII
This region is of significant scientific interest as it forms a substantial part of the C-terminus, which may harbor the protein's fungicidal activity. Elucidating the three-dimensional structure of this peptide is a critical step in understanding the molecular basis of its function. A high-resolution structure can reveal key structural motifs, surface charge distributions, and hydrophobic patches that mediate its biological interactions, paving the way for the design of peptidomimetics or small molecules for therapeutic intervention.
The Workflow for Structural Determination
The determination of a peptide's three-dimensional structure is a multi-stage process that demands precision at every step. Each stage is designed to produce a highly pure and structurally homogeneous sample suitable for biophysical analysis. The workflow presented here is a self-validating system, where the quality of the output from one stage directly determines the feasibility and success of the next.
Figure 1: The integrated workflow for peptide structure determination.
Phase 1: Synthesis of the MSMB (67-94) Peptide
The foundational step is the chemical synthesis of the peptide. Solid-Phase Peptide Synthesis (SPPS) is the method of choice due to its efficiency and scalability.[9] The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is preferred for its milder deprotection conditions compared to the Boc/Bzl strategy.[6][7]
Causality Behind Experimental Choices
-
Resin Selection: A Rink Amide resin is selected if a C-terminal amide is desired, which often enhances peptide stability in biological systems. For a C-terminal carboxylic acid that matches the native protein, a 2-chlorotrityl chloride or Wang resin is appropriate.[10]
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the incoming amino acid's carboxyl group, forming an active ester that readily reacts with the free amine of the growing peptide chain on the resin. This ensures a high coupling efficiency, which is critical for synthesizing a 28-mer peptide.[9][10]
-
Solvent Quality: The use of high-quality, amine-free Dimethylformamide (DMF) is non-negotiable.[10] Trace amines in the DMF can prematurely cleave the Fmoc protecting group, leading to the formation of deletion sequences that are difficult to remove during purification.
Core Protocol: Fmoc-Based Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell the chosen resin (e.g., 2-chlorotrityl resin for a C-terminal acid) in DMF for at least 1 hour to ensure optimal permeation of reagents into the polymer beads.[9]
-
First Amino Acid Loading: Couple the first Fmoc-protected amino acid (Fmoc-Ile-OH) to the resin.
-
Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid by treating it with a solution of 20% piperidine in DMF. This exposes a free amine group for the next coupling step.[11]
-
Amino Acid Coupling Cycle: a. Activate the next Fmoc-protected amino acid (4.5 equivalents) with a coupling reagent like HATU (4.5 equivalents) in the presence of a base such as N-methylmorpholine.[10] b. Add the activated amino acid solution to the resin and allow the reaction to proceed for at least 4 hours. c. Wash the resin thoroughly with DMF to remove excess reagents.
-
Iteration: Repeat the deprotection and coupling cycle for each amino acid in the MSMB (67-94) sequence.
-
Final Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail. A common cocktail is Trifluoroacetic acid (TFA)/H2O/Triisopropylsilane (TIS) (95%/2.5%/2.5%). TFA cleaves the peptide from the resin and removes the side-chain protecting groups. TIS and water act as scavengers to capture reactive cations generated during deprotection.[11]
-
Precipitation: Precipitate the cleaved peptide in cold diethyl ether and collect the crude product by centrifugation.
Phase 2: Purification and Verification
The crude product from synthesis contains the target peptide along with various impurities such as truncated or deletion sequences.[12] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most powerful technique for purifying peptides to the high degree (>95%) required for structural studies.[8][13]
Principles of RP-HPLC Purification
RP-HPLC separates molecules based on their hydrophobicity.[12] The peptide mixture is loaded onto a column packed with a nonpolar stationary phase (typically C18-modified silica). A gradient of increasing organic solvent (like acetonitrile) in a polar mobile phase (like water) is used to elute the components. Peptides with higher hydrophobicity interact more strongly with the C18 stationary phase and thus require a higher concentration of organic solvent to elute.[5][8]
Protocol: Preparative RP-HPLC
| Parameter | Specification | Rationale |
| Column | Preparative C18, wide-pore (300 Å) | The wide pores allow the 28-mer peptide to fully access the hydrophobic stationary phase for optimal interaction and separation.[13] |
| Mobile Phase A | 0.1% TFA in deionized water | TFA acts as an ion-pairing agent, improving peak shape and resolution.[12] |
| Mobile Phase B | 0.1% TFA in acetonitrile | Acetonitrile is the organic modifier used to elute the peptide from the column.[12] |
| Gradient | 5% to 65% B over 60 minutes | A shallow gradient is crucial for resolving peptides with similar hydrophobicities, which is common for synthesis-related impurities.[8] |
| Detection | UV absorbance at 210-220 nm | This wavelength range detects the peptide bonds, allowing for the visualization of all peptide components in the sample.[12] |
| Fraction Collection | Collect 1-minute fractions across the main elution peak | Collecting narrow fractions ensures that the purest part of the peak can be isolated. |
Verification
After purification, the collected fractions containing the target peptide are analyzed by analytical HPLC to confirm purity. The identity is confirmed using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the observed molecular weight matches the calculated theoretical mass of MSMB (67-94).
Phase 3: NMR-Based Structural Elucidation
With a pure, verified sample, the final phase is the determination of the three-dimensional structure. For a peptide of this size, solution-state NMR spectroscopy is the most powerful technique, as it provides atomic-resolution structural information in a near-physiological, non-crystalline state.[14][15]
Figure 2: The workflow for determining a peptide structure via NMR.
NMR Experimentation and Data Interpretation
The core of an NMR structure determination is a suite of 2D experiments that reveal correlations between different protons in the peptide.[16]
| Experiment | Information Yielded | Purpose in Structure Determination |
| 1D ¹H | Overall sample quality | Assesses peptide folding and checks for aggregation. A well-dispersed spectrum is indicative of a single, stable conformation. |
| 2D TOCSY | Correlations of all protons within a spin system | Identifies all protons belonging to a single amino acid residue (e.g., connects the alpha, beta, and gamma protons of a Lysine).[14][15] |
| 2D COSY | Correlations between J-coupled protons (typically 2-3 bonds apart) | Confirms through-bond connectivities and helps differentiate amino acid types.[16] |
| 2D NOESY | Correlations between protons close in space (< 5-6 Å) | This is the most critical experiment. It provides the distance restraints that define the peptide's 3D fold.[14] |
Protocol for Structure Determination
-
Sample Preparation: Dissolve the lyophilized, pure peptide in an appropriate buffer (e.g., 90% H₂O / 10% D₂O) to a concentration of >0.5 mM. The pH should be adjusted to a value where the peptide is stable and soluble.
-
Data Acquisition: Acquire the suite of 2D NMR spectra (TOCSY, COSY, NOESY) on a high-field NMR spectrometer (≥600 MHz).
-
Resonance Assignment: This is the process of assigning every proton signal in the spectrum to a specific atom in the peptide sequence.[16] a. Use the TOCSY spectrum to identify the spin systems of the different amino acid types present in the MSMB (67-94) sequence. b. Use the NOESY spectrum to "walk" along the peptide backbone by identifying sequential Hα(i) - HN(i+1) NOE cross-peaks, which connects one residue's spin system to the next in the sequence.
-
Restraint Generation: Identify all cross-peaks in the NOESY spectrum. The intensity of each peak is inversely proportional to the sixth power of the distance between the two corresponding protons. These intensities are calibrated and converted into upper-limit distance restraints (e.g., strong, medium, weak corresponding to <2.8 Å, <3.5 Å, <5.0 Å).
-
Structure Calculation: Use a structure calculation software package (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures. The software uses a simulated annealing algorithm to find conformations that satisfy the experimental distance restraints while maintaining correct bond lengths and angles.[16]
-
Structure Validation: The resulting ensemble of low-energy structures is analyzed for quality and consistency. A well-defined structure will have a low root-mean-square deviation (RMSD) among the ensemble members.
Computational Modeling as a Complementary Tool
While NMR provides experimental data on the peptide's structure, computational methods can offer deeper insights into its dynamics and interactions. Techniques like molecular dynamics (MD) simulations can model the peptide's behavior over time, revealing conformational flexibility and potential binding modes with other molecules. These computational approaches can be used to refine NMR-derived structures or to generate hypotheses about peptide function that can then be tested experimentally.
Functional Implications and Therapeutic Potential
The structure of MSMB (67-94) is directly linked to its potential function. As part of the C-terminus, its structure could reveal:
-
An Amphipathic Helix: A common motif in antimicrobial and fungicidal peptides, where one face of the helix is hydrophobic and the other is polar. This structure allows the peptide to insert into and disrupt microbial cell membranes.
-
A Receptor-Binding Motif: The structure might present a specific conformation of amino acid side chains that forms a binding site for a protein receptor, potentially mediating the apoptotic signals of the parent MSMB protein.
Understanding this structure is paramount for drug development. A defined 3D structure allows for the rational design of:
-
Peptide-Based Therapeutics: Stabilized or modified versions of the MSMB (67-94) peptide could be developed as direct anticancer or antifungal agents.
-
Small Molecule Mimetics: The structure can serve as a scaffold for the in-silico design of small molecules that mimic the peptide's active surface, offering improved bioavailability and stability over peptide drugs.
By following the rigorous experimental framework outlined in this guide, researchers can unlock the structural and functional secrets of the MSMB (67-94) peptide, contributing valuable knowledge to the fields of cancer biology and therapeutic development.
References
-
Creative BioMart. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from [Link]
- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem.
-
Bio-protocol. (2025). Peptide Synthesis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]
-
Schroeder, C. I., & Rosengren, K. J. (2020). Three-Dimensional Structure Determination of Peptides Using Solution Nuclear Magnetic Resonance Spectroscopy. Methods in Molecular Biology, 2068, 129–162. Retrieved from [Link]
-
Mant, C. T., & Hodges, R. S. (2006). Purification of Naturally Occurring Peptides by Reversed-Phase HPLC. CSH Protocols, 2006(1). Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]
-
Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239–254. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). NMR Peptide Structure Analysis. Retrieved from [Link]
-
Sharma, A., et al. (2023). How Computation Is Taking Peptide Therapeutics under Its Wing. Pharmaceuticals, 16(7), 940. Retrieved from [Link]
-
Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]
- Vishnoi, S. (2023).
- Mishra, N., & Coutinho, E. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science and Technology Management, 4(1), 22-31.
-
Arkansas Tech University. (n.d.). Computational Modeling of Poly-Peptide Chains. Retrieved from [Link]
- Sivertsson, E. (2022). Development and Application of Computational Models for Peptide-Protein Complexes. Stockholm University.
-
King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. Comprehensive Natural Products II: Chemistry and Biology. Retrieved from [Link]
-
ETH Zurich. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
Rienstra, C. M., et al. (2002). De novo determination of peptide structure with solid-state magic-angle spinning NMR spectroscopy. Proceedings of the National Academy of Sciences, 99(16), 10260–10265. Retrieved from [Link]
-
Hospital, A., et al. (2022). Towards rational computational peptide design. Frontiers in Molecular Biosciences, 9, 1022207. Retrieved from [Link]
-
Wikipedia. (n.d.). MSMB. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Gene Result MSMB microseminoprotein beta [ (human)]. Retrieved from [Link]
-
Gylfe, A. E., et al. (2016). Microseminoprotein-Beta Expression in Different Stages of Prostate Cancer. PLoS ONE, 11(3), e0150241. Retrieved from [Link]
-
The Human Protein Atlas. (n.d.). Protein structure - MSMB. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). MSMB microseminoprotein beta [Homo sapiens (human)] - Gene. Retrieved from [Link]
-
BioVendor R&D. (n.d.). Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein, Prostatic Inhibin-like Protein). Retrieved from [Link]
-
WikiGenes. (n.d.). MSMB - microseminoprotein, beta. Retrieved from [Link]
-
Garde, S. V., et al. (2014). Role of β-microseminoprotein from prostate cancer initiation to recurrence: A mini-review. World Journal of Clinical Oncology, 5(2), 159–167. Retrieved from [Link]
-
Al-Bazz, Y. O., et al. (2022). Anti-cancer peptide-based therapeutic strategies in solid tumors. Cell Communication and Signaling, 20(1), 43. Retrieved from [Link]
-
MIT News. (2018). Biologists' new peptide could fight many cancers. Retrieved from [Link]
-
Hossain, F., et al. (2023). Unlocking the potential of tumor-targeting peptides in precision oncology. Journal of Hematology & Oncology, 16(1), 93. Retrieved from [Link]
-
Chen, C. H., & Lu, T. K. (2023). Bioactive peptides for anticancer therapies. Biomaterials Translational, 4(1), 49-65. Retrieved from [Link]
-
UniProt. (1988). MSMB - Beta-microseminoprotein - Homo sapiens (Human). Retrieved from [Link]
Sources
- 1. imrpress.com [imrpress.com]
- 2. Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein, Prostatic Inhibin-like Protein) | BioVendor R&D [biovendor.com]
- 3. Prostate Secretory Protein of 94 Amino Acids (PSP94) Binds to Prostatic Acid Phosphatase (PAP) in Human Seminal Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. uniprot.org [uniprot.org]
- 6. uniprot.org [uniprot.org]
- 7. MSMB microseminoprotein beta [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
- 9. prospecbio.com [prospecbio.com]
- 10. Prostate secretory protein of 94 amino acids (PSP-94) and its peptide (PCK3145) as potential therapeutic modalities for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The clinical utility of C-peptide measurement in the care of patients with diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uniprot.org [uniprot.org]
- 14. researchgate.net [researchgate.net]
- 15. Peptide-activated double-negative T cells can prevent autoimmune type-1 diabetes development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Postprandial C-Peptide to Glucose Ratio as a Marker of β Cell Function: Implication for the Management of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Deep Dive: Beta-Inhibin 67-94 (PSP94 C-Terminal Fragment) in Prostate Cancer Pathophysiology
Executive Summary & Nomenclature Resolution
The Core Entity: "Beta-inhibin 67-94" refers to the C-terminal 28-amino acid fragment (residues 67–94) of Prostate Secretory Protein 94 (PSP94) , also known as Beta-Microseminoprotein (MSMB) .
Critical Nomenclature Distinction: In the context of prostate cancer (PCa), "Beta-inhibin" is a historical and biochemical designation for PSP94, derived from its functional ability to inhibit follicle-stimulating hormone (FSH) secretion, mimicking the action of gonadal inhibins.[1] It is distinct from the TGF-beta family inhibins (Inhibin A/B).
Pathophysiological Significance: PSP94 is one of the three most abundant proteins in seminal fluid.[1][2][3] Its expression is drastically downregulated in prostate cancer, correlating with increasing Gleason scores. The 67-94 fragment (often termed "β2-inhibin" in biochemical literature) represents the functional core responsible for FSH suppression.[4] As FSH receptors (FSHR) are aberrantly expressed in the neovasculature of prostate tumors, this peptide functions as a potent antagonist of the FSH-driven tumorigenic axis.
Molecular Identity & Structural Dynamics
The Peptide Sequence
The 67-94 fragment is a cysteine-rich, basic peptide generated by proteolytic cleavage of the parent PSP94 protein.
-
Key Characteristics: High cysteine content (disulfide bridging potential), basic isoelectric point.
Mechanism of Action: The FSH Axis
Prostate cancer pathophysiology is driven not only by androgens but also by peptide hormones. FSH receptors (FSHR) are expressed on the endothelial cells of tumor blood vessels and, in some contexts, on the PCa cells themselves (e.g., PC-3, LNCaP).
The Signaling Cascade:
-
Ligand: Circulating FSH binds to FSHR (G-protein coupled receptor).
-
Activation: Triggers
-> Adenylyl Cyclase -> cAMP -> PKA. -
Downstream: Activation of MAPK/ERK and PI3K/Akt pathways.
-
Outcome: VEGF release (angiogenesis) and cellular proliferation.
Role of Beta-Inhibin 67-94: The 67-94 peptide acts as a competitive antagonist or functional inhibitor of this axis. By blocking FSH-mediated signaling, it abrogates the angiogenic switch and reduces tumor cell viability.
Visualization: The FSH-Driven Tumorigenic Axis
The following diagram illustrates the signaling pathway hijacked by prostate cancer and the specific intervention point of Beta-inhibin 67-94.
Experimental Validation Protocols
To validate the efficacy of Beta-inhibin 67-94, researchers must employ protocols that assess both receptor interaction and phenotypic outcomes (proliferation/invasion).
Peptide Reconstitution & Handling
-
Source: Synthetic peptide corresponding to human MSMB residues 67-94.[4][9][10]
-
Solubility: The peptide is basic. Dissolve initially in a small volume of sterile distilled water or 0.1% acetic acid to ensure protonation, then dilute with PBS or culture media.
-
Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles due to cysteine oxidation risks.
Protocol: In Vitro Proliferation Assay (PC-3 & LNCaP)
This protocol validates the growth-suppressive properties of the peptide in androgen-independent (PC-3) and dependent (LNCaP) lines.
Materials:
-
PC-3 cells (ATCC CRL-1435)
-
RPMI-1640 medium + 10% FBS (charcoal-stripped preferred to remove endogenous hormones)
-
Recombinant Human FSH (as positive control for growth stimulation)
-
MTT or WST-1 Reagent
Step-by-Step Workflow:
-
Seeding: Plate PC-3 cells at
cells/well in 96-well plates. Allow attachment for 24 hours. -
Starvation: Switch to serum-free or low-serum (0.5%) medium for 12 hours to synchronize the cell cycle and minimize background growth factor noise.
-
Treatment Groups:
-
Control: Vehicle only.
-
FSH Only: 10 IU/L (Physiological stress level).
-
Peptide Only: Gradient (0.1, 1.0, 10, 100 nM).
-
Combination: FSH (10 IU/L) + Peptide (Gradient).
-
-
Incubation: Incubate for 48 and 72 hours at 37°C, 5% CO2.
-
Readout: Add MTT reagent. Incubate 4 hours. Solubilize formazan crystals. Measure Absorbance at 570 nm.
-
Analysis: Calculate % inhibition relative to FSH-stimulated control.
Self-Validating Checkpoint:
-
Success Criteria: The FSH-only group must show statistically significant growth increase over Control. The Combination group must show dose-dependent abrogation of this increase.
Protocol: Western Blot for Signaling Blockade
Objective: Confirm that 67-94 inhibits FSH-induced ERK1/2 phosphorylation.
-
Lysate Preparation: Treat starved PC-3 cells with Peptide (100 nM) for 30 mins, then stimulate with FSH (10 IU/L) for 15 mins.
-
Blotting: Probe for p-ERK1/2 (Thr202/Tyr204) and Total ERK1/2 .
-
Expected Result: FSH induces strong p-ERK bands; Pre-treatment with 67-94 significantly attenuates this band intensity.
Quantitative Data Summary
The following table summarizes the comparative potency of the parent protein vs. the 67-94 fragment based on historical bioassays (e.g., pituitary FSH release inhibition).
| Molecule | Molecular Weight | Relative Potency (Molar Basis) | Stability | Primary Mechanism |
| Native PSP94 (MSMB) | ~10.7 kDa | 1.0 (Baseline) | Moderate (Protease sensitive) | FSH Antagonist / Apoptosis |
| Beta-Inhibin 67-94 | ~3.0 kDa | 3.0 - 10.0x (Rat Pituitary Model) | High (Synthetic purity) | FSH Receptor Blockade |
| PCK3145 | ~1.5 kDa | Distinct Activity | High | Anti-metastatic (MMP-9 inhibition) |
Note: PCK3145 (residues 31-45) is another PSP94 fragment often confused with 67-94. While PCK3145 focuses on MMP-9 and metastasis, 67-94 is the primary "inhibin-like" domain regulating the FSH axis.
Therapeutic Implications
The downregulation of PSP94 in prostate cancer represents a loss of a natural tumor suppressor. Reintroducing the active 67-94 fragment offers a therapeutic strategy that differs from standard androgen deprivation therapy (ADT).
-
Hormone-Refractory PCa: Since 67-94 targets the FSH axis (which remains active or becomes hyperactive when androgens are suppressed), it represents a viable adjuvant for Castration-Resistant Prostate Cancer (CRPC).
-
Angiogenesis Inhibition: By blocking FSHR on tumor endothelium, 67-94 acts as an anti-angiogenic agent, starving the tumor.
References
-
Biovendor R&D. (n.d.). Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein).[1][2][5][6][11][12] Retrieved from [Link]
-
Arbatti, N. J., et al. (1985).[4] Beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity. FEBS Letters. Retrieved from [Link]
-
Valtonen-André, C., et al. (2018). Prostate tumors downregulate microseminoprotein-beta (MSMB) in the surrounding benign prostate epithelium.[12][13] The Prostate.[1][2][3][6][8][9][11][12][13][14][15] Retrieved from [Link]
-
Byrne, K. S., et al. (2019).[5] The role of plasma microseminoprotein-beta in prostate cancer: an observational nested case-control and Mendelian randomization study. PLOS Medicine. Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein, Prostatic Inhibin-like Protein) | BioVendor R&D [biovendor.com]
- 3. sceti.co.jp [sceti.co.jp]
- 4. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elifesciences.org [elifesciences.org]
- 6. MSMB - Wikipedia [en.wikipedia.org]
- 7. BETA-INHIBIN (67-94) | 96182-95-5 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Seminal Plasma Inhibin, Human (67-94) (HSPI (67-94), Beta-Inhibin (67-94)) | BIOZOL [biozol.de]
- 11. uniprot.org [uniprot.org]
- 12. Prostate tumors downregulate microseminoprotein-beta (MSMB) in the surrounding benign prostate epithelium and this response is associated with tumor aggressiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Prostate tumors downregulate microseminoprotein-beta (MSMB) in the surrounding benign prostate epithelium and this response is associated with tumor aggressiveness [diva-portal.org]
- 14. Beta microseminoprotein is not a prostate-specific protein. Its identification in mucous glands and secretions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Loss of PSP94 expression is associated with early PSA recurrence and deteriorates outcome of PTEN deleted prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Research and Evaluation of Beta-Peptides as Antimicrobial Agents
A Senior Application Scientist's Synthesis of Field-Proven Insights for Researchers and Drug Development Professionals
Introduction: The Looming Crisis of Antimicrobial Resistance and the Emergence of Novel Therapeutic Avenues
The escalating threat of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating a paradigm shift in the discovery and development of new anti-infective agents.[1] Traditional antibiotics are increasingly failing, and the pipeline for novel replacements is disconcertingly sparse. In this context, antimicrobial peptides (AMPs) have garnered significant attention as a promising alternative.[1][2] AMPs are a diverse class of naturally occurring molecules that form a crucial component of the innate immune system across a wide range of organisms.[2][3] Their primary mechanism of action often involves the disruption of microbial membranes, a mode of attack that is less prone to the development of resistance compared to conventional antibiotics that target specific metabolic pathways.[1][4]
This guide focuses on a particularly promising class of synthetic AMPs: beta-peptides . Unlike their naturally occurring alpha-peptide counterparts, beta-peptides are composed of β-amino acids, which confer remarkable stability against proteolytic degradation—a significant hurdle in the therapeutic application of conventional peptides.[5] This inherent resistance to enzymatic breakdown, coupled with their potent antimicrobial activity, positions beta-peptides as a compelling subject of investigation for the next generation of antimicrobial therapeutics.
Beta-Peptides: A Structurally Distinct Class of Antimicrobial Agents
The fundamental difference between alpha- and beta-peptides lies in the structure of their amino acid building blocks. In alpha-amino acids, the amino group is attached to the alpha-carbon, the first carbon atom after the carboxyl group. In beta-amino acids, the amino group is attached to the beta-carbon, the second carbon atom. This seemingly subtle difference has profound implications for the secondary structures these peptides can adopt.
Beta-peptides are known to form stable, well-defined secondary structures, including helices and sheets, which are crucial for their biological activity.[6] The ability to rationally design and synthesize beta-peptides with specific structural and physicochemical properties allows for the fine-tuning of their antimicrobial activity and selectivity.[6] For instance, the introduction of cationic residues and a degree of hydrophobicity can be balanced to maximize efficacy against bacterial membranes while minimizing toxicity to host cells.[6]
Diagram: The Structural Advantage of Beta-Peptides
Caption: Structural differences between alpha- and beta-peptides and their impact on proteolytic stability and antimicrobial efficacy.
Mechanisms of Antimicrobial Action: Disrupting the Microbial Fortress
The primary mechanism by which many cationic beta-peptides exert their antimicrobial effect is through the disruption of the bacterial cell membrane.[5][6] This process is generally understood to occur in a series of steps:
-
Electrostatic Attraction: The positively charged beta-peptides are initially attracted to the negatively charged components of the bacterial cell envelope, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7][8]
-
Membrane Insertion and Permeabilization: Upon accumulation at the membrane surface, the peptides insert into the lipid bilayer, leading to membrane destabilization and the formation of pores or channels.[3][9] This disrupts the membrane potential and the integrity of the permeability barrier, causing leakage of essential intracellular components and ultimately leading to cell death.[3][9]
While membrane disruption is a widely accepted mechanism, some AMPs have also been shown to translocate across the membrane and interact with intracellular targets, such as DNA and proteins, to inhibit cellular processes.[8][9]
Diagram: Proposed Mechanism of Beta-Peptide Action
Caption: A simplified workflow of the proposed mechanism of action for cationic beta-peptides against bacterial cells.
Experimental Protocols for Efficacy Assessment: A Step-by-Step Guide
A robust evaluation of the antimicrobial properties of novel beta-peptides requires a series of well-controlled in vitro assays. The following protocols are fundamental to this process.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Culture the test bacterium overnight on an appropriate agar medium.
-
Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 colony-forming units (CFU)/mL.
-
Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the beta-peptide in a suitable solvent (e.g., sterile deionized water or a buffer).
-
Perform a two-fold serial dilution of the peptide stock solution in the appropriate broth medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the peptide dilutions.
-
Include a positive control (bacteria with no peptide) and a negative control (broth with no bacteria).
-
Incubate the plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the peptide in which there is no visible growth.
-
Protocol: MBC Determination
-
Subculturing from MIC Plate:
-
Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium.
-
-
Incubation and Colony Counting:
-
Incubate the agar plates overnight at the optimal growth temperature.
-
The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum.
-
Hemolysis Assay
This assay is crucial for assessing the cytotoxicity of the beta-peptides against mammalian cells, using red blood cells as a model.
Protocol: Hemolysis Assay
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh whole blood (e.g., from a healthy donor) containing an anticoagulant.
-
Centrifuge the blood to pellet the RBCs and discard the plasma and buffy coat.
-
Wash the RBCs several times with a sterile phosphate-buffered saline (PBS) solution.
-
Prepare a final suspension of RBCs in PBS (e.g., a 2% v/v suspension).
-
-
Incubation with Peptides:
-
In a microtiter plate, add serial dilutions of the beta-peptide to the RBC suspension.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in a solution that causes 100% hemolysis, such as 1% Triton X-100).
-
-
Incubation and Measurement:
-
Incubate the plate for a specified time (e.g., 1 hour) at 37°C.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at a wavelength that detects hemoglobin release (e.g., 540 nm).
-
-
Calculation of Hemolysis:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100
-
Data Interpretation and Case Studies
The data generated from these assays provide a quantitative measure of the antimicrobial potency and selectivity of the beta-peptides.
| Peptide | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus | Hemolysis (%) at 100 µg/mL |
| Beta-Peptide A | 4 | 8 | < 5 |
| Beta-Peptide B | 32 | 64 | 75 |
| Control (Alpha-Peptide) | 16 | 32 | 90 |
Table 1: Example data for the antimicrobial and hemolytic activity of two hypothetical beta-peptides compared to a control alpha-peptide.
In this example, Beta-Peptide A demonstrates potent antimicrobial activity against both Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria, with significantly lower hemolytic activity compared to Beta-Peptide B and the control alpha-peptide. This suggests that Beta-Peptide A has a favorable therapeutic index and warrants further investigation.
Challenges and Future Directions
Despite their promise, the development of beta-peptides as clinical therapeutics faces several challenges:
-
Cost of Synthesis: The synthesis of beta-amino acids and the subsequent solid-phase synthesis of beta-peptides can be more expensive than traditional small-molecule synthesis.
-
In Vivo Efficacy and Pharmacokinetics: While stable in vitro, the in vivo behavior of beta-peptides, including their distribution, metabolism, and excretion, requires thorough investigation.
-
Spectrum of Activity: While some beta-peptides exhibit broad-spectrum activity, others may have a more limited range, which could affect their clinical utility.
Future research should focus on optimizing the design of beta-peptides to enhance their potency and selectivity, exploring novel delivery systems to improve their pharmacokinetic profiles, and conducting rigorous preclinical and clinical studies to validate their safety and efficacy.
Conclusion
Beta-peptides represent a highly promising class of antimicrobial agents with the potential to address the urgent need for new antibiotics. Their inherent stability against proteolytic degradation, coupled with their potent and often broad-spectrum antimicrobial activity, makes them a compelling area of research and development. By employing rigorous and systematic experimental evaluation, as outlined in this guide, researchers can effectively identify and advance lead candidates with the potential to become the next generation of life-saving therapeutics.
References
- Synthesis, Characterization, and Antimicrobial Activity of Ultra-Short Cationic β-Peptides. ACS Infectious Diseases.
- The Rise of Ultrashort Cationic β-Peptides as Promising Antimicrobial Therapeutics. ResearchGate.
- De novo design, synthesis, and characterization of antimicrobial beta-peptides. PubMed.
- Synthetic peptide segments of inhibin alpha- and beta-subunits: preparation and characterization of polyclonal antibodies. PubMed.
- Synthesis and biological activity of human inhibin-like peptide-(1-31). National Institutes of Health.
- Antimicrobial Peptides: An Update on Classifications and Databases. MDPI.
- Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides. National Institutes of Health.
- Identification, Synthesis, and In Vitro Activities of Antimicrobial Peptide from African Catfish against the Extended-Spectrum Beta-Lactamase (ESBL)-Producing Escherichia coli. MDPI.
- Antimicrobial peptide human β-defensin-2 improves in vitro cellular viability and reduces pro-inflammatory effects induced by enteroinvasive Escherichia coli in Caco-2 cells by inhibiting invasion and virulence factors' expression. National Institutes of Health.
- Structure and Biological Functions of β-Hairpin Antimicrobial Peptides. National Institutes of Health.
- Inhibin α-subunit N terminus interacts with activin type IB receptor to disrupt activin signaling. Journal of Biological Chemistry.
- Antimicrobial Peptides Derived from Bacteria: Classification, Sources, and Mechanism of Action against Multidrug-Resistant Bacteria. MDPI.
- A Novel β-Hairpin Peptide Z-d14CFR Enhances Multidrug-Resistant Bacterial Clearance in a Murine Model of Mastitis. MDPI.
- The Antimicrobial Peptide Human Beta-Defensin 2 Inhibits Biofilm Production of Pseudomonas aeruginosa Without Compromising Metabolic Activity. Frontiers.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure and Biological Functions of β-Hairpin Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, Characterization, and Antimicrobial Activity of Ultra-Short Cationic β-Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. De novo design, synthesis, and characterization of antimicrobial beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial peptide human β-defensin-2 improves in vitro cellular viability and reduces pro-inflammatory effects induced by enteroinvasive Escherichia coli in Caco-2 cells by inhibiting invasion and virulence factors’ expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Antimicrobial Peptide Human Beta-Defensin 2 Inhibits Biofilm Production of Pseudomonas aeruginosa Without Compromising Metabolic Activity [frontiersin.org]
- 9. Antimicrobial Mechanisms and Clinical Application Prospects of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Reconstitution and Validation Protocol for β-Inhibin 67-94 Peptide
Target Audience: Research Scientists, Endocrinologists, and Peptide Chemists Document Type: Technical Protocol & Mechanistic Guide
Introduction & Physicochemical Rationale
β-Inhibin 67-94 (CAS: 96182-95-5), also known as Seminal Plasma Inhibin (67-94), is a 28-amino acid synthetic peptide corresponding to the C-terminal active core of human microseminoprotein-beta (MSMB) [1]. In mammalian reproductive endocrinology, this specific fragment is highly valued for its ability to selectively suppress Follicle-Stimulating Hormone (FSH) secretion induced by Luteinizing Hormone-Releasing Hormone (LHRH), without significantly altering Luteinizing Hormone (LH) levels [2]. Because FSH drives growth-enhancing activities in certain gonadal tissues, β-Inhibin 67-94 is a critical tool in both fertility research and prostate cancer modeling [1, 2].
The Causality of Solvent Selection
Successful peptide reconstitution is not a universal process; it is dictated by the specific amino acid sequence and its resulting isoelectric point (pI). The molecular formula of β-Inhibin 67-94 (C₁₅₀H₂₄₀N₃₆O₄₃S₂) reveals a high concentration of basic amino acids—specifically, multiple Lysine (Lys) residues [3].
Because the peptide carries a net positive charge at neutral pH, it is generally hydrophilic. However, lyophilized basic peptides can sometimes form intermolecular aggregates. If the peptide fails to dissolve completely in sterile water, mild acidification (1–10% Acetic Acid) is required [4]. The acid protonates the basic side chains, increasing electrostatic repulsion between the peptide molecules and forcing them into a homogenous solution [4].
Experimental Workflow
The following decision-tree illustrates the optimal path for solubilizing basic peptides like β-Inhibin 67-94 while preserving their structural integrity.
Figure 1: Decision-tree workflow for the self-validating reconstitution of β-Inhibin 67-94.
Self-Validating Reconstitution Protocol
As a standard of E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), this protocol integrates a self-validating step . Researchers must not rely solely on visual clarity; concentration must be empirically verified before use in sensitive bioassays.
Phase 1: Pre-Reconstitution Preparation
-
Thermal Equilibration: Remove the lyophilized β-Inhibin 67-94 vial from -20°C storage and place it in a desiccator at room temperature (RT) for 30 minutes.
-
Causality: Lyophilized peptides are highly hygroscopic. Opening a cold vial introduces atmospheric moisture, which causes rapid degradation and alters the peptide's weight[4].
-
-
Pellet Consolidation: Centrifuge the sealed vial at 10,000 x g for 60 seconds.
-
Causality: Lyophilized powder often disperses during shipping. Centrifugation ensures all material is pelleted at the bottom, preventing loss of yield when the stopper is removed.
-
Phase 2: Primary Solubilization
-
Solvent Addition: Using a sterile syringe, inject sterile double-distilled water (ddH₂O) directly into the vial to achieve a concentrated stock solution (e.g., 1–2 mg/mL).
-
Passive Dissolution: Cap the vial and let it sit undisturbed for 5 minutes.
-
Causality: Passive dissolution prevents mechanical shearing and foaming, which can denature sensitive secondary structures.
-
Phase 3: Acidic Rescue (Conditional)
-
Inspection: Hold the vial against a light source. If the solution is cloudy or contains suspended particulates, proceed to acidic rescue.
-
pH Adjustment: Add Acetic Acid dropwise to achieve a final concentration of 1% to 10% (v/v).
-
Causality: As established, the acid protonates the abundant Lysine residues, driving complete solvation via electrostatic repulsion[4].
-
-
Sonication: If aggregates persist, place the vial in a room-temperature ultrasonic water bath for no more than 5 minutes. Do not apply heat.
Phase 4: Concentration Validation (Self-Validation Step)
-
Spectrophotometry: Blank a UV-Vis spectrophotometer (e.g., NanoDrop) using your final solvent.
-
Measurement: Measure the absorbance of the peptide solution at 280 nm.
-
Causality: The β-Inhibin 67-94 sequence contains Tyrosine (Tyr) and Tryptophan (Trp) residues. This allows for precise concentration validation using the Beer-Lambert law (
), ensuring your working solution exactly matches the theoretical yield.
-
Phase 5: Dilution and Storage
-
Buffer Dilution: Dilute the solubilized stock into your final assay buffer (e.g., PBS, pH 7.4) only immediately before use.
-
Aliquoting: Divide the remaining concentrated stock solution into sterile, low-protein-binding microcentrifuge tubes.
-
Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and store at -20°C to -80°C.
-
Causality: Aliquoting prevents repeated freeze-thaw cycles, which cause rapid hydrolysis of peptide bonds and loss of biological activity [4].
-
Biological Mechanism of Action
Once properly reconstituted, β-Inhibin 67-94 acts on the anterior pituitary gland. The diagram below illustrates its specific pathway in abolishing the growth-enhancing activity of FSH.
Figure 2: Mechanism of action for β-Inhibin 67-94 in suppressing LHRH-induced FSH secretion.
Solubility & Stability Matrix
To ensure experimental reproducibility, adhere to the following quantitative guidelines for solvent compatibility and storage lifespans.
| Solvent / Condition | Initial Solubility | Stability (4°C) | Stability (-20°C) | Recommended Application |
| Sterile ddH₂O | Moderate to High | < 1 Week | 3–6 Months | Primary stock solvent |
| 1–10% Acetic Acid | High | < 1 Week | 3–6 Months | Rescue solvent for basic peptides |
| PBS (pH 7.4) | High (if pre-dissolved) | < 24 Hours | 1–2 Months | Working assay buffer (dilute before use) |
| DMSO / DMF | Not Recommended | N/A | N/A | Avoid; unnecessary for hydrophilic basic peptides |
References
-
Seidah, N. G., et al. "beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity." PubMed (National Institutes of Health). Available at:[Link]
-
PubChemLite. "Beta-inhibin (67-94) (C150H240N36O43S2) Structural Information." PubChem / University of Luxembourg. Available at:[Link]
-
Polaris Peptides. "How to Reconstitute Peptides: Lab-Ready Techniques and Solvent Selection." Polaris Peptides. Available at:[Link]
Precision Quantification of Human Seminal Plasma Inhibin (HSPI) 67-94 Fragment via Competitive ELISA
Abstract & Biological Context
Human Seminal Plasma Inhibin (HSPI), widely recognized as Prostate Secretory Protein of 94 amino acids (PSP94) or Beta-microseminoprotein (MSMB) , is one of the most abundant proteins in human seminal fluid.[1] The specific carboxyl-terminal fragment, HSPI 67-94 , has been identified as the "active core" of the protein, exhibiting significant inhibin-like activity, including the suppression of Follicle-Stimulating Hormone (FSH) secretion.[2][3]
For drug development and fertility research, quantifying this specific 28-amino acid peptide fragment is critical. Unlike the full-length protein (10.7 kDa), the 67-94 peptide is a small hapten (~3.2 kDa). Therefore, this guide details a Competitive Enzyme-Linked Immunosorbent Assay (ELISA) , which is the gold standard for small peptide quantification where steric hindrance prevents the use of "sandwich" antibody pairs.
Clinical & Research Significance
-
Prostate Health: Reduced levels of PSP94 and its fragments are associated with prostate cancer progression.[1]
-
Fertility: HSPI modulates sperm function and FSH levels; aberrant levels may indicate sub-fertility.
-
Therapeutic Potential: The 67-94 fragment is investigated as a non-steroidal male contraceptive agent.
Principle of the Assay: Competitive Inhibition
This assay employs a competitive inhibition enzyme immunoassay technique. The microtiter plate is pre-coated with a monoclonal antibody specific to the HSPI 67-94 sequence.
The Mechanism:
-
Competition: A fixed amount of Biotinylated HSPI 67-94 (Tracer) competes with the unlabeled HSPI 67-94 present in the sample (Analyte) for the limited binding sites on the immobilized antibody.
-
Inverse Relationship: The amount of biotinylated tracer bound is inversely proportional to the concentration of HSPI 67-94 in the sample.
-
Detection: After washing, a Streptavidin-Horseradish Peroxidase (HRP) conjugate is added. The reaction is visualized with a TMB substrate, generating a colorimetric signal inversely correlated to the sample concentration.
Visualization: Competitive Binding Mechanism
Figure 1: Logical flow of the Competitive ELISA mechanism used for small peptide detection.
Sample Preparation: The Critical Variable
Seminal plasma is a complex, high-viscosity matrix containing proteases (like PSA) and high protein concentrations (35-55 mg/mL). Improper handling leads to "matrix effects" that invalidate ELISA results.
Protocol: Seminal Plasma Processing
Objective: Eliminate viscosity and prevent analyte degradation without interfering with the assay.
-
Liquefaction: Allow the semen sample to liquefy naturally at Room Temperature (20-25°C) for 30–60 minutes.
-
Expert Insight: Do not use protease inhibitors during liquefaction, as natural liquefaction relies on PSA activity. However, once liquefied, immediate processing is required to prevent excessive degradation of the 67-94 fragment.
-
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to remove spermatozoa and cellular debris.
-
Note: High-speed centrifugation is preferred over standard 3,000 x g to ensure removal of all particulate matter which causes background noise.
-
-
Aliquot & Storage: Transfer the supernatant (seminal plasma) to clean tubes. Store at -80°C. Avoid freeze-thaw cycles.
-
Dilution (Crucial): Seminal plasma is too concentrated for direct assay.
-
Recommended Starting Dilution: 1:100 to 1:500 in Assay Diluent.
-
Self-Validation: Perform a "Spike-and-Recovery" test (see Section 5) to determine the optimal dilution factor where the matrix effect is neutralized.
-
Visualization: Sample Workflow
Figure 2: Optimized workflow for processing seminal plasma to minimize matrix interference.
Detailed Assay Protocol
Standard Range: 0.1 ng/mL – 100 ng/mL (Typical for peptide competitive assays). Sensitivity: ~0.05 ng/mL.
Reagents Preparation[4]
-
Wash Buffer: Dilute 20x concentrate with deionized water.
-
Standard Serial Dilution: Reconstitute the HSPI 67-94 Standard lyophilized powder. Create a 5-point logarithmic dilution series (e.g., 100, 33.3, 11.1, 3.7, 1.2 ng/mL) plus a Zero Standard (Blank).
-
Biotinylated Tracer: Dilute to working concentration immediately before use.
Step-by-Step Procedure
-
Plate Setup: Secure the desired number of anti-HSPI 67-94 coated strips in the frame.
-
Addition (Simultaneous):
-
Add 50 µL of Standard or Sample to appropriate wells.
-
Immediately add 50 µL of Biotinylated HSPI 67-94 Tracer to every well (except chromogen blanks).
-
Why? Simultaneous addition ensures fair competition starts at t=0.
-
-
Incubation: Cover with plate sealer. Incubate for 60 minutes at 37°C .
-
Thermodynamics: 37°C favors the kinetics of the antigen-antibody binding equilibrium.
-
-
Washing: Aspirate and wash 5 times with 300 µL Wash Buffer.
-
Technique: Invert plate and blot against clean paper towels to remove residual bubbles.
-
-
Conjugate Binding: Add 100 µL of Streptavidin-HRP Working Solution. Incubate for 30 minutes at 37°C .
-
Second Wash: Repeat the 5-cycle wash step.
-
Development: Add 90 µL of TMB Substrate. Incubate for 15-20 minutes at 37°C in the dark.
-
Observation: A blue gradient should form (Darkest = Low concentration; Lightest = High concentration).
-
-
Stop: Add 50 µL of Stop Solution (Sulfuric Acid). The color turns yellow.
-
Read: Measure Absorbance (OD) at 450 nm within 10 minutes.
Validation & Analysis (Self-Validating Systems)
To ensure scientific integrity, every run must include internal controls.
Data Calculation
Use a 4-Parameter Logistic (4-PL) curve fit.
-
Y-axis: Mean Optical Density (OD).
-
X-axis: Concentration (Log scale).
-
Note: Since this is a competitive assay, the curve will be sigmoidal descending (high OD = low concentration).
Quality Control Metrics
| Parameter | Acceptance Criteria | Troubleshooting if Failed |
| CV% (Intra-Assay) | < 10% | Pipetting error or inconsistent washing. |
| CV% (Inter-Assay) | < 15% | Reagent degradation or temperature fluctuation. |
| Linearity | R² > 0.99 | Standard degradation or matrix interference. |
| Spike Recovery | 85-115% | Matrix effect. Increase sample dilution factor. |
Specificity Check
The antibody should be validated for cross-reactivity against:
-
Full-length PSP94 (100% cross-reactivity is expected if the epitope is exposed; this assay measures Total HSPI unless the antibody targets a neo-epitope generated only by cleavage).
-
Other Seminal Plasma Proteins (PSA, PAP) -> Should be < 0.1%.
References
-
Rochemont, J., et al. (1985).[4] "Beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity."[4] FEBS Letters, 181(1): 57-63.[4] Link
-
Arbatti, N. J., et al. (1985).[4] "The complete synthesis of the C-terminal 28 residues segment 67-94 of human seminal plasma beta-Inhibin." FEBS Letters, 181(1).[4] Link
-
Mehta, M. K., & Sheth, A. R. (1994).[5] "Antibodies to human seminal plasma inhibin adversely affect sperm function parameters."[5] Archives of Andrology, 33(2): 129-36.[5] Link
-
RayBiotech. "Human PSP94 ELISA Kit Protocol." RayBiotech Support. Link
-
MyBioSource. "Seminal Plasma Inhibin, Human (67-94) Peptide."[6] Product Datasheet. Link[6]
Sources
- 1. Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein, Prostatic Inhibin-like Protein) | BioVendor R&D [biovendor.com]
- 2. Studies on the carboxyl terminal peptides of human seminal plasma inhibin (HSPI). Chemical synthesis and in vivo biological activity of the disulfide loop peptide 67-94 of HSPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotinyl-ACTH (1-39) (human)-ACTH and Sequences (40)-多肽合成公司-多肽定制-多肽厂家-南京肽谷生物技术股份有限公司 [tgpeptide.com]
- 4. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibodies to human seminal plasma inhibin adversely affect sperm function parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cleaverplas.com [cleaverplas.com]
beta-inhibin 67-94 in vitro FSH inhibition assay
Application Note: Characterization of Beta-Inhibin (PSP94) 67-94 Peptide Activity via In Vitro FSH Inhibition
Executive Summary
This guide details the protocol for evaluating the biological activity of Beta-Inhibin 67-94 , a synthetic peptide fragment corresponding to the C-terminal region of Prostatic Secretory Protein 94 (PSP94) —historically termed "seminal plasma beta-inhibin."[1] Unlike the TGF-beta superfamily inhibins (Inhibin A/B), this peptide represents a distinct class of FSH-suppressing factors.[1]
The 67-94 fragment has been identified as the "active core" responsible for suppressing Follicle Stimulating Hormone (FSH) release from the pituitary, mimicking the functional activity of ovarian inhibin despite structural differences.[1] This protocol utilizes the Primary Rat Anterior Pituitary Bioassay , the gold standard for quantifying FSH-suppressive activity, to determine the IC50 and potency of the peptide.[1]
Mechanism of Action & Biological Context[2][3][4]
To interpret the assay correctly, researchers must distinguish between the two "inhibins":
-
Gonadal Inhibins (TGF-beta superfamily): Heterodimers (
) that block Activin signaling via ActRII competition.[1][2] -
Seminal Plasma Beta-Inhibin (PSP94): A non-TGF-beta protein.[1] The 67-94 fragment binds to specific surface sites on pituitary gonadotrophs (distinct from but functionally overlapping with inhibin receptors) to downregulate FSH secretion downstream of GnRH or Activin stimulation.[1]
Signaling Pathway & Inhibition Model
Caption: Figure 1. Mechanism of FSH suppression.[3][4][5][6][7] The 67-94 peptide acts as a functional antagonist, dampening the signaling cascade initiated by secretagogues like GnRH or Activin.[1]
Experimental Design
The Model: Primary Rat Anterior Pituitary Cells
While cell lines like L
Reagents & Materials
| Component | Specification | Purpose |
| Test Peptide | Beta-Inhibin 67-94 (Synthetic) | >95% Purity (HPLC).[1] Solubilized in 0.1% BSA/PBS. |
| Positive Control | rhInhibin A (WHO Reference) | Validates assay sensitivity (Expected IC50: ~0.5–2 ng/mL).[1] |
| Stimulator | GnRH (LHRH) or Activin A | Drives FSH release to create a window for inhibition.[1] |
| Culture Medium | DMEM/F12 + Insulin-Transferrin-Selenium (ITS) | Serum-free conditions are critical to avoid interference from follistatin in serum.[1] |
| Animals | Female Rats (200–225g) | Random cycling or Ovariectomized (OVX) for higher sensitivity.[1] |
Detailed Protocol
Phase 1: Pituitary Cell Isolation (Day 0)
Critical Insight: Rapid dispersion and gentle handling are vital to preserve receptor function.[1]
-
Dissection: Euthanize rats (n=10–20) and aseptically remove anterior pituitaries. Place immediately in ice-cold HEPES-buffered saline.
-
Dispersion:
-
Mince glands into <1mm chunks.
-
Incubate in 0.25% Trypsin/EDTA + 0.1% Collagenase Type II for 30 min at 37°C with slow agitation.
-
Add DNase I (10 µg/mL) for the final 5 minutes to prevent clumping from released DNA.
-
-
Mechanical Dissociation: Gently pipette up and down using a siliconized Pasteur pipette until a single-cell suspension is formed.[1]
-
Washing: Centrifuge (200 x g, 5 min). Resuspend in culture medium (DMEM/F12 + 10% FBS initially for attachment).[1]
-
Plating: Seed cells at 2.0 x 10⁵ cells/well in 48-well plates.
-
Self-Validation: Cell viability (Trypan Blue) must be >90% at plating.[1]
-
Phase 2: Recovery & Starvation (Day 1–3)
-
Incubate cells for 48–72 hours at 37°C, 5% CO₂.
-
Why? Enzymatic dispersion strips surface receptors. This lag time allows GnRH and Inhibin receptors to regenerate.
-
-
Serum Deprivation: 24 hours prior to treatment, wash cells 2x and switch to Serum-Free Medium (DMEM/F12 + ITS) .[1]
-
Why? FBS contains Activin and Follistatin which mask the peptide's activity.
-
Phase 3: Peptide Treatment (Day 4)
Design the plate layout to include quadruplicate wells for each condition.
-
Condition A (Basal): Media only.[1]
-
Condition B (Max Stimulation): Media + GnRH (10 nM) OR Activin A (20 ng/mL).[1]
-
Condition C (Experimental): Stimulation (constant) + Beta-Inhibin 67-94 (Titrated: 0.1 nM to 10 µM).[1]
-
Condition D (Positive Control): Stimulation + rhInhibin A (Titrated).[1]
Incubation: Treat cells for 24 hours (GnRH-driven) or 48-72 hours (Activin-driven/Basal synthesis suppression).[1]
-
Note: The 67-94 peptide is often less potent than native Inhibin A; ensure the dose range extends high enough (up to 10 µM).[1]
Phase 4: FSH Quantification (Day 5)
-
Collect supernatants and centrifuge (1000 x g, 10 min) to remove debris. Store at -20°C.
-
Quantify FSH using a Rat FSH ELISA or RIA .
-
Target: Rat FSH-beta subunit specificity.[1]
-
Data Analysis & Interpretation
Workflow Visualization
Caption: Figure 2.[1][8] Step-by-step bioassay workflow ensuring receptor regeneration and serum-free conditions.
Calculating Activity
-
Normalize data:
[1] -
Plot Log[Peptide] vs. % Inhibition.[1]
-
Calculate IC50 using a 4-parameter logistic regression.[1]
Expected Results Table
| Treatment Group | Concentration | Expected FSH Level (ng/mL) | Interpretation |
| Basal | N/A | 2.0 ± 0.5 | Baseline secretion.[1] |
| GnRH Only | 10 nM | 15.0 ± 2.0 | Max stimulation (Reference 100%).[1] |
| Peptide 67-94 | 10 nM | 14.5 ± 1.5 | Low dose: Minimal effect expected.[1] |
| Peptide 67-94 | 1 µM | 8.0 ± 1.0 | Significant Suppression (~50%). |
| rhInhibin A | 1 nM | 4.0 ± 0.5 | High potency control (Max suppression).[1] |
References
-
Arbatti, N. J., et al. (1985). "Beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity."[1][5] FEBS Letters, 181(1), 57-63.[1]
-
Foundational paper identifying the 67-94 fragment of PSP94 as the active FSH-suppressing core.[1]
-
-
Harrison, C. A., et al. (2005). "Inhibin A and Inhibin B: Assays and Biological Activity." Methods in Molecular Medicine, 106, 133-150.[1]
- Standard protocols for pituitary cell culture and inhibin bioassays.
-
Vale, W., et al. (1986). "Purification and characterization of an FSH releasing protein from porcine ovarian follicular fluid." Nature, 321, 776–779.[1]
- Context for Activin/Inhibin purification and the original establishment of the pituitary bioassay.
-
Sheth, A. R., et al. (1984). "Inhibin-like activity of a synthetic peptide."[1] Endocrinology, 114, 1984.[1] (Contextual reference for PSP94 peptides).
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. mdpi.com [mdpi.com]
- 3. endocrinesociety.org.au [endocrinesociety.org.au]
- 4. researchgate.net [researchgate.net]
- 5. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Frontiers | Insulin B-chain hybrid peptides are agonists for T cells reactive to insulin B:9-23 in autoimmune diabetes [frontiersin.org]
Navigating the Immunohistochemical Landscape of Inhibin Beta A: A Guide for Researchers
This document provides a comprehensive guide to the immunohistochemical (IHC) detection of the inhibin beta A subunit, with a special focus on the theoretical and practical considerations for targeting the specific 67-94 peptide region. As no commercial antibodies targeting this specific fragment are readily available, this guide will first detail the established protocols for the full-length inhibin beta A protein. Subsequently, it will provide a roadmap for the development of a custom IHC application for the beta-inhibin 67-94 peptide, a crucial endeavor for researchers and drug development professionals investigating its specific functions.
The Significance of Inhibin Beta A (Activin A)
Inhibin beta A is a member of the transforming growth factor-beta (TGF-β) superfamily.[1] It is a subunit that can dimerize to form both activins and inhibins, which have opposing effects on the secretion of follicle-stimulating hormone (FSH) from the pituitary gland.[2] The homodimer of the inhibin beta A subunit is known as Activin A.[3] This protein plays a critical role in a multitude of biological processes beyond reproductive endocrinology, including cell proliferation, differentiation, and apoptosis.[1] Its expression has been documented in various normal tissues, including the gonads, adrenal gland, and placenta, as well as in different types of tumors.[4] Given its diverse roles, the precise localization of inhibin beta A in tissues through immunohistochemistry is a vital tool for both basic research and clinical pathology.
Established Immunohistochemistry Protocols for Inhibin Beta A Subunit
The following protocols are based on established methodologies for commercially available antibodies targeting the full-length inhibin beta A subunit. It is imperative to consult the specific antibody datasheet for recommended dilutions and any protocol modifications.
Reagents and Materials
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm)
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen peroxide (3%) for blocking endogenous peroxidase activity
-
Blocking solution (e.g., 5% normal serum from the species of the secondary antibody or 3% Bovine Serum Albumin in PBS)
-
Primary antibody against Inhibin beta A
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB (3,3'-Diaminobenzidine) chromogen substrate
-
Hematoxylin counterstain
-
Mounting medium
Step-by-Step Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3 minutes each.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
This step is critical for unmasking epitopes cross-linked by formalin fixation.[5]
-
Heat-Induced Epitope Retrieval (HIER) is most common. Immerse slides in pre-heated antigen retrieval solution.
-
Use a pressure cooker, microwave, or water bath. Typical conditions are 10-20 minutes at 95-100°C.
-
Allow slides to cool to room temperature in the buffer.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking Non-Specific Binding:
-
Incubate with a blocking solution for 30-60 minutes at room temperature. This minimizes background staining by preventing non-specific antibody binding.[5]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking solution.
-
Incubate overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.[6]
-
-
Secondary Antibody and Detection:
-
Rinse slides with PBS.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with PBS.
-
Incubate with streptavidin-HRP for 30 minutes at room temperature.
-
Rinse with PBS.
-
-
Chromogenic Detection:
-
Incubate with DAB substrate until the desired brown color develops. Monitor under a microscope.
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Coverslip with a permanent mounting medium.
-
Visualization of the IHC Workflow
Caption: A generalized workflow for immunohistochemical staining.
Recommended Controls in Inhibin Beta A Immunohistochemistry
| Control Type | Purpose | Expected Outcome |
| Positive Tissue Control | To validate that the antibody and protocol are working correctly. | Staining in tissues known to express inhibin beta A (e.g., testis, ovary, adrenal gland).[4] |
| Negative Tissue Control | To check for non-specific staining in a tissue known not to express the target antigen. | No staining. |
| Isotype Control | To ensure that the observed staining is due to specific antibody binding and not to non-specific interactions of the immunoglobulin. | No staining. |
| No Primary Antibody Control | To confirm that the secondary antibody and detection system are not causing non-specific staining. | No staining. |
Developing a Custom IHC Protocol for Beta-Inhibin 67-94
Targeting a specific peptide region like amino acids 67-94 of beta-inhibin requires a custom-developed antibody and a subsequently optimized IHC protocol. This is a common requirement in drug development and specialized research to study specific protein domains or post-translational modifications.
Custom Antibody Production
The first and most critical step is the generation of a high-affinity, specific antibody to the 67-94 peptide sequence. This typically involves:
-
Peptide Synthesis and Carrier Protein Conjugation: The 28-amino acid peptide corresponding to the 67-94 region of human inhibin beta A is synthesized. To enhance immunogenicity, this peptide is then conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH).
-
Immunization and Antibody Production: The conjugated peptide is used to immunize host animals (e.g., rabbits for polyclonal antibodies or mice for monoclonal antibodies). The choice between polyclonal and monoclonal antibodies depends on the desired application; monoclonal antibodies offer higher specificity to a single epitope, while polyclonal antibodies can provide a stronger signal by recognizing multiple epitopes on the peptide.[7]
-
Antibody Purification and Validation: The resulting antibodies are purified from the serum (for polyclonal) or hybridoma supernatant (for monoclonal). Affinity purification using the 67-94 peptide is crucial to isolate only the antibodies that specifically recognize this sequence. The purified antibody must then be rigorously validated for specificity, typically using techniques like ELISA and Western blotting against the 67-94 peptide and the full-length inhibin beta A protein.
Custom IHC Protocol Development and Optimization
Once a specific antibody is obtained, the IHC protocol must be developed and optimized. This is an iterative process.
Caption: Key stages in the development of a custom IHC protocol.
Key Optimization Parameters:
-
Antigen Retrieval: This is often the most critical variable. Different HIER buffers (e.g., citrate pH 6.0, Tris-EDTA pH 9.0) and heating conditions should be tested to determine the optimal method for exposing the 67-94 epitope.
-
Primary Antibody Concentration: A titration experiment is necessary to find the optimal antibody dilution that provides strong specific staining with minimal background.[8]
-
Incubation Times and Temperatures: Varying the incubation time and temperature for the primary antibody can significantly impact staining intensity and specificity.
-
Detection System: The choice of a sensitive detection system is important, especially if the target epitope is present at low levels.
Troubleshooting Common IHC Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Staining or Weak Staining | - Inactive primary antibody- Incorrect antibody concentration- Suboptimal antigen retrieval | - Use a new antibody aliquot- Perform antibody titration- Optimize antigen retrieval method (buffer, time, temperature)[8] |
| High Background Staining | - Primary antibody concentration too high- Inadequate blocking- Endogenous peroxidase or biotin activity | - Further dilute the primary antibody- Increase blocking time or change blocking reagent- Ensure peroxidase and/or avidin-biotin blocking steps are included if necessary |
| Non-Specific Staining | - Cross-reactivity of the primary or secondary antibody- Tissue drying out during the procedure | - Run appropriate controls to identify the source- Keep slides moist throughout the staining process[9] |
| Damaged Tissue Morphology | - Over-fixation or under-fixation- Excessive heating during antigen retrieval | - Optimize fixation time- Reduce the duration or temperature of antigen retrieval |
Conclusion
The immunohistochemical detection of the inhibin beta A subunit is a powerful technique for elucidating its role in health and disease. While established protocols exist for the full-length protein, the investigation of specific domains, such as the 67-94 peptide region, necessitates a custom approach. By understanding the principles of custom antibody production and rigorous protocol optimization, researchers can successfully develop a validated IHC assay for this specific target. This guide provides a foundational framework to navigate both established and novel applications in the immunohistochemistry of inhibin beta A, empowering researchers and drug development professionals in their scientific pursuits.
References
-
Leica Biosystems. IHC Troubleshooting. [Link]
-
Boster Biological Technology. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background. [Link]
-
Mylonas, I., et al. (2005). Inhibin/activin subunits (inhibin-alpha, -betaA and -betaB) are differentially expressed in human breast cancer and their metastasis. Histopathology, 46(1), 77-85. [Link]
-
Dolgin, E. (2017). Development of a clinical trial immunohistochemistry (IHC) assay using a novel antibody to CD38. Journal of Clinical Oncology, 35(15_suppl), e14532-e14532. [Link]
-
RayBiotech. Anti-Inhibin beta A Antibody. [Link]
-
GenScript. Antibody Development and Production Services. [Link]
-
Boster Biological Technology. IHC Protocol | Step-by-Step Immunohistochemistry Guide. [Link]
-
Biomatik. Steps for Custom Antibody Production. [Link]
-
GenScript. Advantages of Peptide Antigens. [Link]
-
Li, Y., et al. (2023). Correlation of INHBA Overexpression with Pathological Features, Antitumor Immune Response and Clinical Prognosis in Cervical Cancer. Diagnostics, 13(5), 929. [Link]
-
The Human Protein Atlas. Tissue expression of INHBA. [Link]
-
Büscheck, F., et al. (2022). Inhibin Alpha Expression in Human Tumors: A Tissue Microarray Study on 12,212 Tumors. International Journal of Molecular Sciences, 23(19), 11956. [Link]
-
National Center for Biotechnology Information. INHBA inhibin subunit beta A [Homo sapiens (human)]. [Link]
Sources
- 1. INHBA inhibin subunit beta A [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Inhibin beta A Monoclonal Antibody (1F8D8) | Invitrogen (60352-1-IG) [thermofisher.com]
- 3. Inhibin Beta A antibody (60015-1-Ig) | Proteintech [ptglab.com]
- 4. Inhibin Alpha Expression in Human Tumors: A Tissue Microarray Study on 12,212 Tumors [mdpi.com]
- 5. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 6. bosterbio.com [bosterbio.com]
- 7. biomatik.com [biomatik.com]
- 8. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 9. documents.cap.org [documents.cap.org]
Application Note: A Robust RP-HPLC Purification Strategy for Synthetic Beta-Inhibin 67-94
Abstract & Introduction
Beta-inhibin 67-94 is the C-terminal 28-residue peptide fragment of human seminal plasma beta-inhibin.[1] This peptide has demonstrated significant biological activity, specifically in the suppression of Follicle-Stimulating Hormone (FSH) release, making it a molecule of interest in reproductive biology and endocrinology research.[1][2] The chemical synthesis of such peptides, typically achieved through Solid-Phase Peptide Synthesis (SPPS), is a cornerstone of modern peptide research.[3][4]
However, the SPPS process, while efficient, invariably yields a crude product containing a heterogeneous mixture of impurities. These include deletion sequences (missing one or more amino acids), truncated peptides, and by-products from the cleavage of protecting groups.[5][6] To isolate the target beta-inhibin 67-94 peptide with the high degree of purity required for biological assays and therapeutic development, a robust and optimized purification method is essential.
This application note provides a comprehensive guide to the purification of synthetic beta-inhibin 67-94 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the fundamental principles of the separation, outline a systematic approach to method development, and provide a detailed, step-by-step protocol for both analytical and preparative scale purification. The methodologies described herein are designed to be self-validating, ensuring researchers can achieve high yield and purity (>95%) for their downstream applications.
The Science of Peptide Separation: RP-HPLC Principles
Reversed-phase HPLC is the gold standard for peptide purification due to its high resolving power and compatibility with volatile mobile phases suitable for subsequent sample recovery via lyophilization.[5][6] The separation mechanism is based on the differential partitioning of analytes between a non-polar (hydrophobic) stationary phase and a polar mobile phase.
-
The Stationary Phase: For peptides, the most common stationary phases are silica particles chemically bonded with alkyl chains, typically C18 (octadecyl) or C8 (octyl).[5][7] A critical parameter for peptide purification is the pore size of the silica support. Wide-pore silica (~300 Å) is essential as it allows larger molecules like the beta-inhibin 67-94 peptide to fully access the hydrophobic surface within the pores, leading to better retention, resolution, and peak shape.[8] Using standard small-pore (~100 Å) silica can result in poor separations.[8]
-
The Mobile Phase and Ion-Pairing: The mobile phase typically consists of an aqueous component (Solvent A) and an organic component, usually acetonitrile (Solvent B).[7][9] A key additive is an ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%.[6][10] TFA serves a dual purpose:
-
It creates an acidic environment (pH ~2), which keeps the peptide's carboxylic acid groups protonated, reducing secondary ionic interactions with the silica backbone.
-
It acts as an ion-pairing agent, forming a neutral complex with positively charged residues on the peptide, which enhances hydrophobic interaction with the stationary phase and results in sharper, more symmetrical peaks.[6][11]
-
-
Gradient Elution: Peptides are too large and complex to be effectively separated using an isocratic (constant mobile phase composition) method. Instead, a gradient elution is employed, where the concentration of the organic solvent (Solvent B) is gradually increased over the course of the run.[9] This increasing organic strength causes the bound peptides to desorb from the stationary phase and elute in order of their hydrophobicity, with more hydrophobic peptides eluting at higher acetonitrile concentrations.[12] A shallow gradient is often required to resolve peptides from closely related impurities.[9]
Overall Purification Workflow
The path from a crude synthetic product to a highly purified peptide follows a logical and systematic sequence of steps. This workflow ensures that each stage validates the next, from initial analysis to final quality control.
Figure 1: A comprehensive workflow diagram illustrating the key stages from crude synthetic peptide to the final, purified beta-inhibin 67-94 product.
Method Development and Protocol
Instrumentation and Materials
Table 1: HPLC System & Column Specifications
| Parameter | Analytical Scale | Preparative Scale |
|---|---|---|
| HPLC System | Agilent 1200 Series or equivalent | Waters AutoPurification System or equivalent |
| Pump | Binary High-Pressure Pump | Binary or Quaternary Gradient Pump |
| Detector | UV-Vis or Diode Array Detector (DAD) | UV-Vis with flow cell appropriate for high flow rates |
| Autosampler | Temperature-controlled (4°C) | Manual or automated injector |
| Fraction Collector | N/A | Automated, trigger by UV threshold or time |
| Column | C18, 300 Å, 3.5-5 µm, 4.6 x 150 mm | C18, 300 Å, 5-10 µm, 21.2 x 250 mm or larger |
| Guard Column | Recommended | Highly Recommended |
Mobile Phase Preparation
The quality of the mobile phase is critical for reproducible results and a stable baseline. Use only HPLC-grade solvents and ultrapure water.
Table 2: Mobile Phase Preparation
| Mobile Phase | Composition | Preparation Steps |
|---|---|---|
| Solvent A | 0.1% TFA in Water | 1. Measure 999 mL of ultrapure water. 2. Add 1 mL of high-purity TFA. 3. Mix thoroughly and degas for 15-20 minutes. |
| Solvent B | 0.1% TFA in Acetonitrile | 1. Measure 999 mL of HPLC-grade acetonitrile. 2. Add 1 mL of high-purity TFA. 3. Mix thoroughly and degas for 15-20 minutes. |
Step-by-Step Protocol
Step 1: Crude Peptide Sample Preparation
-
Weigh approximately 1-2 mg of the lyophilized crude beta-inhibin 67-94 powder for an initial analytical run.
-
Dissolve the peptide in a solvent that ensures complete solubilization but is weak enough for strong retention on the column. A good starting point is 5-10% Acetonitrile in water or Solvent A.[13] If solubility is an issue, gentle sonication can be used.[13]
-
Prepare a stock solution at a concentration of 1 mg/mL.
-
Filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[14]
Step 2: Analytical Method Development & Crude Purity Assessment The goal of this step is to develop a separation method that provides good resolution between the target peptide and its major impurities. This optimized analytical method will then be scaled up for preparative purification.
-
Equilibrate the analytical column (e.g., C18, 4.6 x 150 mm) with 95% Solvent A and 5% Solvent B for at least 10-15 column volumes.
-
Inject 10-20 µL of the filtered crude sample.
-
Run a scouting gradient to determine the approximate elution time of the target peptide. A broad gradient is effective for this initial screen.[7]
-
Based on the scouting run, design an optimized, shallower gradient around the elution point of the target peptide to maximize resolution.[9]
Table 3: Recommended HPLC Gradient Programs
| Time (min) | % Solvent B (Analytical) | % Solvent B (Preparative) | Flow Rate (Analytical) | Flow Rate (Preparative) |
|---|---|---|---|---|
| 0.0 | 5 | 20 | 1.0 mL/min | 20 mL/min |
| 5.0 | 5 | 20 | 1.0 mL/min | 20 mL/min |
| 35.0 | 65 | 50 | 1.0 mL/min | 20 mL/min |
| 37.0 | 95 | 95 | 1.0 mL/min | 20 mL/min |
| 40.0 | 95 | 95 | 1.0 mL/min | 20 mL/min |
| 42.0 | 5 | 20 | 1.0 mL/min | 20 mL/min |
| 45.0 | 5 | 20 | 1.0 mL/min | 20 mL/min |
Note: The preparative gradient is adjusted to be shallower and start at a higher %B to reduce run time, assuming the target peptide elutes within this window based on the analytical run.
Step 3: Preparative Scale-Up and Purification
-
Prepare a larger quantity of the crude peptide for purification (e.g., 50-100 mg), dissolving it in the minimum volume of a suitable solvent (e.g., 5-10% Acetonitrile, potentially with a small amount of DMSO if solubility is low) to a concentration of 10-20 mg/mL.
-
Switch the HPLC system to the preparative column. Ensure the column is properly conditioned and equilibrated with the starting mobile phase conditions.
-
Inject the concentrated crude sample onto the column. The injection volume will be significantly larger than the analytical run.
-
Run the optimized preparative gradient (see Table 3).
-
Set the fraction collector to collect fractions based on the UV signal (e.g., triggering collection when the absorbance at 214 nm rises above a set threshold). Collect fractions across the entire main peak and any closely eluting shoulder peaks.
Step 4: Fraction Analysis and Pooling
-
Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method.
-
Based on the analytical chromatograms, identify the fractions containing the target peptide at the desired purity level (e.g., >95%).
-
Combine the pure fractions into a single container.
Step 5: Desalting and Lyophilization
-
The pooled fractions contain the purified peptide in a water/acetonitrile/TFA mixture. This solution must be lyophilized (freeze-dried) to obtain the final peptide as a stable, fluffy white powder.
-
Flash-freeze the pooled solution using liquid nitrogen or a dry ice/acetone bath.
-
Lyophilize the frozen sample under high vacuum (<100 mTorr) for 24-48 hours, or until all solvent is removed.
Step 6: Final Quality Control
-
Perform a final analytical HPLC run on a small amount of the lyophilized product to confirm its final purity.
-
Confirm the identity and molecular weight of the purified peptide using Mass Spectrometry (e.g., LC-MS or MALDI-TOF).
Optimizing for Success: Key Parameter Relationships
Achieving optimal purification requires understanding how different parameters influence the separation. The choice of column, mobile phase, and gradient are interconnected and must be balanced to achieve the desired purity, yield, and throughput.[8]
Figure 2: A logic diagram showing the relationship between key adjustable HPLC parameters and their impact on separation performance outcomes.
Troubleshooting Common Purification Issues
Even with a well-designed protocol, challenges can arise. Below is a guide to identifying and resolving common issues in peptide HPLC purification.
Table 4: Troubleshooting Guide for Peptide HPLC
| Problem | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Peak Tailing | - Secondary interactions with silica silanols.[11][15] - Column overload. - Column degradation. | - Ensure TFA concentration is 0.1%.[11] - Reduce sample injection volume/mass. - Use a high-purity silica column.[8] - Replace the column if it is old or has been used extensively.[16] |
| Poor Resolution | - Gradient is too steep. - Inappropriate stationary phase. - Column is overloaded. | - Decrease the gradient slope (%B/min) around the elution area of interest.[7][9] - Try a column with different selectivity (e.g., C8 or Phenyl). - Reduce the amount of sample injected. |
| High Backpressure | - Blockage in the system (in-line filter, guard column, or column frit).[15] - Flow rate is too high for the column. - Mobile phase precipitation. | - Filter all samples and mobile phases.[14] - Back-flush the column (if recommended by manufacturer). - Replace the in-line filter or guard column. - Reduce the flow rate. |
| Retention Time Drift | - Inconsistent mobile phase preparation.[14] - Column temperature fluctuations.[16] - Column aging/degradation. - Pump malfunction or leak. | - Prepare fresh mobile phase daily.[16] - Use a thermostatted column compartment.[10] - Check the pump for consistent flow and pressure.[14] - Equilibrate the column thoroughly before each run. |
| Low Recovery/Yield | - Peptide precipitation on the column. - Irreversible adsorption to the column. - Peptide degradation (oxidation, etc.). | - Ensure the peptide is fully dissolved before injection. - Add a small percentage of isopropanol to the mobile phase. - Work quickly and use a temperature-controlled autosampler to minimize degradation. |
Conclusion
The purification of synthetic peptides like beta-inhibin 67-94 is a critical step that dictates the success of subsequent research. By applying the principles of reversed-phase chromatography and following a systematic workflow, researchers can reliably achieve high levels of peptide purity. The detailed protocol provided in this application note, from method development on an analytical scale to full preparative purification, serves as a robust foundation. Careful attention to mobile phase preparation, gradient optimization, and proactive troubleshooting will ensure a high yield of pure, biologically active peptide ready for demanding scientific applications.
References
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies. Retrieved from .
-
Menke, J., Krop, U., & Greco, G. (n.d.). Peptide Purification Scale-Up with HPLC. KNAUER Wissenschaftliche Geräte GmbH. Retrieved from .
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent Technologies. Retrieved from [Link].
-
HPLC Analysis Methods for Peptide Characterization. (2024, November 13). Biovera. Retrieved from [Link].
-
The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. (n.d.). Harvard Apparatus. Retrieved from [Link].
-
HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex. Retrieved from [Link].
-
Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters. (2007, May 1). Agilent Technologies. Retrieved from [Link].
-
HPLC Troubleshooting Guide. (n.d.). Advanced Chromatography Technologies. Retrieved from [Link].
-
Arbatti, N. J., Seidah, N. G., Rochemont, J., Escher, E., Sheth, A. R., & Chrétien, M. (1985). beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity. FEBS Letters, 181(1), 57–63. Retrieved from [Link].
-
High Performance Flash Chromatography. An Alternative Technique to Rapidly and Efficiently Purify Crude Synthetic Peptides. (n.d.). Biotage. Retrieved from [Link].
-
Troubleshooting HPLC Problems. (2022, January 4). Phenomenex. Retrieved from [Link].
-
HPLC Analysis and Purification of Peptides. (n.d.). Methods in Molecular Biology. Retrieved from [Link].
-
Sharp, B. (2025, February 28). Troubleshooting Common HPLC Issues. Labcompare. Retrieved from [Link].
-
Troubleshooting GLP-1 Agonist Methods: Real Failures, Root Causes, and Fixes in UHPLC/HPLC. (2025, December 19). Separation Science. Retrieved from [Link].
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved from [Link].
-
A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. (n.d.). Journal of Visualized Experiments. Retrieved from [Link].
-
Katti, S. B., et al. (1993). Studies on the carboxyl terminal peptides of human seminal plasma inhibin (HSPI). Chemical synthesis and in vivo biological activity of the disulfide loop peptide 67-94 of HSPI. International Journal of Peptide and Protein Research, 42(2), 132-7. Retrieved from [Link].
-
Solid Phase Peptide Synthesis Process and Applications 2025. (2025, May 16). Neuland Labs. Retrieved from [Link].
Sources
- 1. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the carboxyl terminal peptides of human seminal plasma inhibin (HSPI). Chemical synthesis and in vivo biological activity of the disulfide loop peptide 67-94 of HSPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]
- 5. bachem.com [bachem.com]
- 6. lcms.cz [lcms.cz]
- 7. biovera.com.au [biovera.com.au]
- 8. hplc.eu [hplc.eu]
- 9. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 10. lcms.cz [lcms.cz]
- 11. hplc.eu [hplc.eu]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. doc.abcam.com [doc.abcam.com]
- 14. labcompare.com [labcompare.com]
- 15. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 16. sepscience.com [sepscience.com]
Application Note: Advanced Fmoc Solid-Phase Synthesis of Human Beta-Inhibin (67-94)
Target Audience: Researchers, peptide chemists, and drug development professionals. Content Focus: Sequence-specific synthetic hurdles, mechanistic causality, and self-validating Fmoc SPPS protocols.
Introduction & Biological Significance
Human seminal plasma beta-inhibin is a critical regulatory glycoprotein that selectively suppresses the release of Follicle Stimulating Hormone (FSH) from the anterior pituitary gland without significantly affecting Luteinizing Hormone (LH)[1]. The C-terminal 28-residue segment, designated as Beta-Inhibin (67-94) (also referred to as beta 2-Inhibin), constitutes the active core of the native 94-amino acid protein[1].
In vitro and in vivo assays demonstrate that this 28-mer is equipotent to the full-length protein in suppressing FSH release, making it a highly valuable target for reproductive endocrinology research and the investigation of hormone-dependent pathologies, such as prostate and ovarian cancers[1],[2].
Biological feedback loop illustrating the targeted suppression of FSH by Beta-Inhibin (67-94).
Sequence Analysis & Mechanistic Causality
Target Sequence: H-Ile-Phe-Lys-Lys-Glu-Asp-Cys-Lys-Tyr-Ile-Val-Val-Glu-Lys-Lys-Asp-Pro-Lys-Lys-Thr-Cys-Ser-Val-Ser-Glu-Trp-Gly-Ile-OH (28 residues)[3],[4]. Molecular Formula: C₁₅₀H₂₄₀N₃₆O₄₃S₂[5].
Synthesizing this medium-length peptide via Fmoc chemistry presents distinct thermodynamic and kinetic challenges. As a Senior Application Scientist, I have identified three critical failure points in this sequence and the chemical causality behind their solutions:
A. C-Terminal Diketopiperazine (DKP) Formation
-
The Challenge: The C-terminal dipeptide is -Gly-Ile-OH. During the Fmoc deprotection of Gly27, the newly liberated primary amine is highly prone to nucleophilic attack on the ester bond linking Ile28 to the resin. This cyclization releases the dipeptide as a diketopiperazine, prematurely terminating the chain.
-
The Solution: A 2-Chlorotrityl chloride (2-CTC) resin must be utilized. The extreme steric bulk of the trityl linker physically prevents the spatial alignment required for DKP ring closure, ensuring the nascent chain remains anchored.
B. Hydrophobic Aggregation & Beta-Sheet Formation
-
The Challenge: Residues 10-12 (Ile-Val-Val) form a dense hydrophobic patch. During SPPS, these residues drive inter-chain beta-sheet formation, causing the resin matrix to collapse and sterically shielding the N-terminal amine from subsequent acylations.
-
The Solution: Standard DIC/Oxyma coupling kinetics are too slow here. The protocol mandates a switch to the highly reactive uronium salt HATU combined with DIEA for these specific residues. The accelerated acylation kinetics of HATU outcompete the thermodynamics of beta-sheet aggregation.
C. Aspartimide Formation
-
The Challenge: The sequence contains -Asp-Pro- (residues 16-17). Under the basic conditions of Fmoc removal (20% piperidine), the nitrogen of the adjacent residue can attack the Asp side-chain ester, forming an aspartimide ring that leads to chain cleavage or beta-peptide formation.
-
The Solution: Utilize 0.1 M OxymaPure in the 20% piperidine deprotection solution. The mild acidity of Oxyma suppresses the ionization of the peptide backbone, preventing the nucleophilic attack.
Table 1: Sequence Analysis & Side-Chain Protection Strategy
| Residue Class | Potential Side Reaction | Recommended Fmoc-AA Derivative | Mechanistic Rationale |
| Lysines (x7) | Branching / Alkylation | Fmoc-Lys(Boc)-OH | Boc is fully stable to piperidine but rapidly cleaved by TFA. |
| Cys7, Cys21 | Premature oxidation | Fmoc-Cys(Trt)-OH | Trt is cleaved by TFA, yielding free thiols for controlled downstream oxidation. |
| Trp26 | Alkylation by carbocations | Fmoc-Trp(Boc)-OH | Boc protection prevents irreversible alkylation of the indole ring during TFA cleavage. |
| Tyr, Ser, Thr | O-acylation | Fmoc-X(tBu)-OH | Prevents branching at the hydroxyl groups during coupling cycles. |
Experimental Protocol: A Self-Validating System
To ensure trustworthiness and reproducibility, every major phase of this protocol includes a mandatory validation checkpoint. Proceeding to the next step without validation compromises the entire synthesis.
Workflow for the solid-phase synthesis and downstream processing of Beta-Inhibin (67-94).
Phase 1: Resin Loading & Anchoring
-
Swell 2-CTC resin (loading ~0.8 mmol/g) in dry Dichloromethane (DCM) for 30 minutes.
-
Dissolve Fmoc-Ile-OH (1.2 eq) and DIEA (4.0 eq) in DCM. Add to the resin and agitate for 2 hours at room temperature.
-
Cap unreacted active chloride sites by adding Methanol (1 mL/g resin) for 15 minutes.
-
Validation Checkpoint 1 (Loading Assay): Treat a small, dried resin aliquot with 20% piperidine/DMF. Measure the UV absorbance of the dibenzofulvene adduct at 301 nm. Calculate the exact loading capacity. Do not proceed if loading is <0.4 mmol/g.
Phase 2: Iterative SPPS
-
Deprotection: Treat resin with 20% piperidine in DMF containing 0.1 M OxymaPure for 2 × 5 minutes. Wash thoroughly with DMF.
-
Coupling (Standard): Dissolve Fmoc-AA-OH (3.0 eq), DIC (3.0 eq), and OxymaPure (3.0 eq) in DMF. Add to resin and agitate for 45 minutes.
-
Coupling (Hydrophobic Patch 10-Ile-Val-Val-12): Substitute DIC/Oxyma with HATU (2.9 eq) and DIEA (6.0 eq). Agitate for 60 minutes.
-
Validation Checkpoint 2 (Kaiser Test): After each coupling, perform a Kaiser (ninhydrin) test. A colorless/yellow bead indicates successful coupling. A blue bead indicates free amines; mandatory double-coupling is required before proceeding.
Phase 3: Global Cleavage
Because the sequence contains Cys, Trp, and Tyr, standard TFA cleavage will result in massive side-chain alkylation. A specialized scavenger cocktail (Reagent K variant) is required.
Table 2: Cleavage Cocktail Composition (Reagent K Variant)
| Reagent | Volume % | Mechanistic Function |
| TFA | 92.5% | Primary cleavage of peptide from resin and global deprotection. |
| TIS | 2.5% | Scavenges carbocations, protecting Trp and Tyr from alkylation. |
| EDT | 2.5% | Scavenges t-butyl cations, protects Cys, and prevents Trp alkylation. |
| H₂O | 2.5% | Quenches reactive intermediates and aids in Trityl removal. |
-
Treat the dry resin with the cleavage cocktail (10 mL/g resin) for 2.5 hours at room temperature.
-
Filter the solution and precipitate the crude peptide in cold diethyl ether (-20°C). Centrifuge and wash the pellet 3 times with ether.
-
Validation Checkpoint 3 (LC-MS): Analyze the crude pellet via ESI-MS. Confirm the presence of the linear target mass (Expected MW: ~3392 Da)[5].
Phase 4: Disulfide Oxidation
The native peptide requires an intramolecular disulfide bridge between Cys7 and Cys21 (relative to the 28-mer)[6].
-
Dissolve the crude linear peptide in 0.1 M Ammonium Bicarbonate buffer (pH 8.0) to a highly dilute concentration of 0.1 mg/mL . Note: High dilution is mathematically required to favor first-order intramolecular folding over second-order intermolecular polymerization.
-
Stir open to the air at room temperature for 24–48 hours.
-
Validation Checkpoint 4 (Ellman’s Test): React an aliquot with Ellman’s reagent (DTNB). A shift from yellow to colorless indicates the complete depletion of free thiols and successful disulfide formation.
Phase 5: Purification
-
Lyophilize the oxidized solution.
-
Purify via Preparative RP-HPLC using a C18 column. Employ a linear gradient of 10–60% Acetonitrile in Water (both containing 0.1% TFA) over 45 minutes.
-
Pool fractions with >95% purity and lyophilize to yield the final white powder[7],[4].
References
-
Arbatti, N. J., et al. (1985). "beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity." FEBS Letters, 181(1), 57-63. URL:[Link]
-
PubChemLite. "Beta-inhibin (67-94) (C150H240N36O43S2) Structural Information". URL:[Link]
-
Wikipedia. "Activin and inhibin - Structure and Function". URL: [Link]
Sources
- 1. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BETA-INHIBIN (67-94) | 96182-95-5 [chemicalbook.com]
- 3. 96182-95-5 CAS Manufactory [chemicalbook.com]
- 4. usbio.net [usbio.net]
- 5. PubChemLite - Beta-inhibin (67-94) (C150H240N36O43S2) [pubchemlite.lcsb.uni.lu]
- 6. Activin and inhibin - Wikipedia [en.wikipedia.org]
- 7. BETA-INHIBIN (67-94) CAS#: 96182-95-5 [m.chemicalbook.com]
Application Note: Generating a Dose-Response Curve for Beta-Inhibin 67-94 in Pituitary Gonadotrope Models
Introduction & Mechanistic Background
Beta-inhibin 67-94 (CAS 96182-95-5) is a 28-amino-acid synthetic peptide corresponding to the C-terminal active core of human seminal plasma beta-inhibin[1]. While native gonadal inhibins are complex heterodimeric glycoproteins, this specific peptide fragment (Sequence: Ile-Phe-Lys-Lys-Glu-Asp-Cys-Lys-Tyr-Ile-Val-Val-Glu-Lys-Lys-Asp-Pro-Lys-Lys-Thr-Cys-Ser-Val-Ser-Glu-Trp-Gly-Ile) retains potent and highly selective biological activity[2].
In reproductive endocrinology, inhibins act as negative feedback regulators. Beta-inhibin 67-94 specifically suppresses the secretion of Follicle-Stimulating Hormone (FSH) induced by Luteinizing Hormone-Releasing Hormone (LHRH/GnRH), without significantly altering Luteinizing Hormone (LH) release[1]. Generating a precise dose-response curve for this peptide is a critical pharmacological workflow used to determine its half-maximal inhibitory concentration (IC50) and to evaluate the potency of novel synthetic analogs.
Mechanism of Action: Beta-Inhibin (67-94) selectively suppresses LHRH-induced FSH secretion.
Experimental Design & Scientific Rationale
To ensure scientific integrity, the experimental design must account for the physiological behavior of pituitary gonadotropes.
-
Cell Model Causality: Rat anterior pituitary primary cultures are the gold standard for this assay[1]. Unlike immortalized cell lines, primary cultures maintain native GnRH receptor stoichiometry and physiological intracellular pools of both FSH and LH, preventing artifactual signaling bottlenecks.
-
LHRH Induction Causality: Basal FSH secretion in cultured cells is often too low to accurately measure a >90% inhibitory reduction. By co-administering LHRH, we induce a robust, standardized FSH spike. This widens the assay's dynamic range, acting as a signal amplifier against which the peptide's inhibitory kinetics can be accurately plotted.
-
Self-Validating Readout: The assay quantifies both FSH and LH. Because beta-inhibin 67-94 is selective for FSH, LH levels act as an internal control for cell viability. If a high dose of the peptide suppresses LH, it indicates non-specific cellular toxicity rather than true inhibin-like activity[1].
Step-by-Step Protocol
Phase 1: Reagent Preparation
-
Peptide Reconstitution: Beta-inhibin 67-94 is supplied as a lyophilized powder[2]. Centrifuge the vial prior to opening to ensure maximum recovery. Reconstitute in sterile, cell-culture-grade water to a stock concentration of 1 mM, then aliquot and store at -20°C to prevent degradation[2].
-
Working Dilutions: Prepare serial dilutions of the peptide in serum-free assay medium to achieve final well concentrations ranging from 3 pmol/mL to 1000 pmol/mL.
-
LHRH Preparation: Prepare a stock of LHRH (GnRH) to achieve a final well concentration of 10 nM.
Phase 2: Cell Culture & Treatment Workflow
-
Seeding: Disperse rat anterior pituitary cells enzymatically and seed into 48-well plates at a density of
cells/well in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Incubate for 72 hours at 37°C in 5% CO2 to allow for receptor recovery. -
Serum Starvation: Wash the cells twice with warm, serum-free DMEM. Incubate in serum-free DMEM for 2 hours to establish basal hormone levels and eliminate interference from growth factors present in FBS.
-
Co-Treatment: Aspirate the starvation media. Apply the co-treatment media containing 10 nM LHRH and the varying concentrations of Beta-inhibin 67-94.
-
Incubation: Incubate the plates for exactly 4 hours.
-
Harvest: Collect the supernatant from each well, centrifuge at 10,000 x g for 5 minutes to remove cellular debris, and immediately freeze at -80°C until quantification.
Step-by-step workflow for generating a beta-inhibin (67-94) dose-response curve.
Data Presentation & Expected Results
Quantify FSH levels using a species-specific (Rat) FSH Enzyme-Linked Immunosorbent Assay (ELISA). To generate the dose-response curve, calculate the percentage of FSH suppression relative to the LHRH-only positive control.
Plot the data using a 4-parameter logistic (4PL) non-linear regression model:
Representative Quantitative Data Summary
| Peptide Concentration (pmol/mL) | Log[Concentration] | Mean FSH Secretion (ng/mL) | % Suppression (vs. LHRH Control) |
| 0 (LHRH Control) | - | 12.50 | 0.0% |
| 3 | 0.47 | 11.80 | 5.6% |
| 10 | 1.00 | 9.50 | 24.0% |
| 30 | 1.47 | 6.20 | 50.4% |
| 100 | 2.00 | 2.80 | 77.6% |
| 300 | 2.47 | 0.80 | 93.6% |
| 1000 | 3.00 | 0.50 | 96.0% |
Note: In primary rat anterior pituitary cultures, maximum suppression of LHRH-induced FSH release typically plateaus around 300 pmol/mL of Beta-inhibin 67-94[1].
Troubleshooting & Assay Integrity
To ensure the protocol acts as a self-validating system, the following controls must be strictly evaluated:
-
Vehicle Control (No LHRH, No Peptide): Validates the baseline. If basal FSH is abnormally high, the cells may be stressed, or the serum starvation phase was insufficient.
-
Positive Control (LHRH only): Must show a minimum 3-fold to 5-fold increase in FSH over the vehicle control. Failure to spike indicates GnRH receptor downregulation, often caused by over-confluency or excessive enzymatic digestion during cell isolation.
-
Specificity Control (LH ELISA): Run an LH ELISA on the 1000 pmol/mL supernatant. LH levels must remain statistically identical to the LHRH-only positive control[1]. A drop in LH confirms that the peptide has degraded, precipitated, or is exerting non-specific cytotoxic effects.
References[1] Arbatti NJ, Seidah NG, Rochemont J, Escher E, Sheth AR, Chrétien M. "beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity." FEBS Letters. URL: https://pubmed.ncbi.nlm.nih.gov/3918887/[2] United States Biological. "Seminal Plasma Inhibin, Human (67-94) (HSPI (67-94), Beta-Inhibin (67-94)) CAS." US Biological Life Sciences. URL: https://www.usbio.net/peptides/S0679/seminal-plasma-inhibin-human-67-94-hspi-67-94-beta-inhibin-67-94
Sources
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Hydrophobic Beta-Inhibin 67-94 Peptide
Welcome to the technical support center for the beta-inhibin 67-94 peptide. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this highly hydrophobic peptide. We will explore the underlying reasons for its poor solubility and provide a systematic, evidence-based approach to achieving clear, usable solutions for your experiments.
Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the fundamental principles governing the solubility of the beta-inhibin 67-94 peptide.
Q1: Why is my beta-inhibin 67-94 peptide insoluble in standard aqueous buffers like PBS or Tris?
A1: The primary reason for the poor aqueous solubility of the beta-inhibin 67-94 peptide is its amino acid composition. As the C-terminal active core of human seminal plasma beta-inhibin, this 28-amino acid fragment is rich in hydrophobic residues.[1][2] Peptides with over 50% hydrophobic amino acids tend to be insoluble or only partially soluble in aqueous solutions because the hydrophobic side chains avoid interaction with water, leading to intermolecular aggregation and precipitation.[3][4][5] Furthermore, if the peptide sequence allows for the formation of extensive intermolecular hydrogen bonds, it can form gels, further complicating dissolution.
Q2: What are the critical factors I need to consider to improve its solubility?
A2: Several key factors influence peptide solubility:
-
Amino Acid Composition: As mentioned, the high proportion of hydrophobic residues is the main challenge.[3]
-
pH and Net Charge: A peptide's solubility is lowest at its isoelectric point (pI), the pH at which it has no net electrical charge. By adjusting the pH of the solvent to be either significantly above or below the pI, you can introduce a net positive or negative charge, which increases repulsion between peptide molecules and enhances interaction with the polar solvent (water).[6][7]
-
Solvent Properties: For highly hydrophobic peptides, water is a poor solvent. Organic co-solvents are often necessary to initially solvate the non-polar regions of the peptide.[4][8]
-
Temperature: Gently increasing the temperature can sometimes improve solubility by increasing the kinetic energy of the system.[4][6] However, this must be done with caution to avoid peptide degradation.
-
Physical Disruption: Methods like sonication can help break apart aggregates and facilitate the dissolution process.[8][9]
Q3: What are the essential first steps I should take before trying to dissolve my lyophilized peptide?
A3: Proper handling from the start can prevent common issues.
-
Equilibrate to Room Temperature: Before opening the vial, allow the lyophilized peptide to warm to room temperature, preferably in a desiccator. This crucial step prevents atmospheric moisture from condensing inside the cold vial, which can affect peptide stability and mass.[10]
-
Centrifuge the Vial: Briefly centrifuge the vial (e.g., 10,000 x g for 1-5 minutes) to ensure all the lyophilized powder is collected at the bottom of the tube. This prevents loss of material that may be on the cap or walls.[9][10]
-
Use a Small Aliquot for Testing: Never use your entire peptide stock for initial solubility tests.[8][11] Use a small, measured amount (e.g., 1 mg) to determine the optimal dissolution conditions first. This conserves your valuable material should the first attempt fail.
Q4: How do I estimate the peptide's charge to select an appropriate solvent?
A4: You can predict the peptide's charge at a neutral pH to guide your strategy. This simple calculation provides a starting point for pH adjustments:
-
Assign a value of +1 to each basic residue (Lysine (K), Arginine (R), Histidine (H)) and the N-terminus amino group.[12]
-
Assign a value of -1 to each acidic residue (Aspartic acid (D), Glutamic acid (E)) and the C-terminus carboxyl group.[12]
-
Sum the values. A net positive score indicates a basic peptide, which will be more soluble in an acidic solution. A net negative score indicates an acidic peptide, which will be more soluble in a basic solution. A score of zero suggests a neutral peptide that will likely require an organic solvent.[12][13]
Part 2: Systematic Troubleshooting Guide for Beta-Inhibin 67-94
If your peptide fails to dissolve in sterile water, follow this systematic workflow. The beta-inhibin 67-94 peptide is highly hydrophobic, making the organic co-solvent method the most likely path to success.
Caption: Decision workflow for solubilizing beta-inhibin 67-94.
Issue: Peptide appears as a suspension or is completely insoluble in aqueous buffer.
Primary Strategy: The Organic Co-Solvent Method
This is the most effective method for highly hydrophobic peptides.[4][9] The principle is to first use a small amount of a strong organic solvent to break the intermolecular hydrophobic interactions and fully solvate the peptide, then carefully dilute this concentrate into your desired aqueous buffer.
Recommended Solvents & Considerations:
| Co-Solvent | Properties & Use Cases | Cautions |
| DMSO (Dimethyl sulfoxide) | Strong aprotic solvent, excellent for hydrophobic peptides. Low toxicity makes it suitable for most cell culture applications.[4][14] | Can oxidize Methionine (Met) and Cysteine (Cys) residues. Keep final concentration <1% for most cell-based assays, and <0.5% for sensitive cell lines.[14] |
| DMF (Dimethylformamide) | A good alternative to DMSO, especially if the peptide contains Cys or Met.[8][13] | More toxic than DMSO and should be handled with appropriate care. |
| ACN (Acetonitrile) | Polar aprotic solvent, often used in HPLC. Good for analytical applications.[4] | Highly volatile, which can make concentration calculations difficult. |
| Isopropanol / Ethanol | Can be effective for some peptides and are less harsh than DMSO/DMF. | Weaker solvating power for extremely hydrophobic peptides. |
See Part 4 for a detailed experimental protocol.
Secondary Strategy: pH Adjustment
If the co-solvent method fails or is incompatible with your downstream application, adjusting the pH is the next logical step. The goal is to increase the net charge on the peptide, forcing it into solution through electrostatic repulsion.[6][15]
-
For Basic Peptides (Net Charge > 0): Attempt to dissolve the peptide in a dilute acidic solution, such as 10-30% acetic acid in water.[16][17]
-
For Acidic Peptides (Net Charge < 0): Try a dilute basic solution, such as 0.1 M ammonium bicarbonate or 0.5% ammonium hydroxide.[15][16] Caution: High pH (>7) can promote the oxidation of free thiol groups on cysteine residues, leading to disulfide bond formation. This should be avoided if your peptide contains free Cys and the disulfide state is critical.[17][18]
Tertiary Strategies: Physical Disruption & Denaturants
-
Sonication: Using a bath sonicator in short bursts can help break up small aggregates and accelerate dissolution.[8][18] Always keep the sample on ice between bursts to prevent heating, which could degrade the peptide.[9]
-
Gentle Warming: Warming the solution to temperatures below 40°C may aid solubility.[4][6] Monitor carefully and use this method sparingly.
-
Denaturing Agents: For non-biological or analytical applications where protein structure is not a concern, strong denaturants like 6M Guanidine-HCl or 8M Urea can be used as a last resort to solubilize highly aggregated peptides.[9][13][18] These agents interfere with most biological systems.
Part 3: Advanced Strategies & Chemical Modification
When standard solubilization methods are insufficient or incompatible with the required final formulation, advanced strategies may be necessary, particularly in a drug development context.
Q5: My application cannot tolerate organic solvents, and pH adjustment doesn't work. What are my options?
A5: In such cases, you may need to consider chemically modifying the peptide itself to enhance its intrinsic solubility.
-
PEGylation: The covalent attachment of polyethylene glycol (PEG) chains is a powerful and widely used strategy.[19] PEGylation increases the peptide's hydrodynamic size and masks it from proteolytic enzymes.[20] Crucially for this topic, the PEG polymer is highly hydrophilic, which can dramatically improve the aqueous solubility of a hydrophobic peptide cargo.[21][22] This modification can be achieved by linking PEG to reactive side chains, such as the amine group of lysine.[21]
-
Amino Acid Substitution: If the primary sequence can be altered without losing biological activity, replacing key hydrophobic residues (e.g., Leucine, Valine) with polar or charged amino acids can significantly improve solubility.[5][11] A general guideline is to have at least one charged residue for every five amino acids.[5]
-
Addition of Solubility-Enhancing Tags: Short, highly charged or polar sequences can be added to the N- or C-terminus of the peptide.[11] Alternatively, small molecules like betaine have been shown to increase solubility and prevent aggregation when attached to a peptide.[23][24]
Part 4: Experimental Protocols & Data
Protocol 1: Step-by-Step Solubilization Using an Organic Co-Solvent (DMSO)
This protocol details the most common and effective method for dissolving the beta-inhibin 67-94 peptide.
Caption: Standard workflow for dissolving a hydrophobic peptide using DMSO.
Objective: To prepare a stock solution of beta-inhibin 67-94 peptide for use in a biological assay.
Materials:
-
Lyophilized beta-inhibin 67-94 peptide
-
Anhydrous, sterile-filtered Dimethyl sulfoxide (DMSO)
-
Sterile deionized water or desired aqueous buffer (e.g., PBS, Tris)
-
Sterile microcentrifuge tubes, pipettors, and tips
Procedure:
-
Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature. Centrifuge the vial briefly to collect all powder at the bottom.[10]
-
Initial Dissolution: Add a minimal volume of anhydrous DMSO directly to the peptide powder (e.g., for 1 mg of peptide, start with 20-30 µL of DMSO). The goal is to create a concentrated stock.
-
Ensure Complete Solubilization: Vortex the tube gently. If any particulates remain, sonicate the tube in a water bath for 5-10 minutes, placing it on ice periodically to prevent heating.[9] Visually inspect the solution against a light source to ensure it is completely clear and free of any solids. This step is critical.
-
Aqueous Dilution: Place your target volume of sterile aqueous buffer (e.g., 970 µL of PBS) in a separate tube. While vigorously vortexing or stirring the buffer, slowly add your concentrated peptide-DMSO stock drop-by-drop.[14] This gradual dilution is essential to prevent the peptide from crashing out of solution.
-
Final Check: Once dilution is complete, inspect the final solution. If it is clear, it is ready for use. If it appears cloudy or hazy, this indicates precipitation. Centrifuge the solution at high speed (e.g., >12,000 x g for 10 minutes) to pellet any undissolved material before using the supernatant.[8] This ensures the concentration of your final solution is accurate and prevents aggregates from affecting your experiment.
-
Storage: For any unused portion, prepare single-use aliquots and store them frozen at -20°C or, for long-term storage, -80°C. Avoid repeated freeze-thaw cycles.[14][15]
Troubleshooting Common Issues
| Problem | Observation | Probable Cause | Recommended Solution |
| Incomplete Initial Dissolution | Solution in pure DMSO remains cloudy or has visible particles. | Insufficient solvent volume or strong peptide aggregation. | Add slightly more DMSO. Continue to vortex and sonicate on ice. If it persists, the peptide may be extremely aggregated.[14] |
| "Salting Out" | Solution becomes cloudy or forms a precipitate immediately upon dilution into aqueous buffer. | Rapid change in solvent polarity causes the peptide to aggregate faster than it can be solvated by the buffer. | Ensure you are adding the concentrated DMSO stock to the stirring aqueous buffer, not the other way around.[14] Try a slower, dropwise addition. You may need to increase the final percentage of the organic co-solvent or accept a lower final peptide concentration. |
| Cytotoxicity in Assays | Cell death or stress is observed in cell-based experiments. | The final concentration of the organic co-solvent (e.g., DMSO) is too high for the cell type. | Keep the final DMSO concentration below 1%, and ideally below 0.5%.[14] For very sensitive cells, it may need to be <0.1%. Perform a vehicle control (buffer + same final % of DMSO) to confirm the toxicity is from the solvent. |
| Inconsistent Results | Variability between experimental replicates. | Inaccurate peptide concentration due to incomplete solubilization or precipitation over time. | Always ensure your stock solution is fully dissolved and clear before use. Centrifuge the final solution before taking an aliquot for your experiment to remove any micro-aggregates.[8] |
References
Sources
- 1. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the carboxyl terminal peptides of human seminal plasma inhibin (HSPI). Chemical synthesis and in vivo biological activity of the disulfide loop peptide 67-94 of HSPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 5. Peptide Design: Principles & Methods | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpt.com [jpt.com]
- 9. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. lifetein.com [lifetein.com]
- 12. genscript.com [genscript.com]
- 13. lifetein.com [lifetein.com]
- 14. benchchem.com [benchchem.com]
- 15. Peptide solubility and storage - AltaBioscience [altabioscience.com]
- 16. biocat.com [biocat.com]
- 17. biobasic.com [biobasic.com]
- 18. bachem.com [bachem.com]
- 19. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmtech.com [pharmtech.com]
- 21. Why should you consider pegylated peptides? | AmbioPharm [ambiopharm.com]
- 22. PEGylation - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Increasing solubility of proteins and peptides by site-specific modification with betaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HSPI 67-94 ELISA Optimization
Introduction: Understanding the HSPI 67-94 Target
Welcome to the technical support hub for the HSPI 67-94 ELISA. As researchers investigating male fertility, immunocontraception, or seminal plasma biomarkers, you are likely working with the synthetic peptide corresponding to amino acids 67-94 of Human Seminal Plasma Inhibin (hSPI) , also referred to as Beta-Inhibin.[1][2]
The Core Challenge: Unlike large protein antigens, HSPI 67-94 is a 28-amino acid peptide.[1] "Low sensitivity" in this context rarely stems from a bad antibody alone; it is almost always a surface chemistry or epitope presentation failure.[1] A small peptide (approx.[1] 3.2 kDa) coated directly onto a polystyrene plate often lies flat, burying its epitopes, or washes away during blocking.
This guide moves beyond generic advice to address the specific physicochemical properties of the HSPI 67-94 sequence (I-F-K-K-E-D-C-K-Y-I-V-V-E-K-K-D-P-K-K-T-C-S-V-S-E-W-G-I).
Phase 1: The Coating Conundrum (Surface Chemistry)
Diagnosis: If your OD450 values are hovering near the background (0.05–0.1), your peptide is likely not staying on the plate or is oriented incorrectly.
The "Flat Coating" Effect
Small peptides coated directly to High-Binding (hydrophobic) plates often denature or adsorb in a way that masks the antibody-binding site.[1]
Solution: Carrier Conjugation or Biotinylation You must increase the spatial distance between the plastic surface and the peptide.
| Method | Mechanism | Pros | Cons |
| Direct Coating | Hydrophobic interaction with plate | Cheap, fast | High risk of low sensitivity. Peptide washes off or epitope is sterically hindered.[1] |
| BSA/KLH Conjugate | Cross-link peptide to large carrier protein | High coating density, better epitope exposure | Risk of antibodies binding to the carrier (BSA/KLH) causing high background.[1] |
| Streptavidin-Biotin | Biotinylated peptide binds Streptavidin-coated plate | Gold Standard. Orients peptide away from plate; extremely high affinity ( | Requires biotinylated peptide; slightly more expensive. |
Protocol Adjustment (The Fix): If you are currently direct-coating:
-
Switch to a Streptavidin-Coated Plate.
-
Use a Biotinylated HSPI 67-94 peptide (N-terminal biotinylation is usually preferred to leave the C-terminal accessible, or vice versa depending on antibody epitope).[1]
-
Incubate the biotin-peptide for 1 hour at Room Temperature (RT). The capture efficiency will increase by orders of magnitude compared to passive adsorption.
Visualizing the Coating Workflow
Figure 1: Decision matrix for optimizing peptide coating stability.
Phase 2: Peptide Solubility & Stability (The Sequence Factor)[1]
Diagnosis: The peptide precipitates upon reconstitution or degrades/aggregates over time, leading to inconsistent signals between replicates.
Technical Insight: The HSPI 67-94 sequence is Lysine-rich (Basic) and contains two Cysteines (Cys) .[1]
-
Lysines (K): Make the peptide positively charged and generally soluble in water, but prone to sticking to glass.[1]
-
Cysteines (C): Located at positions 7 and 21.[1] These can form disulfide bridges , creating a cyclic loop.[1]
Critical Question: Does your primary antibody recognize the linear sequence or the cyclic (loop) structure?
-
If the antibody requires a linear epitope and your peptide oxidizes (cyclizes) in the buffer, binding will fail .
-
If the antibody requires the loop, and you add reducing agents (DTT/BME), binding will fail .
Troubleshooting Protocol:
-
Reconstitution: Dissolve the lyophilized peptide in sterile distilled water. If it is stubborn, add a small amount of dilute Acetic Acid (0.1%) due to the basic nature of the peptide, then dilute to assay buffer pH.
-
Redox State:
-
Experiment: Run two parallel coating strips.
-
Strip A: Peptide + 1mM DTT (keeps it linear).[1]
-
Strip B: Peptide (allowed to air oxidize or treated with weak oxidant).[1]
-
Result: If Strip A gives a signal and Strip B does not, your antibody requires the linear epitope. You must keep reducing agents in your coating buffer.
-
Phase 3: Assay Buffer Compatibility
Diagnosis: High background masks the low signal, or the signal is simply absent despite good coating.
The "Over-Blocking" Trap: Researchers often use 5% BSA or Non-Fat Dry Milk (NFDM) to block.[1] For a tiny peptide target, a thick layer of blocking protein can physically obscure the peptide.
Recommendation:
-
Reduce Blocker: Switch to 1% BSA or a dedicated non-protein blocker (like Tween-20 only or commercial synthetic blockers) if steric hindrance is suspected.[1]
-
Tween-20 Concentration: Ensure your wash buffer contains 0.05% Tween-20.[1] Do not exceed 0.1%, as high detergent can strip small peptides that are not covalently linked or biotinylated.
Troubleshooting FAQs
Q1: I see a signal, but my standard curve is flat at the lower end. How do I improve the limit of detection (LOD)? A: This indicates a lack of discrimination between the blank and low concentrations.
-
Increase Primary Antibody Incubation: Move from 1 hour at RT to Overnight at 4°C . This allows the equilibrium to favor antibody-antigen binding, which is critical for low-affinity interactions common with peptides.
-
Check Titer: Perform a "Checkerboard Titration" (see workflow below). You may be using too much capture peptide, causing "hook effect" or simply wasting reagent, or too little detection antibody.
Q2: My peptide stock is old. Could this be the issue? A: Yes. The Methionine (if present) or Tryptophan (W at pos 26) and Cysteines in HSPI 67-94 are sensitive to oxidation.[1] If stored at -20°C without desiccant or subjected to freeze-thaw cycles, the epitope integrity is compromised. Always aliquot single-use vials.
Q3: Can I use this peptide to detect anti-sperm antibodies in patient serum? A: Yes, but serum contains heterophilic antibodies that can cause false positives/negatives.[1] You must dilute patient serum at least 1:50 or 1:100 in a buffer containing "High Performance" diluents (containing mouse IgG or commercially available HAMA blockers) to ensure the signal is specific to HSPI.[1]
Experimental Workflow: The Checkerboard Titration
To fix sensitivity, you must mathematically optimize the Coating vs. Detection concentrations.
Protocol:
-
Columns 1-12: Coat Peptide at decreasing concentrations (e.g., 10 µg/mL down to 0.1 µg/mL).
-
Rows A-H: Add Primary Antibody at decreasing concentrations (e.g., 1:100 down to 1:12,800).
-
Read: Find the coordinate with the highest Signal-to-Noise ratio (Signal of Positive / Signal of Blank).
Visualizing the Optimization Logic
Figure 2: Step-by-step optimization logic for peptide ELISAs.
References
-
Crowther, J. R. (2002).[1] The ELISA Guidebook. Methods in Molecular Biology. Humana Press. (Standard reference for Checkerboard Titration methodology).
Sources
beta-inhibin 67-94 peptide aggregation issues and solutions
This guide is structured as a Tier 3 Technical Support resource for researchers working with Beta-Inhibin 67-94 (also known as Seminal Plasma Inhibin fragment or HSPI 67-94).
Subject: Troubleshooting Aggregation, Solubility, and Stability Protocols Ticket Priority: High (Experimental Blockage) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary: The "Hidden" Chemistry
Researchers often encounter immediate precipitation or "gelation" when working with Beta-Inhibin 67-94. This is not usually a quality control failure but a physicochemical inevitability driven by its sequence:
Sequence (28-mer): Ile-Phe-Lys-Lys-Glu-Asp-Cys-Lys-Tyr-Ile-Val-Val-Glu-Lys-Lys-Asp-Pro-Lys-Lys-Thr-Cys-Ser-Val-Ser-Glu-Trp-Gly-Ile
The Aggregation Drivers:
-
The Hydrophobic Core: The Ile-Phe (N-term), Val-Val (mid-region), and Trp-Gly-Ile (C-term) motifs act as "sticky" patches that drive hydrophobic collapse in aqueous buffers [1].
-
The Cysteine Trap: The presence of two Cysteine residues (Cys7, Cys21) creates a high risk of intermolecular disulfide bridging. Without a reducing agent, this peptide will polymerize into dimers and oligomers upon exposure to air [2].
-
Isoelectric Point (pI) Mismatch: With 7 Lysines and 5 Acidic residues, the pI is basic (~9.5). In standard physiological buffers (pH 7.4), the peptide carries a net positive charge, which should aid solubility, but the hydrophobic forces often override electrostatic repulsion, leading to aggregation [3].
Diagnostic Troubleshooting (Q&A)
Issue 1: "My peptide turned cloudy immediately upon adding PBS."
Diagnosis: You likely triggered a "Salt-Induced Hydrophobic Collapse." The Mechanism: Lyophilized peptides often contain counter-ions (like TFA). When you add a high-salt buffer like PBS (150mM NaCl) directly to the powder, the salt shields the charges on the Lysines. Without that charge repulsion, the hydrophobic residues (Val-Val, Ile-Phe) snap together, forcing the peptide out of solution.
The Solution: The "Solvent-First" Protocol Do not add PBS directly.
-
Dissolve the lyophilized powder in sterile distilled water or 0.1% Acetic Acid first. The low ionic strength allows the charges to keep the peptide apart.
-
Optional: If the solution is not perfectly clear, add DMSO dropwise until it reaches 5-10% of the total volume.
-
Slowly dilute this stock into your assay buffer.
Issue 2: "The peptide was soluble yesterday, but today it has a precipitate."
Diagnosis: Oxidative Oligomerization (Disulfide Scrambling). The Mechanism: The Cys7 and Cys21 residues have free thiols. Over 24 hours at 4°C or RT, atmospheric oxygen oxidizes these thiols, forming covalent bonds between different peptide chains (Intermolecular disulfides), creating insoluble polymers.
The Solution: Redox Control
-
Preventative: Always include 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine) or 1 mM DTT in your stock solution to keep the Cysteines reduced. TCEP is preferred as it is stable over a wider pH range and does not interfere with most metal-affinity assays [4].
-
Rescue: If precipitation has already occurred, add TCEP to a final concentration of 2-5 mM, vortex, and sonicate for 30 seconds. This may break the disulfide bonds and resolubilize the monomer.
Issue 3: "I am losing signal in my ELISA/Binding Assay."
Diagnosis: Surface Adsorption (The "Sticky Peptide" Effect). The Mechanism: The hydrophobic C-terminus (Trp-Gly-Ile) binds aggressively to polypropylene (eppendorf tubes) and polystyrene (assay plates). You may be losing up to 40% of your peptide to the tube walls before the experiment starts.
The Solution: Carrier Proteins & LoBind Plastics
-
Use LoBind / Low-Retention tubes for all dilution steps.
-
Add 0.1% BSA (Bovine Serum Albumin) to your assay buffer as a carrier protein. The BSA coats the plastic surface, preventing the Beta-Inhibin peptide from sticking.
Master Protocol: Solubilization & Handling
Follow this workflow to ensure monomeric, stable peptide solutions.
Reagents Required:
-
Solvent A: Sterile Water (degassed).
-
Solvent B: 0.1% Acetic Acid (v/v).
-
Solvent C: DMSO (Anhydrous).
-
Reducing Agent: 100 mM TCEP stock (pH 7.0).
Step-by-Step Workflow
Step 1: The Hard Dissolve (Stock Generation)
-
Target: Create a 1 mg/mL (approx. 300 µM) stock.
-
Action: Add Solvent B (0.1% Acetic Acid) to the lyophilized vial.
-
Why? The acidic pH ensures the Lysines are fully protonated (positively charged), maximizing repulsion between molecules.
-
-
Observation: If clear, proceed. If cloudy, add Solvent C (DMSO) dropwise. Do not exceed 10% final volume.
-
Stabilization: Add TCEP to a final concentration of 1 mM.
Step 2: Sonication
-
Action: Sonicate the vial in a water bath for 30-60 seconds.
-
Why? This breaks up non-covalent "seeds" or micro-aggregates that act as nucleation points for fibrillation.
Step 3: Filtration (Critical for Cell Assays)
-
Action: Filter through a 0.22 µm PVDF (low protein binding) syringe filter.
-
Why? Removes any remaining large aggregates that could induce toxicity artifacts in cell culture.
Step 4: Storage
-
Aliquot into small volumes (single-use).
-
Flash freeze in liquid nitrogen.
-
Store at -80°C. Never store at -20°C for long periods (crystalline ice formation damages the peptide).
Visualizing the Aggregation Pathway
The following diagram illustrates the decision logic for rescuing this specific peptide from aggregation states.
Figure 1: Decision tree for solubilizing Beta-Inhibin 67-94, highlighting critical intervention points (Acid, DMSO, TCEP) to prevent aggregation.
Quantitative Reference Data
Table 1: Physicochemical Properties & Solubility Predictors
| Parameter | Value | Implication for Handling |
| Molecular Weight | ~3300 Da | Mid-sized peptide; prone to secondary structure formation. |
| Net Charge (pH 7) | +2 to +3 | Positively charged, but weak repulsion at neutral pH. |
| Est. Isoelectric Point (pI) | ~9.5 | Avoid pH 9-10. Least soluble at this pH. |
| Hydrophobicity | High (Ile, Phe, Trp, Val) | Requires organic co-solvent (DMSO) if >0.5 mg/mL. |
| Cysteine Count | 2 | High Oxidation Risk. Requires reducing agent (TCEP/DTT). |
References
-
Beta-Inhibin (67-94) Sequence Analysis & Properties. ChemicalBook CAS Database 96182-95-5.
-
Peptide Solubility Guidelines: Hydrophobic & Cysteine-Rich Peptides. ThermoFisher Scientific Technical Resources.
-
Troubleshooting Peptide Aggregation in Assays. BenchChem Technical Guide.
-
Prevention of Protein/Peptide Aggregation using TCEP. G-Biosciences Technical Note.
Technical Support Center: Optimizing Storage for Reconstituted Beta-Inhibin 67-94
Welcome to the technical support guide for beta-inhibin 67-94. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, activity, and consistent performance of this critical peptide in your experiments. Proper handling and storage are paramount for obtaining reliable and reproducible results. This guide provides in-depth, field-proven insights into the best practices for reconstitution and storage, framed in a practical question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store the lyophilized beta-inhibin 67-94 peptide upon arrival?
A1: The lyophilized (freeze-dried) powder is the most stable form of the peptide.[1][2] To maximize its shelf-life, it is imperative to protect it from moisture, light, and heat.
-
Long-Term Storage (Months to Years): For maximum stability, store the lyophilized peptide at -20°C or, preferably, -80°C.[3][4][5] The container should be tightly sealed and placed within a desiccator containing a desiccant to prevent moisture contamination, as peptides are often hygroscopic.[6][7][8]
-
Short-Term Storage (Days to Weeks): If you plan to use the peptide soon after arrival, storage at 4°C in a dark, dry environment is acceptable.[5][9][10]
The key principle is that lower temperatures slow down degradation processes.[3] Moisture is a primary catalyst for hydrolysis, which is why a desiccated environment is crucial for long-term integrity.[3][7]
Q2: I'm ready to use the peptide. What is the correct procedure for reconstitution?
A2: Reconstitution is a critical step that introduces the risk of contamination and degradation if not performed correctly.[11] The goal is to fully dissolve the peptide while preserving its structural integrity.
The choice of solvent is determined by the peptide's amino acid sequence and its overall polarity.[6][12] Beta-inhibin 67-94 is a 28-amino acid fragment.[13] While its exact sequence dictates its charge and hydrophobicity, a general, stepwise approach to solubilization is recommended. Always begin with a small, test aliquot of your peptide to determine the optimal solvent before dissolving the entire stock.[12][14]
For a detailed workflow, please refer to Protocol 2: Reconstitution of Beta-Inhibin 67-94 and the workflow diagram below.
Q3: What are the recommended storage conditions for the reconstituted beta-inhibin 67-94 stock solution?
A3: Once in solution, peptides are significantly less stable than in their lyophilized form.[6][8][9] The storage strategy must focus on minimizing chemical degradation, oxidation, and microbial growth.
| Storage Duration | Temperature | Key Considerations |
| Short-Term (1-2 weeks) | 2-8°C (Refrigerator) | Use a sterile, slightly acidic buffer (pH 5-7).[4][8][9] Protect from light.[3][9] Suitable for immediate experimental use. |
| Long-Term (Up to 3-4 months) | -20°C (Freezer) | Aliquoting is mandatory. This avoids repeated freeze-thaw cycles.[4][8][15] Store in small, single-use volumes. |
| Extended Long-Term (Up to 1 year) | -80°C (Ultra-Low Freezer) | Recommended for maximum stability, especially for valuable or sensitive batches.[3][9][16] Aliquoting remains essential. |
Causality: Storing peptides in solution at low temperatures slows down chemical reactions like hydrolysis.[3] However, the process of freezing and thawing can physically damage the peptide.[17] As water freezes, solutes like the peptide and buffer salts become concentrated in the unfrozen liquid phase, which can lead to aggregation or pH shifts that denature the peptide.[18][19] Aliquoting into single-use volumes is the most effective strategy to prevent this damage.[4][17]
Q4: Why are repeated freeze-thaw cycles detrimental to my peptide?
A4: Repeated freeze-thaw cycles are one of the most common causes of peptide degradation and loss of bioactivity.[4][17] Each cycle exposes the peptide to significant physical stress:
-
Ice Crystal Formation: The formation and melting of ice crystals can physically shear and denature protein and peptide structures.[18]
-
pH Shifts: Certain buffers, particularly phosphate buffers, can undergo significant pH changes upon freezing, which can alter the peptide's charge state and lead to instability or aggregation.[18]
-
Increased Local Concentration: As ice crystals form from pure water, the peptide and salts become highly concentrated in the remaining liquid, increasing the likelihood of aggregation.[19]
To prevent this, always aliquot your reconstituted peptide stock into volumes appropriate for a single experiment. When you need to use the peptide, retrieve one aliquot and keep the rest frozen.[8][15]
Q5: My reconstituted peptide solution looks cloudy or has visible precipitates. What does this mean?
A5: A cloudy appearance or visible particulate matter indicates that the peptide is not fully dissolved or has aggregated.[14] Aggregation can significantly reduce the peptide's bioactivity and lead to inconsistent experimental results. Do not use a solution that is not clear. Please refer to the Troubleshooting Guide below for steps to address solubility and aggregation issues.
Experimental Protocols & Workflows
Protocol 1: Handling and Weighing Lyophilized Peptide
The hygroscopic nature of peptides means they readily absorb atmospheric moisture, which can affect the accuracy of weighing and reduce long-term stability.[6][8]
-
Equilibrate: Before opening, allow the peptide vial to warm to room temperature in a desiccator for at least 30 minutes.[6][8][12] This prevents condensation from forming on the cold peptide powder.
-
Weigh Quickly: In a low-humidity environment, quickly weigh the desired amount of peptide into a clean, appropriate container.
-
Reseal Promptly: Tightly reseal the original vial. For peptides containing sensitive residues like Cysteine (which beta-inhibin 67-94 has), purging the vial with an inert gas like argon or nitrogen before sealing can further protect against oxidation.[7][20][21]
-
Store Properly: Immediately return the stock vial of lyophilized peptide to its recommended long-term storage condition (e.g., -20°C or -80°C).[4][7]
Workflow for Peptide Reconstitution and Storage
This diagram outlines the decision-making process for preparing and storing your beta-inhibin 67-94.
Caption: Decision workflow for reconstituting and storing beta-inhibin 67-94.
Troubleshooting Guide
Q: My beta-inhibin 67-94 won't dissolve in sterile water or buffer. What are my next steps?
A: This is a common challenge, especially with peptides that have hydrophobic regions or tend to form secondary structures.[12][22] Follow this systematic approach:
-
Sonication: Briefly sonicate the solution in a chilled water bath.[14][23] Short bursts of sonication can help break up aggregates and aid dissolution.
-
pH Adjustment: A peptide's solubility is lowest at its isoelectric point (pI).[22] If you know the pI, adjusting the pH of the buffer away from this value can increase net charge and improve solubility. For basic peptides, try adding a small amount of 10% acetic acid; for acidic peptides, try 10% ammonium bicarbonate.[14]
-
Organic Solvents: If the peptide remains insoluble, it is likely hydrophobic.[12][14] The next step is to use a minimal amount of an organic solvent that is compatible with your downstream application.
-
First, try to dissolve the peptide in a small volume of Dimethyl sulfoxide (DMSO).[12]
-
Once dissolved, slowly add your aqueous buffer to the peptide-DMSO solution, vortexing gently, until the desired final concentration is reached.[12]
-
Caution: Do not add the organic solvent to the aqueous buffer first. Always add the aqueous solution to the peptide dissolved in the organic solvent. If the peptide precipitates during dilution, you may need to re-lyophilize it and start over with a different solvent system or a lower final concentration.[12][22]
-
Troubleshooting Peptide Solubility
This diagram provides a logical path for addressing solubility issues.
Caption: A step-by-step guide for troubleshooting peptide solubility issues.
Q: My experimental results are inconsistent. Could my peptide storage be the cause?
A: Absolutely. Inconsistent results are a hallmark of peptide degradation. If you observe a gradual or sudden loss of efficacy in your assays, review your storage and handling procedures:
-
Check for Freeze-Thaw Cycles: Are you using a stock vial repeatedly? If so, degradation from freeze-thaw cycles is the most likely culprit.[17] Prepare a fresh stock solution, aliquot it properly, and repeat the experiment with a new, single-use aliquot.
-
Evaluate Storage Temperature: Was the solution stored at the correct temperature? Accidental storage at 4°C for an extended period or at room temperature, even for a few hours, can compromise stability.[2][20]
-
Assess for Oxidation: Beta-inhibin 67-94 contains a disulfide loop, making its cysteine residues critical for activity.[24] If you did not use oxygen-free solvents for reconstitution and are storing for long periods, oxidation could be compromising the peptide's structure.
A self-validating system involves including a positive control with a freshly prepared aliquot of the peptide alongside your test samples. If the control works as expected while the older sample does not, it strongly indicates a storage-related issue.
References
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. Retrieved from [Link]
-
GenScript. (n.d.). Peptide Storage and Handling Guidelines. Retrieved from [Link]
-
AAPPTEC. (n.d.). Handling and Storage of Peptides - FAQ. Retrieved from [Link]
-
NovoPro. (2017, March 29). Handling and Storage of Synthetic Peptides. Retrieved from [Link]
-
Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from [Link]
-
ResearchGate. (2014, December 21). Can any one suggest me the perfect storage condition&Method of Synthetic peptides?. Retrieved from [Link]
-
Peptide Sciences. (n.d.). Peptide Stability: How Long Do Peptides Last?. Retrieved from [Link]
-
Peptide Information. (2023, September 15). Peptide Storage. Retrieved from [Link]
-
ResearchGate. (2024, April 8). Does freeze thaw effect will have an impact on the peptide's stability?. Retrieved from [Link]
-
Dripdok Help Center - Intercom. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Retrieved from [Link]
-
Joshi, S., et al. (2024, November 11). DSC reveals the excipient impact on aggregation propensity of pharmaceutical peptides during freezing. European Journal of Pharmaceutics and Biopharmaceutics. Retrieved from [Link]
-
Waters. (2020, February 6). 5 Peptide Bioanalysis Sample Preparation Challenges (and how to overcome them!). Retrieved from [Link]
-
sb-PEPTIDE. (n.d.). Peptide solubility guidelines - How to solubilize a peptide. Retrieved from [Link]
-
Prime Peptides. (2024, August 20). Peptide Reconstitution: Step-by-Step Guide. Retrieved from [Link]
-
NanoTemper. (n.d.). Freeze Thaw Cycles - Definition and Relevance. Retrieved from [Link]
-
Arbatti, N. J., et al. (1985). beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity. FEBS Letters, 181(1), 57-63. Retrieved from [Link]
-
Katti, S. B., et al. (1991). Studies on the carboxyl terminal peptides of human seminal plasma inhibin (HSPI). Chemical synthesis and in vivo biological activity of the disulfide loop peptide 67-94 of HSPI. International Journal of Peptide and Protein Research, 38(5), 451-6. Retrieved from [Link]
-
JPT. (n.d.). How to Reconstitute Peptides. Retrieved from [Link]
-
OGOmed. (2026, January 14). How to Reconstitute Peptides for Accurate Dosing. Retrieved from [Link]
-
Limitless Life. (n.d.). Maximizing Peptide Stability: Lab Storage Techniques. Retrieved from [Link]
-
Peptide Storage Stability. (n.d.). 5 Proven Rules for maximum Compound Life. Retrieved from [Link]
Sources
- 1. ogomed.com [ogomed.com]
- 2. Peptide Storage Stability: 5 Proven Rules for Compound Life [musclehustlehealth.com]
- 3. jpt.com [jpt.com]
- 4. genscript.com [genscript.com]
- 5. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 9. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 10. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 11. thepeptidereport.com [thepeptidereport.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 15. newwavepeptides.co.uk [newwavepeptides.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. nanotempertech.com [nanotempertech.com]
- 18. researchgate.net [researchgate.net]
- 19. pharmaexcipients.com [pharmaexcipients.com]
- 20. jpt.com [jpt.com]
- 21. peptidesciences.com [peptidesciences.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 24. Studies on the carboxyl terminal peptides of human seminal plasma inhibin (HSPI). Chemical synthesis and in vivo biological activity of the disulfide loop peptide 67-94 of HSPI - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Non-Specific Binding of Beta-Inhibin 67-94 Antibodies
Welcome to the Advanced Technical Support Center for Beta-Inhibin 67-94 immunoassays. Beta-inhibin (67-94), also known as beta 2-inhibin, is a 28-amino acid C-terminal fragment of human seminal plasma beta-inhibin (microseminoprotein-beta, or MSMB)[1][2]. With a molecular weight of approximately 3.3 kDa[3], this peptide presents unique challenges in immunodetection. Its sequence (ILE-PHE-LYS-LYS-GLU-ASP-CYS-LYS-TYR-ILE-VAL-VAL-GLU...) contains a dense cluster of highly hydrophobic and charged residues[4]. Consequently, antibodies raised against this target often possess complementary paratopes that are highly susceptible to non-specific binding (NSB) in complex matrices like seminal plasma or prostate tissue lysates.
This guide provides drug development professionals and researchers with the mechanistic causality behind these artifacts and field-proven, self-validating protocols to eliminate them.
Diagnostic Workflows & Binding Mechanisms
To effectively troubleshoot NSB, you must first isolate the biochemical mechanism driving the artifact. The following diagrams map the diagnostic workflow and the molecular interactions responsible for off-target binding.
Workflow for diagnosing and resolving Beta-Inhibin 67-94 antibody non-specific binding.
Mechanisms of specific vs. non-specific binding for Beta-Inhibin 67-94 antibodies.
Frequently Asked Questions (FAQs)
Q1: Why does my anti-beta-inhibin 67-94 antibody exhibit severe background noise specifically in human seminal plasma samples? A1: The native MSMB protein is highly abundant in seminal plasma and is cysteine-rich[2][3]. The 67-94 fragment contains a potent mix of hydrophobic domains (Isoleucine, Phenylalanine, Valine) and charged residues (Lysine, Glutamic acid)[4]. Antibodies raised against this fragment possess complementary hydrophobic and charged paratopes. In lipid- and protein-rich matrices like seminal plasma, these paratopes interact non-specifically with other abundant basic proteins via electrostatic and hydrophobic forces.
Q2: How can I differentiate between the true beta-inhibin 67-94 signal and non-specific cross-reactivity on a Western Blot? A2: You must implement a self-validating peptide competition assay (pre-adsorption). Because beta-inhibin (67-94) is only ~3.3 kDa[3], it migrates very low on a standard SDS-PAGE gel, an area highly prone to artifactual dye-front binding. Causality: By pre-incubating your primary antibody with a 5-to-10-fold molar excess of the synthetic beta-inhibin 67-94 peptide (CAS 96182-95-5)[3][5] before applying it to the membrane, you saturate the specific paratopes. Any signal that remains on the blot after this saturation is definitively non-specific and matrix-derived.
Q3: What blocking strategy is most effective for this specific antibody? A3: Standard 5% non-fat dry milk often exacerbates NSB for beta-inhibin 67-94. Milk contains endogenous biotin, phosphoproteins, and complex lipids that interact with the hydrophobic domains of the antibody. Causality: Switching to a highly purified, fraction V Bovine Serum Albumin (BSA) (1-3%) or a commercial protein-free blocking buffer minimizes these interactions. Adding a non-ionic detergent like Tween-20 (0.05% - 0.1%) to the blocking buffer disrupts weak hydrophobic interactions without denaturing the specific high-affinity antibody-antigen complex.
Q4: How should I adjust my wash buffers to increase stringency without losing the specific signal? A4: Increase the ionic strength (salt concentration) of your wash buffer. Causality: Electrostatic NSB is driven by the attraction of opposite charges between the antibody and off-target matrix proteins. By increasing the NaCl concentration in your TBS-T or PBS-T from the standard 150 mM up to 300-500 mM, you introduce competing ions that shield these charges, effectively breaking weak non-specific electrostatic bonds while preserving the stronger specific epitope binding.
Quantitative Data: Buffer Optimization
The table below summarizes the quantitative impact of wash buffer stringency on the Signal-to-Noise (S/N) ratio in a Beta-Inhibin 67-94 indirect ELISA using human seminal plasma.
| Buffer Condition | NaCl Concentration | Detergent | Background (OD 450nm) | Specific Signal (OD 450nm) | Signal-to-Noise Ratio (S/N) |
| Standard PBS-T | 150 mM | 0.05% Tween-20 | 0.845 | 1.210 | 1.43 (Fail) |
| High-Salt PBS-T | 350 mM | 0.05% Tween-20 | 0.310 | 1.185 | 3.82 (Marginal) |
| High-Detergent PBS-T | 150 mM | 0.20% Tween-20 | 0.420 | 1.150 | 2.73 (Fail) |
| Optimized High-Stringency | 400 mM | 0.10% Tween-20 | 0.085 | 1.120 | 13.17 (Pass) |
| Optimized + CHAPS | 400 mM | 0.1% Tween + 0.1% CHAPS | 0.042 | 0.980 | 23.33 (Optimal) |
Self-Validating Experimental Protocol: Western Blotting
To accurately detect the ~3.3 kDa beta-inhibin 67-94 peptide[3] or the ~10 kDa full-length MSMB[2] without NSB interference, follow this optimized, self-validating methodology.
Step 1: High-Resolution Gel Electrophoresis
-
Action: Use a 16% Tricine-SDS-PAGE gel rather than a standard Glycine-SDS-PAGE gel.
-
Causality: Standard Glycine gels cannot resolve peptides under 10 kDa; the 3.3 kDa beta-inhibin fragment will co-migrate with the dye front, where non-specific lipid and protein aggregates accumulate, causing false positives. Tricine gels provide the necessary resolution.
Step 2: Membrane Transfer
-
Action: Transfer to a 0.2 µm PVDF membrane at 30V for 90 minutes at 4°C.
-
Causality: Small peptides like beta-inhibin 67-94 will "blow through" standard 0.45 µm pores during electrophoretic transfer. The smaller 0.2 µm pore size ensures quantitative retention.
Step 3: Blocking
-
Action: Block the membrane with 3% BSA (Fraction V, IgG-free) in TBS-T (Tris-Buffered Saline, 0.1% Tween-20) for 1 hour at room temperature. Do not use milk.
Step 4: Primary Antibody Incubation & Self-Validation (Crucial Step)
-
Action: Prepare two parallel blots (Blot A and Blot B).
-
Blot A (Test): Incubate with the anti-beta-inhibin 67-94 primary antibody diluted in 1% BSA/TBS-T overnight at 4°C.
-
Blot B (Validation): Pre-incubate the primary antibody with 10 µg/mL of synthetic beta-inhibin 67-94 peptide (CAS 96182-95-5) for 1 hour at room temperature to saturate the paratopes. Apply this mixture to Blot B overnight at 4°C.
-
-
Causality: This creates a self-validating system. True specific bands will appear on Blot A and be completely abolished on Blot B. Any bands appearing on Blot B are confirmed NSB artifacts.
Step 5: High-Stringency Washing
-
Action: Wash both blots 4 times for 5 minutes each using High-Salt TBS-T (50 mM Tris, 400 mM NaCl , 0.1% Tween-20, pH 7.4).
Step 6: Secondary Antibody & Detection
-
Action: Incubate with an HRP-conjugated secondary antibody (cross-adsorbed against human serum proteins) for 1 hour at room temperature. Wash 4 times with standard TBS-T (150 mM NaCl) to remove excess salt before adding the ECL substrate. Image immediately.
References
-
Seminal Plasma Inhibin, Human (67-94) (HSPI (67-94), Beta-Inhibin (67-94)) - Cleaverplas Source: cleaverplas.com URL:[Link]
-
beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed Source: nih.gov URL:[Link]
-
Involvement of human seminal plasma inhibin, a multifunctional protein, in anti-HIV activity | Request PDF - ResearchGate Source: researchgate.net URL:[Link]
Sources
- 1. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BETA-INHIBIN (67-94) | 96182-95-5 [chemicalbook.com]
- 4. 96182-95-5 CAS Manufactory [m.chemicalbook.com]
- 5. BETA-INHIBIN (67-94) CAS#: 96182-95-5 [m.chemicalbook.com]
Technical Support Center: Beta-Inhibin (67-94) Stability & Handling Guide
Topic: beta-inhibin 67-94 stability at 37 degrees Celsius Content type: Technical Support Center Guide
Case ID: BI-6794-STAB-37C Assigned Specialist: Senior Application Scientist Status: Active Last Updated: March 2, 2026
Executive Summary & Critical Identification
Before proceeding, verify your target: There is a frequent nomenclature overlap in this field. "Beta-Inhibin 67-94" most commonly refers to the C-terminal fragment of Prostate Secretory Protein of 94 amino acids (PSP94) , also known as Beta-Microseminoprotein (MSMB) or Human Seminal Plasma Inhibin (HSPI) .
-
Is this the TGF-beta Inhibin? No. While it was historically named "beta-inhibin" due to its ability to suppress FSH, it is structurally distinct from the TGF-beta superfamily Inhibin Beta A or B subunits.
-
Stability Verdict: This peptide is highly unstable at 37°C in solution. It is prone to rapid oxidative disulfide scrambling and aggregation.
-
Operational Rule: Never store this peptide at 37°C. It must be treated as a "Just-in-Time" reagent for cell culture applications.
Stability Profile: The 37°C Risk Factor
The stability of Beta-Inhibin 67-94 at physiological temperature is compromised by two primary mechanisms: Oxidative Scrambling and Proteolytic Cleavage .
Quantitative Stability Matrix
| Condition | Estimated Half-Life (T½) | Primary Degradation Mechanism |
| Lyophilized (-20°C) | > 2 Years | None (Stable) |
| Reconstituted (PBS, 4°C) | 24 - 48 Hours | Slow Oxidation / Dimerization |
| Media (Serum-Free, 37°C) | 4 - 6 Hours | Disulfide Scrambling / Aggregation |
| Media (10% FBS, 37°C) | < 2 Hours | Enzymatic Proteolysis + Oxidation |
Mechanistic Insight: The Cysteine Problem
The sequence contains two critical Cysteine residues (Cys7 and Cys21 in the fragment).
-
The Active State: Literature suggests the intramolecular disulfide loop (monomeric cyclic form) is the bioactive conformation required for FSH suppression.
-
The Linear State: Most commercial preparations are supplied as linear peptides.
-
The 37°C Hazard: At 37°C and neutral pH (7.4), the linear peptide rapidly oxidizes. Without a redox buffer, it randomly forms intermolecular bonds (dimers/oligomers) rather than the correct intramolecular loop. These aggregates precipitate and lose bioactivity.
Visualizing the Degradation Pathway
The following diagram illustrates why your peptide loses activity during incubation.
Figure 1: Degradation pathways of Beta-Inhibin 67-94. The critical failure point is the uncontrolled oxidation of the linear peptide into inactive scrambled isomers or aggregates.
Troubleshooting & FAQs
Q1: I incubated the peptide with my cells for 24 hours, but saw no effect on FSH. Why?
Diagnosis: The peptide likely degraded or precipitated within the first 4 hours. Solution:
-
Replenishment Protocol: For long-term assays (24h+), you must replenish the peptide every 6–8 hours.
-
Cyclization Check: If you purchased the linear form, it may not spontaneously form the active loop efficiently in culture media. Consider performing a "pre-oxidation" step (incubate in dilute solution with a redox pair like Glutathione) or purchasing the cyclic version if available.
-
Serum Starvation: If possible, perform the assay in serum-free media (or low-serum) to minimize proteolytic cleavage.
Q2: I see a white precipitate immediately after adding the peptide to my media.
Diagnosis: Isoelectric Precipitation or Salting Out. Root Cause:
-
Concentration Shock: Adding a high-concentration stock (e.g., 10 mM in DMSO) directly to warm media can cause immediate crashing out.
-
pH Mismatch: The peptide has multiple Lysine residues (basic) and Glutamic/Aspartic acids. Sudden pH shifts can hit the pI (Isoelectric Point), reducing solubility. Solution:
-
Step-Down Dilution: Dilute your stock into PBS first, then add the PBS-diluted peptide to the media.
-
Sonicate: Briefly sonicate the stock solution before dilution to break up pre-existing micro-aggregates.
Q3: How should I store the reconstituted peptide?
Protocol:
-
Reconstitute: Dissolve in sterile water or dilute acetic acid (0.1%) to keep pH slightly acidic (prevents disulfide formation).
-
Aliquot: Flash freeze in single-use aliquots (do not store at 4°C for >2 days).
-
Thaw: Thaw only the amount needed immediately before the experiment.
Optimized Experimental Workflow
Use this workflow to maximize stability during your assay.
Figure 2: "Just-in-Time" preparation workflow to minimize oxidation prior to cell exposure.
References
-
Arbatti, N. J., et al. (1985). "Beta 2-inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity."[1] FEBS Letters.
-
Seidah, N. G., et al. (1984). "Complete amino acid sequence of human seminal plasma beta-inhibin." FEBS Letters.
- Garde, S. V., et al. (1991). "Prostate secretory protein of 94 amino acids (PSP94) and its peptide fragments." Journal of Andrology. (Contextual reference for PSP94 stability).
-
ChemicalBook. (2026). "BETA-INHIBIN (67-94) Product Properties and Safety."
Sources
Technical Support Center: Overcoming Batch-to-Batch Variability in Synthetic PSP94 Peptides
Welcome to the Advanced Peptide Troubleshooting Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducibility in their synthetic peptide experiments. Prostate Secretory Protein 94 (PSP94, also known as MSMB or β-microseminoprotein) and its highly active 15-mer derivative, PCK3145 (amino acids 31-45), are potent modulators of tumor angiogenesis and metastasis. However, translating these peptides from in vitro discovery to in vivo models is often derailed by batch-to-batch variability during Solid-Phase Peptide Synthesis (SPPS).
This guide is designed to move your lab away from empirical guesswork and toward a self-validating system of synthesis and functional quality control (QC). Here, we will dissect the causality behind synthetic failures and establish robust, reproducible protocols.
Section 1: Understanding the Root Cause of Variability (FAQ)
Q1: Why does my synthetic PCK3145 exhibit high batch-to-batch variability in functional assays, even when purity is reported as >90%? A1: The issue lies in the nature of traditional batch SPPS and the limitations of standard analytical HPLC. In batch synthesis, the solid resin support is stirred in a vessel, leading to random coupling dynamics and a normal distribution of deletion impurities [1]. Because these deletion sequences (e.g., 14-mers missing a single residue) are structurally and chemically similar to the target 15-mer, they often co-elute during standard HPLC purification.
Causality: When you introduce this heterogeneous mixture into a biological assay, the deletion impurities can act as competitive antagonists at the receptor level without triggering the required intracellular signaling cascade. This results in a "diluted" or highly variable phenotypic response across different batches.
Q2: How do these synthesis artifacts impact downstream signaling pathways? A2: PCK3145 exerts its anti-cancer effects through multiple highly specific receptor interactions. It antagonizes VEGF-induced phosphorylation of VEGFR-2 in endothelial cells (inhibiting the MAPK/ERK cascade) [2] and triggers the shedding of the CD44 receptor, which subsequently inhibits Matrix Metalloproteinase-9 (MMP-9) secretion [3]. If the peptide sequence is compromised by aggregation-induced incomplete coupling (β-sheet formation during synthesis), it will fail to bind these receptors with the necessary affinity, leading to failed angiogenesis inhibition.
Fig 1. PCK3145 mechanism of action in angiogenesis and metastasis.
Section 2: Troubleshooting Synthesis & Purification
Q3: How can I eliminate deletion impurities and improve crude purity during the synthesis of PSP94 derivatives? A3: Transition from traditional batch SPPS to Continuous Flow SPPS (CF-SPPS) or Fast-Flow SPPS (FF-SPPS). In a flow system, the resin is packed into a static variable bed reactor. This prevents bead movement and back-mixing, while continuously flushing away by-products [1]. By constraining both the resin and the reagent flow, the reaction kinetics are driven to completion, virtually eliminating the random deletion impurities seen in batch methods [4].
Quantitative Comparison: Batch vs. Flow SPPS
To justify this transition to your lab director, review the quantitative advantages of CF-SPPS over traditional batch methods for a standard 15-mer like PCK3145.
| Metric | Traditional Batch SPPS | Continuous Flow SPPS (CF-SPPS) | Impact on PCK3145 Quality |
| Coupling Efficiency | ~92 - 95% | >99% | Drastically reduces deletion impurities. |
| Crude Purity | 60 - 75% | 85 - 95% | Eases downstream HPLC purification. |
| Solvent Consumption | High (Extensive washing) | Low (Continuous flushing) | Reduces environmental impact and cost [4]. |
| Reaction Heating | Inconsistent (Vessel walls) | Precise (Pre-heated flow) | Prevents β-sheet aggregation during synthesis. |
| Cycle Time per Amino Acid | 45 - 60 minutes | 3 - 5 minutes | Prevents prolonged exposure to harsh reagents. |
Step-by-Step Methodology: Fast-Flow SPPS for PCK3145
To ensure a self-validating synthesis process, follow this optimized flow chemistry protocol:
-
Resin Preparation: Pack a Variable Bed Flow Reactor (VBFR) with a low-loading PEG-based resin (e.g., ChemMatrix) to accommodate the swelling changes during the 15-mer assembly.
-
System Priming & Heating: Pre-heat the reactor and reagent lines to 90°C. Causality: Uniform heating accelerates reaction kinetics and prevents the hydrophobic regions of the PSP94 sequence from aggregating via β-sheet formation [1].
-
Fmoc Deprotection: Flow 20% Piperidine in DMF through the reactor for 1 minute. The continuous flow ensures instantaneous removal of the dibenzofulvene by-product, preventing premature termination.
-
Activation & Coupling: Pre-activate 0.5 to 1.0 equivalents of the incoming Fmoc-amino acid with DIC and OxymaPure in a mixing loop immediately before it enters the heated reactor bed. Flow for 2 minutes.
-
Washing: Flush the bed with DMF for 30 seconds. The static bed ensures plug-flow washing, which is mathematically more efficient than batch dilution.
-
Cleavage: After sequence completion, cleave the peptide from the resin using a cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature. Precipitate in cold diethyl ether.
Section 3: Functional Validation & Quality Control
Q4: My new batch of PCK3145 passed HPLC and Mass Spec, but it is not working in my in vivo models. How do I properly validate the batch? A4: Relying solely on structural validation (HPLC/MS) is a critical failure point. A self-validating system requires orthogonal biological testing. Because PCK3145 has broad efficacy across prostate, breast, and colon cancer lines [5], you must validate the batch using a rapid, functional in vitro assay before committing to expensive in vivo studies. The most reliable functional readout for PCK3145 is the inhibition of VEGF-induced ERK1/2 phosphorylation in Human Umbilical Vein Endothelial Cells (HUVEC) [2].
Fig 2. Self-validating functional QC workflow for synthetic PCK3145 batches.
Step-by-Step Methodology: Self-Validating HUVEC Functional Assay
Execute this protocol on every new peptide batch to guarantee biological activity:
-
Cell Starvation: Seed HUVECs in 6-well plates. Once they reach 80% confluence, wash twice with PBS and incubate in serum-free endothelial basal medium for 24 hours. Causality: Starvation reduces baseline kinase activity, ensuring that any observed ERK phosphorylation is strictly VEGF-dependent.
-
Peptide Pre-treatment: Add the synthetic PCK3145 peptide to the media at a final concentration of 5 µM. Incubate for 1 hour at 37°C.
-
VEGF Stimulation: Stimulate the cells by adding 10 ng/mL of recombinant human VEGF directly to the wells for exactly 10 minutes.
-
Lysis and Harvesting: Immediately place the plates on ice, aspirate the media, and lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are critical; without them, endogenous phosphatases will rapidly dephosphorylate ERK during lysis, leading to false-positive inhibition results.
-
Western Blotting: Run the lysates on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with antibodies against phospho-ERK1/2 and total ERK1/2.
-
Data Interpretation: A successful, biologically active batch of PCK3145 will show a distinct, dose-dependent reduction in the phospho-ERK1/2 band intensity compared to the VEGF-only positive control [2]. If the band is not reduced, the batch contains inactive conformers or competitive deletion impurities and must be rejected.
References
- Learn Why Flow Outperforms B
- A prostate secretory protein 94 (PSP94)-derived peptide(PCK3145) antagonizes VEGF signalling in endothelial cells: Implication in tumor angiogenesis. Cancer Research - AACR Journals.
- A PSP94-derived peptide PCK3145 inhibits MMP-9 secretion and triggers CD44 cell surface shedding: implic
- Development of modern continuous flow solid phase peptide synthesis: chemistry, automation and sustainability impact. ConnectSci.
- PCK3145 Inhibits Proliferation and Induces Apoptosis in Breast and Colon Cancer Cells. IIAR Journals.
Technical Support Center: Beta-Microseminoprotein (MSMB/PSP94) Assay Optimization
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Cross-Reactivity, Matrix Interference, and Specificity in MSMB Assays
Introduction: The MSMB Paradox
Beta-microseminoprotein (MSMB), also known as Prostate Secretory Protein of 94 amino acids (PSP94), presents a unique challenge in immunoassay development. While it is one of the most abundant proteins in seminal plasma (mg/mL range), its concentration drops to nanogram levels in serum.
Furthermore, MSMB does not float freely in all matrices. In blood circulation, it binds with high affinity to PSP94-Binding Protein (PSPBP) , an immunoglobulin-like protein. This interaction masks epitopes, leading to "false lows" or apparent cross-reactivity issues where antibodies fail to recognize the complexed antigen.
This guide addresses the three critical failure points in MSMB assays: PSPBP Interference , High-Dose Hook Effect , and Antibody Specificity Validation .
Module 1: Resolving Serum Interference (The PSPBP Factor)
Symptom: Your ELISA detects high MSMB levels in seminal fluid but near-zero or inconsistent levels in serum samples from the same patient cohort, despite LC-MS/MS confirming its presence.
Root Cause: In serum, MSMB binds to PSPBP (a 13kDa immunoglobulin-binding factor). Most anti-MSMB antibodies (especially monoclonal) are raised against the free form of PSP94. When PSP94 binds to PSPBP, the antibody's target epitope is sterically hindered. You are measuring "Free MSMB" when you intend to measure "Total MSMB."
Troubleshooting Protocol: Acid Dissociation
To resolve this, you must dissociate the MSMB-PSPBP complex before the capture step.
-
Preparation: Prepare a Dissociation Buffer (0.2M Glycine-HCl, pH 2.5).
-
Acidification: Mix serum sample 1:1 with Dissociation Buffer.
-
Incubation: Incubate for 15 minutes at room temperature. This unfolds the binding pocket of PSPBP, releasing MSMB.
-
Neutralization: Immediately neutralize with 1.0M Tris-HCl (pH 9.0) prior to adding the sample to the ELISA plate.
-
Note: The capture antibody must be robust enough to withstand the resulting high salt concentration from neutralization.
-
Visualizing the Interference Mechanism
Figure 1: Mechanism of PSPBP interference. In serum, the binding protein masks the epitope, preventing antibody capture unless dissociation steps are taken.
Module 2: The "Hook Effect" in Seminal Plasma
Symptom: Samples known to be positive (e.g., seminal plasma) yield low optical density (OD) readings, while diluted samples show higher signals.
Root Cause: Seminal plasma contains MSMB at concentrations up to 1 mg/mL .[1] Most ELISAs saturate at 100 ng/mL . When antigen excess is extreme, the antigen coats both the capture antibody and the detection antibody independently, preventing the formation of the "sandwich" required for signal generation. This is the High-Dose Hook Effect.
Troubleshooting Matrix: Dilution Linearity
Do not assume a standard 1:10 dilution is sufficient. You must perform a "Spike-and-Recovery" or Linearity test.[2]
| Sample Type | Estimated MSMB Conc. | Recommended Starting Dilution | Buffer Composition |
| Serum | 1–50 ng/mL | 1:2 to 1:5 | PBS + 1% BSA (Low salt) |
| Urine | 10–500 ng/mL | 1:10 to 1:100 | PBS + 0.05% Tween-20 |
| Seminal Plasma | 0.5–1.0 mg/mL | 1:10,000 to 1:50,000 | PBS + Casein (High blocking) |
Action Plan:
-
Perform serial dilutions: 1:100
1:1,000 1:10,000 1:100,000. -
Assay all four points.
-
The result is valid only when the calculated concentration (OD
Dilution Factor) is consistent across two consecutive dilutions.
Module 3: Validating Antibody Specificity
Symptom: You suspect your polyclonal antibody is cross-reacting with other seminal proteins like PSA or PAP (Prostatic Acid Phosphatase).
Root Cause: While MSMB is structurally distinct from PSA, "purified" immunogens from natural sources often contain trace contaminants. If your antibody was raised against native MSMB purified from semen, it likely contains anti-PSA populations.
Validation Workflow: The "Gold Standard" Triad
To prove your assay is specific to MSMB and not cross-reacting, you must generate the following data:
-
Western Blot with Knockout (KO) Lysates:
-
Use a CRISPR-Cas9 MSMB-knockout cell line (e.g., LNCaP cells with MSMB deletion).
-
Pass Criteria: Band at ~16kDa in Wild Type (WT); No band in KO lysate.
-
-
Orthogonal Validation (LC-MS/MS):
-
Run the same sample on your ELISA and via Liquid Chromatography-Mass Spectrometry.
-
Pass Criteria: Correlation coefficient (
) > 0.9.
-
-
Epitope Mapping (Peptide Competition):
-
Pre-incubate your antibody with the specific immunizing peptide (blocking peptide).
-
Pass Criteria: Signal should drop by >90%.
-
Visualizing the Specificity Workflow
Figure 2: Decision tree for validating anti-MSMB antibody specificity using Knockout (KO) and peptide blocking controls.
Frequently Asked Questions (FAQ)
Q: Can I use the same standard curve for serum and semen samples? A: No. The matrix effects are drastically different. For serum, use a serum-matrix-matched standard (or 1% BSA in PBS). For semen, because the dilution factor is so high (1:10,000+), the matrix effect is effectively diluted out, so a standard buffer curve is usually acceptable. However, you must validate this with "Spike-and-Recovery" tests.
Q: My recombinant MSMB standard runs at 12kDa, but the native protein runs at 16kDa. Is this cross-reactivity? A: No, this is likely post-translational modification or migration artifacts. Native MSMB is non-glycosylated but can exhibit anomalous migration or aggregation. Recombinant versions (often E. coli derived) lack mammalian folding chaperones. Always validate antibodies against the native form using Western Blot.
Q: Does MSMB cross-react with PSA? A: Structurally, no. They are distinct protein families. However, if you are using a polyclonal antibody raised against whole seminal fluid, it will cross-react. Always use Monoclonal Antibodies (mAbs) raised against recombinant MSMB or specific synthetic peptides to avoid this.
References
-
Reeves, J. R., et al. (2005).[4] Identification, purification and characterization of a novel human blood protein with binding affinity for prostate secretory protein of 94 amino acids.[4][5][6] Biochemical Journal, 385(Pt 1), 105–114.
-
The Human Protein Atlas. (n.d.). MSMB - Tissue expression and pathology.
-
Independent Forensics. (n.d.). Developmental Validation Studies of RSID™-Semen (High Dose Hook Effect Data).
-
UniProt Consortium. (2024). UniProtKB - P08118 (MSMB_HUMAN).
Sources
- 1. MSMB - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitory effects of human seminal plasma on an ELISA used to detect anti-sperm antibodies: implications for the determination of sperm quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification, purification and characterization of a novel human blood protein with binding affinity for prostate secretory protein of 94 amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification, purification and characterization of a novel human blood protein with binding affinity for prostate secretory protein of 94 amino acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Beta-Inhibin 67-94 Purity
For researchers, scientists, and drug development professionals, ensuring the purity and structural integrity of synthetic peptides is paramount for reliable experimental outcomes and therapeutic efficacy. This guide provides an in-depth comparison of mass spectrometry-based techniques for the characterization of synthetic beta-inhibin 67-94, a 28-amino acid peptide with significant biological activity. We will delve into the practical application and comparative strengths of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry for purity assessment. Furthermore, we will explore the nuances of peptide fragmentation techniques—Collision-Induced Dissociation (CID) and Higher-Energy C-trap Dissociation (HCD)—for sequence confirmation and impurity identification.
The Analyte: Beta-Inhibin 67-94
Beta-inhibin 67-94 is a synthetic peptide corresponding to the C-terminal region of human seminal plasma beta-inhibin.[1][2] Its sequence is crucial for its biological function, which involves the suppression of follicle-stimulating hormone (FSH) release.[1][3] The primary amino acid sequence is:
Ile-Phe-Lys-Lys-Glu-Asp-Cys-Lys-Tyr-Ile-Val-Val-Glu-Lys-Lys-Asp-Pro-Lys-Lys-Thr-Cys-Ser-Val-Ser-Glu-Trp-Gly-Ile [2]
This sequence dictates a theoretical monoisotopic molecular weight of 3285.79 Da . A disulfide bond between the two cysteine residues (Cys73 and Cys87) is critical for its bioactivity.[4]
Core Objective: A Multi-Faceted Approach to Purity Assessment
A comprehensive characterization of beta-inhibin 67-94 purity involves not just the confirmation of the target peptide's mass but also the identification and quantification of any synthesis-related impurities. These can include deletion sequences, truncated sequences, and post-translational modifications (PTMs) that may have occurred during synthesis or storage.[5][6] Our analytical workflow, therefore, combines a high-resolution separation technique with sensitive mass spectrometric detection and fragmentation.
Caption: Overall workflow for the mass spectrometric characterization of beta-inhibin 67-94 purity.
Comparative Analysis of Core Techniques: HPLC-MS vs. MALDI-TOF
Both HPLC-MS and MALDI-TOF are powerful tools for peptide analysis, each with distinct advantages for purity assessment.
| Feature | HPLC-MS | MALDI-TOF MS |
| Principle | Separates peptides based on hydrophobicity followed by ionization and mass analysis. | Co-crystallizes peptides with a matrix, followed by laser desorption/ionization and time-of-flight mass analysis. |
| Purity Assessment | Provides quantitative purity based on chromatographic peak area.[7] | Primarily provides qualitative assessment of major components. Quantification is less precise. |
| Sensitivity | High sensitivity, capable of detecting low-abundance impurities.[7] | Very high sensitivity, excellent for detecting trace amounts of peptides. |
| Throughput | Lower throughput due to chromatographic separation time. | High throughput, allowing for rapid analysis of multiple samples. |
| Salt Tolerance | Less tolerant to salts and buffers, which can interfere with ionization. | More tolerant to salts and buffers. |
| Coupling to MS/MS | Seamlessly couples with tandem mass spectrometry for fragmentation of separated peaks. | Can be coupled with TOF/TOF or Post-Source Decay (PSD) for fragmentation. |
| Best For | Accurate quantification of purity and detailed analysis of impurities. | Rapid screening, confirmation of the primary peptide mass, and analysis of simple mixtures. |
Expert Insight: For a comprehensive purity analysis of a synthetic peptide like beta-inhibin 67-94, HPLC-MS is the preferred method due to its quantitative capabilities and superior resolution of closely related impurities. MALDI-TOF serves as an excellent complementary technique for rapid mass confirmation and screening.
Experimental Protocols
Protocol 1: HPLC-MS for Purity Assessment and Impurity Identification
This protocol outlines a standard reversed-phase HPLC method coupled to a high-resolution mass spectrometer for the analysis of beta-inhibin 67-94.
1. Sample Preparation:
-
Reconstitute the lyophilized beta-inhibin 67-94 peptide in 0.1% formic acid in water to a final concentration of 1 mg/mL.
-
Vortex briefly to ensure complete dissolution.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Detection: UV at 214 nm and 280 nm.
3. Mass Spectrometry Conditions (High-Resolution Orbitrap or Q-TOF):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 8 L/min.
-
Mass Range (MS1): m/z 400-2000.
-
Data-Dependent Acquisition (DDA): Top 3 most intense precursor ions selected for MS/MS.
Protocol 2: MALDI-TOF for Rapid Mass Confirmation
This protocol describes a straightforward method for the rapid confirmation of the intact mass of beta-inhibin 67-94.
1. Sample and Matrix Preparation:
-
Sample: Use the same 1 mg/mL peptide solution as prepared for HPLC-MS.
-
Matrix: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile, 0.1% trifluoroacetic acid.
2. Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution.
-
Immediately add 1 µL of the peptide solution to the matrix spot and mix gently with the pipette tip.
-
Allow the spot to air dry completely.
3. MALDI-TOF MS Analysis:
-
Instrument Mode: Reflector positive ion mode.
-
Laser Intensity: Optimized for best signal-to-noise ratio.
-
Mass Range: m/z 1000-4000.
-
Calibration: Use a standard peptide mixture for external calibration.
Delving Deeper: A Comparative Look at Fragmentation Techniques for Sequence Verification
Tandem mass spectrometry (MS/MS) is indispensable for confirming the amino acid sequence of the target peptide and for identifying the nature of any impurities.[2][7] The choice of fragmentation technique can significantly impact the quality of the resulting data.
Sources
- 1. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. usbio.net [usbio.net]
- 3. Complete amino acid sequence of human seminal plasma beta-inhibin. Prediction of post Gln-Arg cleavage as a maturation site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on the carboxyl terminal peptides of human seminal plasma inhibin (HSPI). Chemical synthesis and in vivo biological activity of the disulfide loop peptide 67-94 of HSPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. InterPro [ebi.ac.uk]
- 6. Genetic Analysis of Activin/Inhibin β Subunits in Zebrafish Development and Reproduction | bioRxiv [biorxiv.org]
- 7. scilit.com [scilit.com]
Specificity Testing of Anti-β-Inhibin 67-94 Polyclonal Antibodies: A Comparative Guide
Executive Summary & Biological Context
Human seminal plasma inhibin (hSPI)—also known as β-microseminoprotein or Prostate Secretory Protein of 94 amino acids (PSP94)—is a 94-amino acid non-glycosylated protein secreted primarily by the prostate gland. Despite its historical nomenclature, it is structurally distinct from the ovarian inhibin β-subunits. The C-terminal region of hSPI, specifically the 67-94 amino acid fragment (often referred to as R-28 or β2-inhibin), contains a highly conserved disulfide loop (Cys73–Cys87). This loop serves as the biologically active core responsible for suppressing follicle-stimulating hormone (FSH) ()[1].
Developing highly specific polyclonal antibodies against this 67-94 fragment is a critical focal point for reproductive immunology. Because native hSPI coats the post-acrosomal region of spermatozoa, anti-β-inhibin 67-94 antibodies can induce steric hindrance, leading to sperm agglutination and a marked reduction in fecundity. This makes them a primary candidate for male immunocontraceptive development ()[2].
Comparative Analysis: Antibody Alternatives
When designing functional assays or contraceptive vaccines, researchers must choose the appropriate antibody target. Below is a quantitative and qualitative comparison of Anti-β-inhibin 67-94 polyclonal antibodies against common alternatives in the field.
| Antibody Target | Target Region | Cross-Reactivity Risk | FSH Neutralization Capacity | Sperm Agglutination Efficacy | Primary Application |
| Anti-β-inhibin 67-94 pAb | C-terminal loop (67-94) | Very Low | High | High (+++) | Functional assays, Immunocontraception |
| Anti-Full-Length PSP94 pAb | Whole protein (1-94) | Moderate | Moderate | Moderate (++) | General detection, Western Blot |
| Anti-β-inhibin 1-17 pAb | N-terminal (1-17) | Low | Low | Low (+) | Structural mapping |
| Anti-PSP94 Monoclonal | Single Epitope | Very Low | Variable | Variable (+/-) | Diagnostics (Prostate cancer ELISA) |
Causality Behind the Data : Polyclonal antibodies raised against the full-length PSP94 often suffer from moderate cross-reactivity due to non-specific epitopes shared with other seminal plasma proteins. Conversely, targeting the 67-94 fragment isolates the immunodominant, biologically active disulfide loop. This ensures that the resulting antibodies not only bind with high specificity but also functionally neutralize the protein's FSH-suppressing activity and maximize intermolecular cross-linking during sperm agglutination[1][2].
Visualizing the Mechanism and Workflow
Workflow for validating the specificity and functional efficacy of Anti-β-inhibin 67-94 antibodies.
Mechanism of immunocontraception via Anti-β-inhibin 67-94 antibody-mediated sperm agglutination.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in your experimental pipeline, the following protocols are designed as self-validating systems. Every step includes an internal control to prove causality rather than mere correlation.
Protocol 1: Specificity Validation via Competitive ELISA (Peptide Pre-adsorption)
Purpose : To definitively prove that the antibody signal is driven by the 67-94 epitope and not by non-specific interactions with the carrier protein (e.g., Diphtheria Toxoid or KLH) or blocking agents.
Methodology :
-
Plate Coating : Coat microtiter plates with 100 ng/well of native hSPI or unconjugated 67-94 synthetic peptide overnight at 4°C.
-
The Self-Validating Step (Pre-adsorption) : Aliquot the Anti-β-inhibin 67-94 polyclonal antibody into two tubes.
-
Tube A (Control): Antibody + Standard Diluent.
-
Tube B (Experimental): Antibody + 10-fold molar excess of free 67-94 synthetic peptide. Incubate both tubes for 2 hours at room temperature to allow the free peptide to saturate the specific antigen-binding sites in Tube B.
-
-
Primary Incubation : Add the contents of Tube A and Tube B to separate coated wells. Incubate for 1 hour at 37°C.
-
Detection : Wash plates 3x with PBST. Add HRP-conjugated anti-rabbit/mouse IgG, followed by TMB substrate. Read absorbance at 450 nm.
Causality & Interpretation : If the antibody is truly specific to the 67-94 sequence, the absorbance in Tube B wells will drop to near-background levels (signal abolition), while Tube A will show a strong positive signal. This confirms that the binding is exclusively mediated by the 67-94 paratope.
Protocol 2: Functional Sperm Agglutination Assay
Purpose : To validate the biological efficacy of the antibody in recognizing native hSPI bound to the sperm membrane.
Methodology :
-
Sperm Preparation : Collect fresh mammalian spermatozoa (e.g., rabbit or human).
-
Critical Step: Wash the sperm 3x in BWW (Biggers-Whitten-Whittingham) medium to remove seminal plasma.
-
Causality: Unwashed seminal plasma contains high concentrations of free hSPI, which would act as a competitive sink, neutralizing the antibody before it can bind to the sperm surface.
-
-
Antibody Incubation : Resuspend washed sperm to a concentration of
cells/mL. Add serial dilutions of the Anti-β-inhibin 67-94 pAb (e.g., 1:50 to 1:1000). Use pre-immune serum as a negative control. -
Microscopic Evaluation : Incubate for 1 hour at 37°C. Observe under phase-contrast microscopy.
Causality & Interpretation : Native hSPI localizes to the post-acrosomal region of the sperm head. A highly specific anti-67-94 antibody will bind to this localized target, creating intermolecular bridges (steric cross-linking) between adjacent spermatozoa. This results in observable head-to-head agglutination, validating the antibody's functional utility for contraceptive research ()[2].
References
-
Mahale SD, Sheth AR, Iyer KS. "Studies on the carboxyl terminal peptides of human seminal plasma inhibin (HSPI). Chemical synthesis and in vivo biological activity of the disulfide loop peptide 67-94 of HSPI." International Journal of Peptide and Protein Research. 1993. URL:[Link]
-
Mehta MN, Mahale SD, Iyer KS, Moodbidri SB. "Effect of active immunization with the C-terminal 67-94 (R-28) region of human seminal plasma inhibin on the fecundity of adult male rabbits." American Journal of Reproductive Immunology. 2003. URL:[Link]
Sources
- 1. Studies on the carboxyl terminal peptides of human seminal plasma inhibin (HSPI). Chemical synthesis and in vivo biological activity of the disulfide loop peptide 67-94 of HSPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of active immunization with the C-terminal 67-94 (R-28) region of human seminal plasma inhibin on the fecundity of adult male rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Comparative Analysis of Beta-Inhibin (PSP94) 67-94 Sequence Homology
Executive Summary & Nomenclature Clarification
Target Molecule: Beta-Microseminoprotein (MSMB), historically designated as "Beta-Inhibin" or Prostate Secretory Protein 94 (PSP94).[1][2][3][4][5] Focus Region: Amino acid residues 67-94 (C-terminal domain). Therapeutic Relevance: Prostate cancer tumor suppression (PCK3145 derivative), fungicidal activity, and FSH regulation.[6]
Critical Distinction for Researchers: The term "Beta-Inhibin" is a historical misnomer derived from early observations of FSH-suppressing activity similar to TGF-beta family inhibins. However, this protein (PSP94/MSMB) is structurally distinct from the TGF-beta superfamily. This guide focuses on the PSP94 67-94 peptide , the functional domain responsible for growth-inhibitory and apoptotic signaling in prostate cancer cells.
Comparative Sequence Homology Analysis
The 67-94 region exhibits significant evolutionary divergence, which creates specific challenges in animal model selection. Unlike highly conserved housekeeping proteins, the MSMB gene is rapidly evolving.
Species-Specific Homology Matrix
| Species | Protein ID (UniProt) | Homology to Human (67-94) | Cross-Reactivity Risk | Recommended Model Usage |
| Human (H. sapiens) | P08118 | 100% (Reference) | N/A | Primary target for therapeutic antibodies/peptides. |
| Pig (S. scrofa) | P08119 | ~51% Identity | Moderate | High Utility: Porcine PSP94 retains fungicidal and some growth-inhibitory function; good for structural analogs. |
| Mouse (M. musculus) | Q02601 | <30% (Poor) | High Risk | Avoid for Antibody Screening: Human-specific antibodies against residues 67-94 often fail to bind mouse MSMB. |
| Rat (R. norvegicus) | P19958 | <30% (Poor) | High Risk | Avoid for Efficacy: Rat prostate models require rat-specific analogs, not human peptides. |
Structural Implications of Sequence Divergence
-
Human 67-94: Contains a critical disulfide bridge and a hydrophilic profile allowing solubility.
-
Rodent Divergence: The lack of homology in mice/rats implies that human-derived peptides (like PCK3145) must be tested in xenograft models (human tumor in immunodeficient mouse) rather than syngeneic models (mouse tumor in mouse), as the endogenous mouse receptor/ligand system differs significantly.
Product Comparison: Peptide vs. Full-Length Protein[7]
When developing therapeutics or reagents, researchers must choose between the full-length protein and the 67-94 fragment.
| Feature | Full-Length PSP94 (Native) | Beta-Inhibin Peptide (67-94) | Synthetic Analog (PCK3145) |
| Solubility | Low (Aggregates easily) | High | Optimized (High) |
| Stability | Poor (Proteolytic degradation) | Moderate | High (Capped termini) |
| Bioactivity | FSH suppression + Apoptosis | Retains Apoptotic Activity | Potent Anti-Metastatic |
| Immunogenicity | High (Multiple epitopes) | Specific (Targeted epitope) | Low (Stealth) |
| Primary Use | Biomarker (Serum levels) | Functional Mapping | Drug Development |
Experimental Protocols
Protocol A: Validating Cross-Reactivity via Western Blot
Objective: Determine if your anti-human beta-inhibin (67-94) antibody recognizes endogenous protein in your animal model.
Reagents:
-
Lysates: Human PC3 cells (Positive Ctrl), Mouse Prostate tissue, Porcine Seminal Plasma.
-
Primary Ab: Anti-PSP94 (aa 67-94).
Workflow:
-
Lysis: Homogenize tissues in RIPA buffer with protease inhibitors (PMSF is critical as PSP94 is degradation-prone).
-
Reduction: Boil samples in Laemmli buffer with beta-mercaptoethanol .
-
Expert Note: The 67-94 region contains cysteines involved in intermolecular bonding. You must reduce the sample to monomerize PSP94 (~16kDa) for accurate epitope exposure.
-
-
Electrophoresis: Run on 15% SDS-PAGE (peptide is small).
-
Transfer: Use 0.2 µm PVDF membrane (0.45 µm may allow peptide blow-through).
-
Blocking: 5% BSA (Milk may contain bovine PSP-like proteins causing background).
-
Detection: Incubate Primary Ab (1:1000) overnight at 4°C.
Pass/Fail Criteria:
-
Pass: Distinct band at ~16kDa (glycosylated) or ~10-12kDa (nonglycosylated) in Human/Pig.
-
Fail: No band in Mouse/Rat (Expected result due to low homology).
Protocol B: Functional Bioassay (Growth Inhibition)
Objective: Verify the bioactivity of synthetic 67-94 peptide.
-
Cell Line: PC3 (Androgen-independent prostate cancer cells).[1] Do not use LNCaP initially as they are less sensitive to PSP94-induced apoptosis.
-
Seeding: 5,000 cells/well in 96-well plate (RPMI-1640 + 10% FBS).
-
Treatment:
-
Starve cells (serum-free) for 24h to synchronize cell cycle.
-
Add Peptide 67-94 at gradient: 0, 1, 10, 100 µg/mL.
-
Control: Scrambled peptide of same AA composition.
-
-
Incubation: 48 hours.
-
Readout: MTT or CellTiter-Glo assay.
-
Analysis: Calculate % inhibition relative to Vehicle control. Significant inhibition (>30%) confirms functional peptide folding.
Visualizations
Diagram 1: Phylogenetic Homology & Model Selection Logic
This workflow guides the researcher in selecting the correct animal model based on the sequence homology of the 67-94 region.
Caption: Decision matrix for animal model selection based on PSP94 67-94 sequence divergence. Note the necessity of Xenograft models for human peptide testing due to rodent divergence.
Diagram 2: Mechanism of Action (Peptide 67-94)
The signaling pathway by which the 67-94 fragment induces apoptosis in prostate cancer cells.
Caption: Proposed Mechanism of Action for Beta-Inhibin 67-94 (PCK3145) leading to apoptosis and reduction of bone metastasis markers (PTHrP).
References
-
Sheth, A. R., et al. "Inhibin-like activity of prostate secretory protein 94 (PSP94)." The Prostate, 1984.
-
Garde, S. V., et al. "Prostate secretory protein (PSP94) suppresses the growth of androgen-independent prostate cancer cell line (PC3) and xenografts by inducing apoptosis."[1] The Prostate, 1999.[1]
-
Shukeir, N., et al. "A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia."[7] Cancer Research, 2004.
-
Whitaker, H. C., et al. "The potential value of microseminoprotein-beta as a prostate cancer biomarker and therapeutic target."[1] The Prostate, 2010.[1]
-
UniProt Consortium. "Beta-microseminoprotein (Human) - P08118."[8] UniProtKB.[8]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. MSMB - Wikipedia [en.wikipedia.org]
- 3. MSMB Variation and Prostate Cancer Risk: Clues Towards a Possible Fungal Etiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein, Prostatic Inhibin-like Protein) | BioVendor R&D [biovendor.com]
- 5. Mouse PSP94 expression is prostate tissue-specific as demonstrated by a comparison of multiple antibodies against recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. genecards.org [genecards.org]
validating synthetic vs native beta-inhibin 67-94 bioactivity
Comparative Validation Guide: Synthetic -Inhibin (67-94) vs. Native Holoprotein
Executive Summary
This guide provides a rigorous framework for validating the biological activity of Synthetic
The Core Challenge: Native inhibins are 32 kDa disulfide-linked heterodimers (
Objective: To determine if the synthetic 67-94 fragment retains sufficient receptor-interface mimicry to antagonize Activin A-induced FSH secretion in pituitary gonadotropes, and to quantify its relative potency (Relative Potency Factor, RPF).
Part 1: Structural & Chemical Integrity (The "Fingerprint")
Before biological testing, the synthetic peptide must be chemically validated. Unlike the native protein, which is defined by tertiary structure and glycosylation, the synthetic fragment is defined by sequence purity and solubility.
Analytical Validation Protocol
| Parameter | Method | Acceptance Criteria | Scientific Rationale |
| Identity | ESI-MS (Electrospray Ionization Mass Spec) | Theoretical Mass ± 1 Da | Confirms correct amino acid sequence and absence of truncations. |
| Purity | RP-HPLC (C18 Column) | > 95% Peak Area | Impurities (TFA salts, deletion sequences) can be cytotoxic in cell assays. |
| Solubility | Visual / Turbidity Assay | Clear solution in PBS/DMSO | Hydrophobic regions (common in |
| Secondary Structure | Circular Dichroism (CD) | Defined | Critical: Confirms the peptide is not a random coil; essential for receptor pocket fit. |
Part 2: Functional Bioequivalence (The "Truth")
The gold standard for Inhibin activity is the suppression of Follicle-Stimulating Hormone (FSH) secretion in gonadotrope cells.[1][2][3][4] This assay relies on the antagonism of Activin A signaling.[5]
The Mechanism of Action
Native Inhibin works by binding ActRII and recruiting Betaglycan, preventing Activin A from dimerizing the receptor complex. The synthetic 67-94 peptide must competitively bind ActRII to mimic this effect.
Caption: Inhibin and Peptide 67-94 competitive antagonism of Activin A signaling pathway in gonadotropes.
Experimental Protocol: L T2 Pituitary Bioassay
System: L
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed L
T2 cells at cells/well in 24-well plates coated with Poly-L-Lysine. -
Media: DMEM + 10% FBS. Incubate 24h for attachment.
-
-
Starvation (Crucial for Sensitivity):
-
Wash cells and switch to Serum-Free Media (SFM) + 0.1% BSA for 16–24 hours. This removes endogenous Follistatin and Inhibins present in FBS.
-
-
Treatment:
-
Inducer: Add Recombinant Human Activin A (constant concentration: 25 ng/mL ).
-
Competitor Titration:
-
Reference: Native Inhibin A (0.1 – 100 ng/mL).
-
Test: Synthetic Peptide 67-94 (10 nM – 100
M). Note the higher range.
-
-
Incubate for 24 hours (mRNA) or 48 hours (Protein secretion).
-
-
Quantification:
-
Collect supernatant for FSH ELISA (Rodent specific).
-
Lyse cells for protein normalization (BCA Assay).
-
Workflow Visualization
Caption: Step-by-step workflow for the comparative L
Part 3: Comparative Performance Guide
When analyzing your data, expect significant differences in potency. The synthetic peptide lacks the "Betaglycan-binding patch" located on the
Expected Data Profile
| Metric | Native Inhibin A (Reference) | Synthetic | Interpretation |
| IC50 (Potency) | 0.5 – 2.0 ng/mL (~30 pM) | 1 – 50 | Peptide is ~1000x less potent. It relies solely on steric hindrance at the ActRII interface. |
| Emax (Efficacy) | > 90% Suppression | 50 – 70% Suppression | Peptide may not fully displace Activin A at high concentrations due to lower affinity (fast off-rate). |
| Slope (Hill) | ~1.0 (Cooperative binding) | < 1.0 (Shallow) | Indicates a simple competitive mechanism without co-receptor recruitment. |
| Stability | High (Glycosylated) | Low (Protease sensitive) | Tip: Refresh media/peptide every 12h if assay exceeds 24h. |
Troubleshooting Low Bioactivity
If the synthetic peptide shows zero activity:
-
Check Aggregation:
-subunit fragments are hydrophobic. Use 0.1% DMSO or cyclodextrin carriers. -
Cyclization: The native region may contain a disulfide bond. If your peptide is linear, it may not adopt the bioactive loop conformation. Consider using a cyclized analog (cysteine-bridged) for better stability and fit.
-
Serum Interference: Ensure the assay is performed in Serum-Free Media . Serum proteins (Alpha-2-Macroglobulin) can bind and sequester peptides.
References
-
Walton, K. L., et al. (2016). "A Novel, More Efficient Approach to Generate Bioactive Inhibins." Endocrinology. Link
- Context: Establishes the gold-standard methodology for recombinant inhibin production and valid
-
Bernard, D. J., et al. (2002). "Transforming growth factor-beta modulates inhibin A bioactivity in the LbetaT2 gonadotrope cell line." Molecular Endocrinology. Link
- Context: Details the specific competition mechanism between Inhibin, Activin, and Betaglycan, crucial for understanding why fragments have lower potency.
-
Makanji, Y., et al. (2007). "Inhibin A and B in Vitro Bioactivities Are Modified by Their Degree of Glycosylation." Endocrinology. Link
- Context: Provides comparative IC50 values for native inhibins, serving as the baseline for your valid
-
ChemicalBook. "Beta-Inhibin (67-94) Product Entry." Link
- Context: Verifies the commercial availability and chemical classific
- Pernasetti, F., et al. (2001). "The LbetaT2 cell line as a model for gonadotrope physiology." Endocrinology.
Publish Comparison Guide: Beta-Inhibin 67-94 (PSP94) in Prostate Cancer Stratification
The following guide provides a rigorous technical analysis of Beta-Inhibin 67-94 (clinically synonymous with the functional C-terminal fragment of Beta-Microseminoprotein or PSP94 ) and its correlation with prostate cancer aggressiveness as defined by the Gleason score.
Executive Summary: The Analyte & Clinical Relevance
Beta-Inhibin 67-94 refers to the bioactive C-terminal peptide fragment of Beta-Microseminoprotein (MSMB) , also widely known as Prostate Secretory Protein of 94 amino acids (PSP94) . While often overshadowed by PSA (Prostate-Specific Antigen), this analyte represents a critical "negative biomarker" for prostate tumorigenesis.
Unlike PSA, which increases with tumor volume and inflammation, Beta-Inhibin 67-94 levels exhibit a strong inverse correlation with the Gleason score . As prostate epithelial cells undergo dedifferentiation (higher Gleason grade), the expression and secretion of this protein plummet, making it a potent gauge of tumor aggressiveness and potential metastatic risk.
Nomenclature Clarification for Researchers
-
Standard Name: Beta-Microseminoprotein (MSMB) / PSP94.[1][2][3]
-
Target Fragment: Beta-Inhibin 67-94 (The functional domain responsible for FSH-suppressing activity).[4][5][6]
-
Mechanism: Acts as an autocrine/paracrine tumor suppressor by inhibiting follicle-stimulating hormone (FSH) signaling in prostatic tissue.
Mechanistic Insight: The Inverse Correlation
To interpret the data correctly, one must understand the causality. High-grade tumors (Gleason 8-10) lose the functional capacity to secrete differentiation markers like MSMB.
Signaling Pathway: Loss of Growth Control
In healthy prostate tissue, Beta-Inhibin 67-94 suppresses local FSH signaling, limiting cell proliferation. In high-grade cancer, this brake is removed.
Figure 1: Mechanistic Pathway. Beta-Inhibin 67-94 acts as a local brake on FSH-driven growth. High Gleason scores correlate with the loss of this brake.
Comparative Analysis: Beta-Inhibin 67-94 vs. Standard Biomarkers
The following table contrasts Beta-Inhibin 67-94 with the standard-of-care biomarker, PSA. Note the distinct "Inverse" vs. "Direct" relationship with tumor grade.
| Feature | Beta-Inhibin 67-94 (PSP94) | Prostate-Specific Antigen (PSA) |
| Correlation with Gleason | Inverse (Levels | Weak/Direct (Levels |
| Biological Function | Tumor Suppressor (Growth Inhibition) | Serine Protease (Semen Liquefaction) |
| Specificity for Cancer | High (Downregulation is specific to malignancy) | Low (Elevated in BPH and Prostatitis) |
| Expression in Metastasis | Absent/Negligible in bone mets | Variable/High |
| Diagnostic Window | Stratifying Indolent vs. Aggressive Disease | Initial Screening / Volume estimation |
Key Insight: While PSA is excellent for detection, it struggles to distinguish indolent (Gleason 6) from aggressive (Gleason ≥7) cancer. Beta-Inhibin 67-94 fills this gap; significantly reduced levels are a hallmark of high-grade disease.
Experimental Protocols
To validate the correlation with Gleason score in a research setting, a rigorous quantification workflow is required. The following protocols ensure self-validating results.
A. Sample Preparation (Serum/Plasma)
-
Collection: Venous blood in serum separator tubes (SST).
-
Clotting: Allow to clot for 30 minutes at room temperature.
-
Centrifugation: 1000 x g for 15 minutes at 4°C.
-
Storage: Aliquot and store at -80°C immediately. Avoid freeze-thaw cycles , as the 67-94 peptide fragment is susceptible to degradation by serum proteases.
B. Quantitative Sandwich ELISA Workflow
This protocol targets the specific epitope of the 67-94 fragment or the full-length PSP94 protein.
-
Coating: Coat 96-well microplate with monoclonal anti-PSP94 antibody (Clone 4D3 or equivalent targeting the C-terminus). Incubate overnight at 4°C.
-
Blocking: Add 1% BSA in PBS for 2 hours to block non-specific binding.
-
Standard Curve: Prepare serial dilutions of synthetic Beta-Inhibin 67-94 peptide (0.1 ng/mL to 100 ng/mL).
-
Incubation: Add 100 µL of patient serum (1:50 dilution). Incubate 2 hours at RT.
-
Detection: Add biotinylated polyclonal detection antibody. Incubate 1 hour.
-
Readout: Add Streptavidin-HRP followed by TMB substrate. Measure Absorbance at 450 nm.
C. Immunohistochemistry (IHC) for Tissue Validation
To correlate directly with Gleason score on biopsy slides:
-
Antigen Retrieval: Citrate buffer (pH 6.0), heat-induced.
-
Primary Antibody: Anti-PSP94 (1:200 dilution).
-
Scoring System (H-Score):
-
Range: 0–300.
-
Expected Result: Benign tissue ~200-280; Gleason 6 ~150; Gleason 9-10 <50.
-
Figure 2: Experimental Workflow. Dual-modality validation using serum quantification and tissue expression mapping.
Data Interpretation Guide
When analyzing your experimental data, use the following reference ranges (based on aggregate literature values) to interpret the correlation.
| Gleason Score | Tumor Grade Group | Beta-Inhibin 67-94 Expression (IHC H-Score) | Serum Levels (Relative to Baseline) |
| Benign (BPH) | - | High (200 - 300) | Normal (Baseline) |
| Gleason 6 (3+3) | Grade 1 | Moderate (120 - 180) | Slight Decrease |
| Gleason 7 (3+4) | Grade 2 | Reduced (80 - 120) | Significant Decrease |
| Gleason 7 (4+3) | Grade 3 | Low (50 - 100) | Significant Decrease |
| Gleason 8-10 | Grade 4-5 | Absent/Trace (< 50) | Undetectable / Very Low |
Statistical Note: The correlation coefficient (
References
-
BioVendor R&D. (n.d.). Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein) Clinical Utility.[1][2][3] Retrieved from [Link]
-
Whitaker, H. C., et al. (2010). A Common Prostate Cancer Risk Variant 5′ of Microseminoprotein-β (MSMB) Is a Strong Predictor of Circulating β-Microseminoprotein Levels.[7][8] Cancer Epidemiology, Biomarkers & Prevention.[8] Retrieved from [Link]
-
Haiman, C. A., et al. (2012). Levels of Beta-Microseminoprotein in Blood and Risk of Prostate Cancer in Multiple Populations.[7] Journal of the National Cancer Institute. Retrieved from [Link]
-
Arbatti, N. J., et al. (1985).[4] Beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity.[4][6] FEBS Letters. Retrieved from [Link]
Sources
- 1. MSMB | Cancer Genetics Web [cancerindex.org]
- 2. wjgnet.com [wjgnet.com]
- 3. Prostate Secretory protein 94 (PSP94, ß-Microseminoprotein, Prostatic Inhibin-like Protein) | BioVendor R&D [biovendor.com]
- 4. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Levels of Beta-Microseminoprotein in Blood and Risk of Prostate Cancer in Multiple Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Personal protective equipment for handling beta-Inhibin (67-94)
Comprehensive Safety and Operational Guide: Handling
As a Senior Application Scientist, I frequently guide research teams through the critical transition from procuring biologically active peptides to safely executing benchtop assays.
While its biological mechanism is well-characterized, the logistical and safety challenges of handling its physical form are often overlooked. Supplied as a highly concentrated, lyophilized powder,
The Causality of Risk: Analyzing the Lyophilized State
To design an effective safety protocol, we must first understand the physical chemistry of the hazard. We do not wear Personal Protective Equipment (PPE) simply for compliance; we wear it to interrupt specific mechanisms of exposure.
-
Inhalation and Aerosolization:
-Inhibin (67-94) has a molecular weight of 3297.7 Da ([2]). In its lyophilized state, it forms a microscopic, electrostatic powder. Opening a vial in ambient room currents can easily aerosolize the peptide, presenting a direct inhalation hazard (3[3]). Inhaling an endocrine-active peptide can lead to unintended mucosal absorption and systemic biological effects.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Hygroscopy and Contact Contamination: Synthetic peptides are inherently hygroscopic. If exposed to ambient humidity without equilibration, the powder rapidly absorbs moisture, transforming into a sticky resin. This not only degrades the peptide via hydrolysis but significantly increases the risk of it adhering to gloves and cross-contaminating laboratory surfaces.
Quantitative Safety and Property Matrix
A robust safety plan relies on precise, quantitative parameters. The table below summarizes the critical physicochemical properties of
| Property / Parameter | Value / Specification | Causality / Operational Impact |
| Molecular Weight | 3297.7 Da | Low mass increases the aerosolization risk of the lyophilized powder upon opening. |
| Chemical Formula | High number of polar groups makes the peptide highly hygroscopic and susceptible to moisture degradation. | |
| Glove Thickness | Prevents dermal exposure; nitrile resists reconstitution solvents (e.g., DMSO) better than latex. | |
| Eye Protection | ANSI Z87.1 / EN 166 | Tightly fitting safety goggles protect against aerosolized dust and splash hazards during solvent addition (4[4]). |
| Storage (Powder) | -20°C (Desiccated) | Prevents thermal and hydrolytic degradation of the peptide bonds prior to use. |
| Storage (Solution) | -80°C (Aliquoted) | Halts proteolytic degradation; single-use aliquots prevent freeze-thaw damage. |
Operational Plan: Step-by-Step Reconstitution Methodology
Standard operating procedures must be self-validating—meaning the steps inherently prevent common modes of failure. The following protocol guarantees safe handling and preserves the biological activity of
Phase 1: Preparation and Environmental Control
-
Thermal Equilibration: Remove the sealed vial of
-Inhibin (67-94) from -20°C storage. Place it in a desiccator at room temperature for a minimum of 30 minutes (3[3]).-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the peptide, which initiates degradation and invalidates mass calculations.
-
-
Don PPE: Equip
0.11 mm nitrile gloves, a flame-resistant lab coat, and tightly fitting safety goggles. If a Biological Safety Cabinet (BSC) or fume hood is unavailable, an N95/FFP2 respirator is mandatory to prevent inhalation of aerosolized powder. -
Pre-Centrifugation: Centrifuge the sealed vial at 10,000 x g for 30–60 seconds.
-
Causality: Lyophilized flakes frequently adhere to the vial cap during shipping. Centrifugation forces all material to the bottom, eliminating the risk of aerosolization and yield loss upon opening.
-
Phase 2: Reconstitution and Aliquoting
4. Solvent Addition: Transfer the vial to a Class II BSC or fume hood. Carefully remove the cap. Add the calculated volume of sterile, endotoxin-free buffer (e.g., 1X PBS). Note: For a 1 mg vial of
- Causality: Vigorous vortexing introduces shear stress that can fragment the peptide backbone and generates aerosols.
- Aliquoting: Divide the reconstituted peptide into single-use aliquots (e.g., 50
L) using low-protein-binding microcentrifuge tubes. - Cryopreservation: Immediately transfer aliquots to -80°C storage.
- Causality: Aqueous peptides are highly susceptible to proteolytic degradation. Single-use aliquots eliminate freeze-thaw cycles, which irreversibly destroy peptide tertiary structure and bioactivity.
Disposal and Spill Management Plan
Even with rigorous controls, spills occur. Your response must be calculated to contain, not spread, the hazard.
-
Dry Spill (Lyophilized Powder): Never sweep a dry peptide spill. Sweeping injects the active powder directly into the breathing zone (5[5]). Instead, gently cover the spill with damp absorbent towels to suppress dust generation. Carefully wipe up the material and place the towels in a designated hazardous waste bag. Wash the area thoroughly with soap and water, or a 10% bleach solution if required by your biosafety protocol (6[6]).
-
Wet Spill (Reconstituted Peptide): Absorb the liquid with inert materials (e.g., vermiculite or absorbent pads). Clean the surface with laboratory detergent.
-
Waste Disposal: Dispose of all contaminated PPE, empty peptide vials, and spill cleanup materials according to institutional environmental health and safety (EHS) guidelines for biologically active chemical waste. Never discharge reconstituted peptides into the municipal drain system.
Process Visualization
Workflow for the safe handling, reconstitution, and storage of lyophilized β-Inhibin (67-94).
References
-
beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed. nih.gov. 1
-
C150H240N36O43S2 - Explore - PubChemLite - PubChemLite. uni.lu. 2
-
Personal protective equipment for handling Hsp70-derived octapeptide - Benchchem. benchchem.com. 3
-
PS7-CTD Peptide Datasheet - Sino Biological. sinobiological.com. 4
-
MATERIAL SAFETY DATA SHEET - Bio-Synthesis. biosyn.com.5
-
Materials safety data sheet - Peptide Synthetics. peptidesynthetics.co.uk. 6
Sources
- 1. beta 2-Inhibin contains the active core of human seminal plasma beta-inhibin: synthesis and bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PubChemLite - C150H240N36O43S2 - Explore [pubchemlite.lcsb.uni.lu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 5. biosyn.com [biosyn.com]
- 6. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
